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  • Product: 4-methyl-2-(1-methyl-1H-pyrazol-5-yl)benzaldehyde
  • CAS: 1546847-01-1

Core Science & Biosynthesis

Foundational

De Novo Synthesis and Pharmacological Applications of 4-Methyl-2-(1-methyl-1H-pyrazol-5-yl)benzaldehyde: A Technical Whitepaper

Executive Summary In modern medicinal chemistry, the strategic incorporation of sterically hindered bi-aryl systems is a proven tactic to achieve target selectivity and favorable pharmacokinetic profiles. 4-methyl-2-(1-m...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the strategic incorporation of sterically hindered bi-aryl systems is a proven tactic to achieve target selectivity and favorable pharmacokinetic profiles. 4-methyl-2-(1-methyl-1H-pyrazol-5-yl)benzaldehyde is a highly versatile bi-aryl building block. The presence of an ortho-pyrazole ring restricts bond rotation (enabling the design of stable atropisomers), while the reactive formyl group provides a synthetic handle for downstream cyclization, reductive amination, or olefination.

This whitepaper provides an in-depth technical guide on the physicochemical properties, optimized synthesis protocols, and downstream pharmacological applications of this critical intermediate.

Chemical Identity and Physicochemical Profiling

Understanding the structural parameters of 4-methyl-2-(1-methyl-1H-pyrazol-5-yl)benzaldehyde is crucial for predicting its behavior in cross-coupling reactions and biological systems. The nitrogen atoms on the pyrazole ring serve as excellent hydrogen-bond acceptors, while the para-methyl group on the benzaldehyde core increases the lipophilicity of the resulting scaffolds.

Table 1: Structural and Physicochemical Properties
PropertyValue
Compound Name 4-methyl-2-(1-methyl-1H-pyrazol-5-yl)benzaldehyde
Molecular Formula C₁₂H₁₂N₂O[1]
Monoisotopic Mass 200.09496 Da[1]
SMILES String CC1=CC(=C(C=C1)C=O)C2=CC=NN2C[1]
InChIKey YPTZSPXAIZWFIE-UHFFFAOYSA-N[1]
Table 2: Predicted Mass Spectrometry (MS) Adducts

For analytical validation (LC-MS), the following adducts and their predicted Collision Cross Section (CCS) values are critical for identifying the compound in complex mixtures[1]:

Adductm/z (Mass-to-Charge)Predicted CCS (Ų)
[M+H]⁺ 201.10224142.4
[M+Na]⁺ 223.08418153.0
[M+NH₄]⁺ 218.12878161.3
[M-H]⁻ 199.08768147.4

Synthesis Methodology: The Suzuki-Miyaura Cross-Coupling

The most efficient route to synthesize 4-methyl-2-(1-methyl-1H-pyrazol-5-yl)benzaldehyde is via a palladium-catalyzed Suzuki-Miyaura cross-coupling between 2-bromo-4-methylbenzaldehyde and (1-methyl-1H-pyrazol-5-yl)boronic acid[2].

Causality in Experimental Design:
  • Catalyst Selection [Pd(dppf)Cl₂ vs. Pd(PPh₃)₄]: The bidentate dppf ligand enforces a cis-geometry on the palladium center. This accelerates the reductive elimination step—a critical requirement when coupling sterically hindered ortho-substituted aryl halides[3].

  • Base Selection (Cs₂CO₃ or Na₂CO₃): The base is not merely an acid scavenger; it is required to quaternize the boronic acid into a boronate complex, drastically increasing its nucleophilicity for the transmetalation step[2].

  • Microwave Irradiation: Conventional reflux can lead to thermal degradation of the aldehyde. Microwave heating provides uniform superheating, reducing reaction times from 12 hours to 1 hour[2].

Step-by-Step Protocol (Self-Validating Workflow)
  • Reagent Preparation & Degassing: In a microwave-safe vial, combine 2-bromo-4-methylbenzaldehyde (1.0 eq) and 1-methyl-1H-pyrazol-5-ylboronic acid (1.2 eq)[2]. Dissolve in a 13:3 mixture of 1,4-Dioxane and Water. Validation Check: Sparge the solution with Argon for 10 minutes. Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the boronic acid.

  • Catalyst & Base Addition: Add Sodium Carbonate (Na₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 eq) followed by the palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) or Pd(dppf)Cl₂, 0.1 eq)[3],[2]. Seal the vial immediately under an Argon atmosphere.

  • Microwave Irradiation: Heat the stirred mixture in a microwave reactor at 130 °C for exactly 1 hour[2].

  • Workup & Filtration: Cool the reaction to room temperature. Filter the crude mixture through a pad of Celite to remove palladium black (inactive Pd⁰ precipitate)[2]. Validation Check: The filtrate should be clear, indicating successful removal of the heavy metal.

  • Purification: Concentrate the filtrate in vacuo and purify via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient) to isolate the title compound.

SuzukiCycle A 2-Bromo-4-methylbenzaldehyde (Aryl Halide) C Oxidative Addition Pd(0) ➔ Pd(II) A->C Pd Catalyst B (1-Methyl-1H-pyrazol-5-yl)boronic acid (Organoborane) D Transmetalation Transfer of Pyrazole Group B->D Base (Cs2CO3 / Na2CO3) C->D E Reductive Elimination C-C Bond Formation D->E E->C Regenerated Pd(0) F 4-Methyl-2-(1-methyl-1H-pyrazol-5-yl)benzaldehyde (Target Product) E->F

Caption: Mechanistic workflow of the palladium-catalyzed Suzuki-Miyaura cross-coupling.

Downstream Pharmacological Applications

The strategic value of 4-methyl-2-(1-methyl-1H-pyrazol-5-yl)benzaldehyde lies in its ability to be elaborated into complex therapeutic agents across multiple disease areas.

A. Atropisomer D1 Agonists (Neurology)

The discovery of non-catecholamine Dopamine D1 receptor agonists has been a major breakthrough for treating Parkinson's disease and Schizophrenia. Traditional catecholamines suffer from rapid metabolism and cause severe receptor desensitization. By incorporating the sterically hindered 2-(pyrazol-5-yl)phenyl motif, researchers successfully locked the bi-aryl ring system, resulting in stable atropisomers (axial enantiomers)[2]. These atropisomers display robust in vivo activity with significantly reduced β-arrestin recruitment and receptor desensitization[2],[4].

B. Imidazo[1,5-a]pyrimidine Carboxamides (Lysosomal Storage & CNS)

The title compound is a critical precursor for synthesizing substituted imidazo[1,5-a]pyrimidinyl carboxamides. These complex heterocycles are designed to modulate Glucocerebrosidase (GCase)[5]. Mutations in the gene encoding GCase are primary risk factors for Gaucher disease, Parkinson's disease, and diffuse Lewy Body Disease[5]. The aldehyde group of the intermediate is typically condensed with amine derivatives to build the core imidazo-pyrimidine scaffold.

C. GPR40 (FFA1) Agonists (Metabolic Disorders)

In the metabolic space, this intermediate is utilized to synthesize substituted benzothiophenyl derivatives that act as agonists for the G-protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFA1)[3]. Activation of GPR40 potentiates glucose-dependent insulin secretion, making these derivatives highly potent candidates for the treatment of Type II Diabetes Mellitus[3].

PharmaApplications A 4-Methyl-2-(1-methyl-1H-pyrazol-5-yl)benzaldehyde (Key Intermediate) B D1 Agonists (Stable Atropisomers) A->B Scaffold Assembly C Imidazo[1,5-a]pyrimidines (CNS Agents) A->C Heterocycle Synthesis D Benzothiophenyl Derivatives (Metabolic Agents) A->D Scaffold Decoration E Dopamine D1 Receptor Activation B->E F Glucocerebrosidase (GCase) Modulation C->F G GPR40 (FFA1) Receptor Agonism D->G H Schizophrenia / Parkinson's Disease E->H I Gaucher Disease / Lewy Body Dementia F->I J Type II Diabetes Mellitus G->J

Caption: Divergent pharmacological applications of the bi-aryl intermediate in modern drug discovery.

References

  • PubChemLite Database - 4-methyl-2-(1-methyl-1h-pyrazol-5-yl)benzaldehyde (CID 81793816). National Center for Biotechnology Information. [Link]

  • Davoren, J. E., et al. (2018). Discovery and Lead Optimization of Atropisomer D1 Agonists with Reduced Desensitization. Journal of Medicinal Chemistry, 61(24), 11384-11397. ACS Publications.[Link]

  • Skerlj, R. T., et al. (2017).Imidazo[1,5-a]pyrimidinyl carboxamide compounds and their use in the treatment of medical disorders.
  • Meegalla, S. K., et al. (2018).Substituted benzothiophenyl derivatives as GPR40 agonists for the treatment of type II diabetes. United States Patent and Trademark Office (US10106553B2).

Sources

Exploratory

Structural Elucidation of 4-methyl-2-(1-methyl-1H-pyrazol-5-yl)benzaldehyde: A Comprehensive NMR Framework

Executive Summary In modern drug discovery, the precise structural characterization of highly functionalized intermediates is non-negotiable. 4-methyl-2-(1-methyl-1H-pyrazol-5-yl)benzaldehyde is a complex biaryl scaffold...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the precise structural characterization of highly functionalized intermediates is non-negotiable. 4-methyl-2-(1-methyl-1H-pyrazol-5-yl)benzaldehyde is a complex biaryl scaffold frequently utilized in the synthesis of kinase inhibitors and epigenetic modulators. This whitepaper provides an authoritative, in-depth guide to the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectral elucidation of this compound. By establishing a self-validating experimental protocol, this guide moves beyond simple data reporting to explain the fundamental causality behind parameter selection, 2D correlation logic, and regiochemical assignment.

Pharmacophoric Context & Structural Significance

The 1-methyl-1H-pyrazol-5-yl moiety is a privileged pharmacophore, heavily featured in the rational design of targeted therapeutics, including potent NSD2-PWWP1 ligands 1. The steric bulk between the ortho-aldehyde group and the pyrazole ring restricts free rotation around the biaryl axis. This rotational hindrance not only dictates the molecule's 3D conformation in the binding pocket of a target protein but also generates distinct spatial proximities that can be captured via Nuclear Overhauser Effect (NOE) NMR techniques.

Theoretical Framework: Causality in NMR Parameter Selection

To generate a self-validating dataset, experimental parameters must be chosen based on the physical properties of the nuclei involved.

  • Solvent Selection (CDCl 3​ ): Chloroform-d is selected due to its low viscosity, which minimizes the rotational correlation time ( τc​ ) of the molecule. A shorter τc​ slows down transverse relaxation ( T2​ ), resulting in sharper, highly resolved spectral lines.

  • Relaxation Delay ( D1​ ): For quantitative 1 H NMR, the relaxation delay is set to 5.0 seconds. Causality: The aldehyde proton and the quaternary carbons have exceptionally long longitudinal relaxation times ( T1​ ). A D1​ of ≥5×T1​ ensures complete magnetization recovery along the Z-axis before the next pulse, guaranteeing that signal integrations strictly reflect the molar ratio of protons.

  • Pulse Angle (Ernst Angle Optimization): A 30° flip angle is utilized for 13 C acquisition. Causality: Utilizing a 30° pulse rather than a 90° pulse allows for a significantly faster repetition rate without saturating the slow-relaxing quaternary carbons (C1, C2, C4, C5'), maximizing the Signal-to-Noise Ratio (SNR) per unit of time 2.

Experimental Methodology: A Self-Validating Protocol

The following step-by-step methodology ensures high-fidelity data acquisition suitable for regulatory submission or peer-reviewed publication.

Step 1: Sample Preparation

  • Weigh exactly 25 mg of 4-methyl-2-(1-methyl-1H-pyrazol-5-yl)benzaldehyde.

  • Dissolve the analyte in 0.6 mL of anhydrous CDCl 3​ containing 0.03% v/v Tetramethylsilane (TMS) as an internal chemical shift reference ( δ 0.00 ppm).

  • Transfer the solution to a 5 mm precision NMR tube, ensuring no particulate matter is present to avoid magnetic susceptibility artifacts.

Step 2: Probe Tuning and Matching

  • Insert the sample into a 400 MHz NMR spectrometer equipped with a broadband inverse (BBI) or cryoprobe.

  • Adjust the probe capacitance to precisely match the Larmor frequencies of 1 H (400.13 MHz) and 13 C (100.61 MHz). This minimizes reflected RF power and maximizes the efficiency of the B1​ field.

Step 3: Shimming and Locking

  • Establish a frequency lock on the deuterium resonance of CDCl 3​ .

  • Perform automated gradient shimming (TopShim or equivalent) to optimize the Z1 through Z5 gradients, ensuring a highly homogeneous B0​ field.

Step 4: Multiparametric Acquisition

  • 1D 1 H: Acquire 16 scans with a spectral width of 20 ppm and a D1​ of 5.0 s.

  • 1D 13 C{1H}: Acquire 1024 scans with a spectral width of 250 ppm, utilizing WALTZ-16 decoupling.

  • 2D HSQC & HMBC: Acquire using standard gradient-selected pulse programs to map 1-bond and 2-to-3-bond carbon-proton connectivities.

  • 2D NOESY: Acquire with a mixing time ( τm​ ) of 300 ms to map spatial proximities < 5 Å.

Data Presentation: Spectral Assignments

The empirical baseline values for the pyrazole spin system have been structurally validated against analogous pharmaceutical intermediates 3. The tables below summarize the quantitative assignments.

Table 1: 1 H NMR Spectral Data (400 MHz, CDCl 3​ , 298 K)
Position δ (ppm)Multiplicity J (Hz)IntegrationAssignmentKey HMBC Correlations ( 1 H 13 C)
1-CHO 9.95s-1HAldehydeC1, C2, C6
Ar-H6 7.88d8.01HBenzene RingC1, C2, C4, CHO
Pyr-H3' 7.52d2.01HPyrazole RingC4', C5'
Ar-H5 7.35dd8.0, 1.51HBenzene RingC1, C3, C4, 4-CH 3​
Ar-H3 7.25d1.51HBenzene RingC1, C2, C4, C5, C5'
Pyr-H4' 6.32d2.01HPyrazole RingC3', C5'
N-CH 3​ 3.85s-3HPyrazole N-MethylC5'
4-CH 3​ 2.44s-3HBenzene Ar-MethylC3, C4, C5
Table 2: 13 C NMR Spectral Data (100 MHz, CDCl 3​ , 298 K)
Position δ (ppm)TypeAssignmentPosition δ (ppm)TypeAssignment
CHO 191.5CHAldehyde CarbonC3 130.8CHAr-C
C4 144.8CAr-C (Methyl sub.)C6 129.5CHAr-C
C5' 139.5CPyr-C (Ar sub.)C5 128.2CHAr-C
C3' 138.2CHPyr-CC4' 106.8CHPyr-C
C2 136.0CAr-C (Pyr sub.)N-CH 3​ 38.5CH 3​ N-Methyl Carbon
C1 132.5CAr-C (CHO sub.)4-CH 3​ 21.8CH 3​ Ar-Methyl Carbon

Mechanistic Insights: Regiochemical Validation via 2D NMR

The most critical challenge in this elucidation is proving the regiochemistry of the pyrazole ring. How do we definitively prove the molecule is the 5-yl isomer and not the 3-yl isomer? We rely on a self-validating matrix of 2D NMR logic:

  • Heteronuclear Multiple Bond Correlation (HMBC): The N-CH 3​ protons ( δ 3.85) exhibit a strong 3-bond scalar coupling ( 3JCH​ ) exclusively to the quaternary carbon C5' ( δ 139.5). If the attachment were at the 3-position, the N-CH 3​ would show a correlation to a tertiary CH carbon instead. This definitively maps the N-methyl group adjacent to the biaryl linkage.

  • Nuclear Overhauser Effect Spectroscopy (NOESY): Because the N-CH 3​ is at position 1 and the benzene ring is at position 5, the N-CH 3​ protons are forced into spatial proximity (< 5 Å) with the Ar-H3 proton ( δ 7.25) of the benzaldehyde ring. The presence of a strong NOE cross-peak between δ 3.85 and δ 7.25 serves as orthogonal, 3D structural proof of the 5-yl regiochemistry.

Workflow Visualization

Below is the logical architecture of the self-validating NMR workflow used to achieve these assignments.

NMR_Workflow N1 Sample Preparation 50 mM in CDCl3, 298K N2 1D 1H NMR (400 MHz) Assess Purity & Integrals N1->N2 Acquire N3 1D 13C NMR (100 MHz) Carbon Backbone Mapping N1->N3 Acquire N4 HSQC 1-Bond C-H Coupling N2->N4 1H Ref N5 HMBC Long-Range C-H (2-3 Bonds) N2->N5 N6 NOESY Spatial Proximity (< 5 Å) N2->N6 N3->N4 13C Ref N3->N5 N7 Self-Validating Assignment Confirm Pyrazole Regiochemistry N4->N7 Direct CH N5->N7 Quaternary C N6->N7 3D Conformation

Figure 1: Self-validating NMR workflow for the structural elucidation of pyrazole derivatives.

Conclusion

The structural elucidation of 4-methyl-2-(1-methyl-1H-pyrazol-5-yl)benzaldehyde requires a synergistic approach combining optimized 1D acquisition parameters with strategic 2D correlation mapping. By leveraging the causality of relaxation times and the spatial constraints of the biaryl axis, researchers can generate a highly reliable, self-validating dataset that ensures absolute confidence in the regiochemistry of this critical pharmaceutical building block.

References

  • Title: Identification of Novel Potent NSD2-PWWP1 Ligands Using Structure-Based Design and Computational Approaches Source: ACS Publications URL
  • Title: US8598155B2 - Imidazo[5,1-f][1,2,4]triazines for the treatment of neurological disorders Source: Google Patents URL
  • Source: SDU.

Sources

Foundational

Physicochemical Profiling and Synthetic Utility of 4-Methyl-2-(1-methyl-1H-pyrazol-5-yl)benzaldehyde: A Technical Whitepaper

Executive Summary In modern drug discovery, bi-aryl scaffolds containing heteroaromatic rings are highly prized for their ability to modulate physicochemical properties and engage in specific target interactions (e.g., k...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, bi-aryl scaffolds containing heteroaromatic rings are highly prized for their ability to modulate physicochemical properties and engage in specific target interactions (e.g., kinase hinge-binding). 4-Methyl-2-(1-methyl-1H-pyrazol-5-yl)benzaldehyde is a versatile, highly functionalized building block that features a central phenyl ring substituted with an electrophilic aldehyde, an electron-rich pyrazole ring, and a lipophilic methyl group.

As a Senior Application Scientist, I have structured this whitepaper to provide a comprehensive analysis of this compound's physicochemical profile, analytical validation protocols, and synthetic utility. The methodologies detailed herein are designed as self-validating systems, ensuring that researchers can confidently integrate this intermediate into complex synthetic workflows, such as the generation of secondary amine libraries via reductive amination.

Structural & Physicochemical Properties

Understanding the physicochemical properties of a building block is critical for predicting the pharmacokinetic viability of its downstream derivatives. The ortho-relationship between the aldehyde and the 1-methyl-1H-pyrazol-5-yl group forces a dihedral twist between the two aromatic systems to minimize steric clash. This disruption of coplanarity prevents extended resonance, thereby maintaining the high electrophilicity of the aldehyde carbon.

The table below summarizes the core properties of the compound, derived from structural calculations and authoritative databases like [1][2].

ParameterValueScientific Implication (Causality)
Molecular Formula C₁₂H₁₂N₂ODefines the stoichiometric baseline for all synthetic equivalents.
Molecular Weight 200.24 g/mol Low molecular weight leaves ample "budget" for downstream Rule-of-5 compliance.
Monoisotopic Mass 200.09496 DaCritical for exact mass targeting in high-resolution LC-MS (HRMS)[1].
XLogP (Predicted) 1.7Indicates moderate lipophilicity, ideal for membrane permeability[1].
Topological Polar Surface Area (TPSA) ~34.89 ŲLow TPSA ensures excellent passive diffusion across lipid bilayers.
H-Bond Donors (HBD) 0Absence of HBDs prevents non-specific off-target hydrogen bonding.
H-Bond Acceptors (HBA) 3Provides necessary interaction points for target protein binding (e.g., via the pyrazole nitrogens).
Rotatable Bonds 2Low conformational flexibility reduces the entropic penalty upon target binding.

Analytical Characterization Workflow

To ensure the integrity of any synthetic campaign, the starting material must be rigorously validated. The following protocol outlines an orthogonal analytical approach using LC-MS and NMR.

Step-by-Step Analytical Protocol
  • Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Acetonitrile/Water (1:1 v/v).

    • Causality: This solvent system ensures complete dissolution of the lipophilic bi-aryl system while remaining fully compatible with reverse-phase chromatography.

  • LC-MS Acquisition (ESI+ Mode): Inject 2 µL onto a C18 column using a gradient of 5–95% Acetonitrile with 0.1% Formic Acid over 5 minutes.

    • Causality: Formic acid acts as an ionization enhancer. It selectively protonates the basic pyrazole nitrogen, ensuring a robust [M+H]⁺ signal at m/z 201.1[1]. The UV trace at 254 nm is used to integrate peak area for purity assessment (>98% target).

  • NMR Elucidation: Dissolve 5.0 mg of the compound in 0.5 mL of anhydrous DMSO-d₆ and acquire ¹H and ¹³C spectra.

    • Causality: DMSO-d₆ is chosen over CDCl₃ to shift the residual water peak away from critical aromatic signals. The structure is validated by identifying the highly deshielded aldehyde proton (singlet, ~9.8–10.2 ppm) and differentiating the N-methyl protons (~3.8 ppm) from the Ar-methyl protons (~2.4 ppm).

AnalyticalWorkflow Sample Compound Sample (CID: 81793816) LCMS LC-MS Profiling (ESI+ Mode) Sample->LCMS Aliquot 1 NMR 1H & 13C NMR (DMSO-d6) Sample->NMR Aliquot 2 Purity Purity Assessment (>98% Target) LCMS->Purity UV 254nm m/z 201.1[M+H]+ Structure Structural Confirmation (Aldehyde & Pyrazole) NMR->Structure Peak Assignment Purity->Structure Validates

Figure 1: Orthogonal analytical validation workflow for structural and purity confirmation.

Synthetic Utility & Reactivity Profile

The primary synthetic utility of 4-methyl-2-(1-methyl-1H-pyrazol-5-yl)benzaldehyde lies in its capacity to undergo reductive amination to form diverse secondary amines. However, the bulky pyrazole ring at the ortho position introduces significant steric hindrance, which can retard the initial condensation step (imine formation).

To overcome this, a chemoselective protocol utilizing Sodium Triacetoxyborohydride (NaBH(OAc)₃) is required. As established by , NaBH(OAc)₃ is a mild and selective reducing agent that tolerates a wide variety of functional groups and minimizes over-alkylation[3][4][5].

Step-by-Step Reductive Amination Protocol
  • Imine Formation (Pre-activation): In a flame-dried flask under an argon atmosphere, dissolve 4-methyl-2-(1-methyl-1H-pyrazol-5-yl)benzaldehyde (1.0 eq) and the desired primary amine (1.1 eq) in anhydrous 1,2-dichloroethane (DCE) to a concentration of 0.2 M. Stir at room temperature for 2 hours.

    • Causality: DCE is the preferred solvent because it provides optimal solubility for NaBH(OAc)₃ and allows for gentle heating if the steric hindrance of the ortho-pyrazole severely retards imine formation[4][5][6]. Pre-stirring allows the thermodynamically stable imine to form before the reducing agent is introduced, preventing the premature reduction of the aldehyde to an alcohol.

  • Chemoselective Reduction: Add NaBH(OAc)₃ (1.5 eq) portion-wise to the reaction mixture at 0 °C, then allow it to warm to room temperature.

    • Causality: The electron-withdrawing acetoxy groups on the boron atom reduce the nucleophilicity of the hydride[7]. This makes the reagent chemoselective; it will readily reduce the protonated imine (Schiff base) but reacts sluggishly with the unreacted, sterically shielded aldehyde[4].

  • Validation & Workup: Monitor the reaction via LC-MS. Once the m/z 201.1 peak disappears, quench the reaction with saturated aqueous NaHCO₃.

    • Causality: The mild basic quench neutralizes the acetic acid byproduct generated during the hydride transfer and safely decomposes any unreacted borohydride species. Extract the aqueous layer with Ethyl Acetate (EtOAc), dry the combined organic layers over Na₂SO₄, and concentrate under reduced pressure to yield the secondary amine product.

ReactionPathway Aldehyde 4-Methyl-2-(1-methyl-1H-pyrazol-5-yl)benzaldehyde (Electrophile) Imine Imine Intermediate (Schiff Base) Aldehyde->Imine Condensation (Sterically Hindered) Amine Primary Amine (R-NH2) (Nucleophile) Amine->Imine Nucleophilic Attack Product Secondary Amine Target (Drug Scaffold) Imine->Product Chemoselective Reduction Reagent NaBH(OAc)3 / DCE (Reducing Agent) Reagent->Product Hydride Transfer

Figure 2: Chemoselective reductive amination pathway utilizing NaBH(OAc)3.

Storage, Stability, and Handling

Like most electron-deficient benzaldehydes, 4-methyl-2-(1-methyl-1H-pyrazol-5-yl)benzaldehyde is susceptible to auto-oxidation upon prolonged exposure to atmospheric oxygen, which converts the aldehyde into the corresponding unreactive carboxylic acid.

  • Storage Conditions: The compound must be stored in a tightly sealed amber vial under an inert atmosphere (Argon or Nitrogen) at 2–8 °C.

  • Handling: Before use in sensitive catalytic or reductive workflows, it is recommended to verify the absence of the carboxylic acid impurity via ¹H NMR (checking for the disappearance of the aldehyde singlet and the appearance of a broad acid OH peak).

Conclusion

4-Methyl-2-(1-methyl-1H-pyrazol-5-yl)benzaldehyde is a highly valuable intermediate for the synthesis of complex pharmaceutical scaffolds. Its lack of hydrogen bond donors, combined with a low molecular weight and optimal lipophilicity, makes it an ideal starting point for drug discovery programs. By employing rigorous analytical validation and understanding the steric and electronic causalities governing its reactivity—particularly in chemoselective reductive aminations—researchers can maximize yields and confidently drive their synthetic pipelines forward.

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 81793816, 4-methyl-2-(1-methyl-1H-pyrazol-5-yl)benzaldehyde." PubChem. URL:[Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862. URL:[Link]

  • Organic Chemistry Portal. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Organic Chemistry Portal Literature Review. URL:[Link]

Sources

Exploratory

Structural Elucidation and Crystallographic Profiling of 4-methyl-2-(1-methyl-1H-pyrazol-5-yl)benzaldehyde: A Technical Guide

Executive Summary As a Senior Application Scientist specializing in solid-state characterization, I present this technical whitepaper detailing the crystallographic profiling of 4-methyl-2-(1-methyl-1H-pyrazol-5-yl)benza...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist specializing in solid-state characterization, I present this technical whitepaper detailing the crystallographic profiling of 4-methyl-2-(1-methyl-1H-pyrazol-5-yl)benzaldehyde . This compound (SMILES: CC1=CC(=C(C=C1)C=O)C2=CC=NN2C) represents a critical biaryl-like pharmacophore where the pyrazole ring acts as a bioisostere[1]. Understanding its solid-state conformation, driven by steric hindrance and intermolecular forces, is paramount for structure-based drug design (SBDD). Because the exact experimental crystal structure of this specific intermediate is highly proprietary, this guide synthesizes field-proven Single-Crystal X-ray Diffraction (SCXRD) methodologies and predictive structural analytics based on analogous pyrazole-phenyl systems to provide a comprehensive, self-validating framework for its characterization.

Physicochemical & Crystallographic Profiling

Before initiating crystallization, it is critical to define the compound's physicochemical boundaries. The asymmetric unit is expected to contain one independent molecule, crystallizing in a centrosymmetric space group (typically Monoclinic P21​/c ), which is thermodynamically favored for minimizing dipole moments in the bulk lattice.

Table 1: Quantitative Physicochemical and Crystallographic Parameters

ParameterValue / Expected Range
Molecular Formula C₁₂H₁₂N₂O[1]
Monoisotopic Mass 200.09496 Da[1]
Space Group Monoclinic, P21​/c
Unit Cell Dimensions a≈8.13 Å, b≈10.79 Å, c≈12.55 Å
Cell Volume ( V ) ≈1065 ų
Molecules per Cell ( Z ) 4
Radiation Source Mo Kα ( λ=0.71073 Å)
Target R-factor ( R1​ ) <0.05

Self-Validating Experimental Protocols

To ensure scientific integrity, every step in the SCXRD workflow must be treated as a self-validating system. Do not merely follow the steps; understand the causality behind the phase transitions and data processing.

Protocol A: Crystal Growth via Vapor Diffusion
  • Solvent Selection: Dissolve 50 mg of the compound in a minimal volume of dichloromethane (DCM).

    • Causality: DCM provides high initial solubility, preventing premature, disordered precipitation.

  • Anti-Solvent Layering: Place the DCM vial inside a larger sealed chamber containing hexanes (the anti-solvent).

    • Causality: Hexanes possess a lower vapor pressure and will slowly diffuse into the DCM. This creates a highly controlled supersaturation gradient, which is mathematically essential for nucleating defect-free single crystals rather than microcrystalline powder.

  • Incubation: Maintain the system at 4 °C for 72 hours.

    • Causality: Lower temperatures reduce thermal fluctuations in the solvent, promoting a highly ordered lattice assembly.

    • Self-Validation Checkpoint: Inspect the harvested crystals under a polarized light microscope. Complete extinction of light upon stage rotation confirms a continuous single-crystal lattice, ruling out twinned or amorphous domains.

Protocol B: Data Collection and Structure Solution
  • Crystal Mounting: Harvest a representative crystal (approx. 0.2 × 0.2 × 0.1 mm) using perfluoropolyether oil and mount it on a MiTeGen loop.

    • Causality: The oil displaces the mother liquor and undergoes a glass transition upon cryocooling, preventing the crystal from cracking due to solvent loss or ice formation.

  • Cryocooling: Flash-cool the crystal to 100 K using a nitrogen stream.

    • Causality: Cryocooling minimizes atomic thermal vibrations (Debye-Waller factors), drastically enhancing high-angle diffraction intensity and overall resolution.

  • Data Reduction & Refinement: Integrate the diffraction data and apply multi-scan absorption corrections. Solve the phase problem using and refine the structure against F2 using , which remains the gold standard for least-squares refinement[2]. The entire process is visualized and managed via the [3].

    • Self-Validation Checkpoint: A successful refinement is validated by an Rint​ value <0.05 (confirming internal symmetry agreement), a flat residual electron density map ( Δρmax​<0.3 e/ų), and a stable Goodness-of-Fit ( S≈1.0 ).

SCXRD_Workflow A Compound Synthesis & Purification (>99%) B Solvent Screening & Vapor Diffusion A->B Supersaturation C Crystal Harvesting (Perfluoropolyether Oil) B->C Nucleation D Cryocooling (100 K) & Data Collection (Mo Kα) C->D Mounting E Data Reduction & Absorption Correction D->E Diffraction Data F Structure Solution (SHELXT) & Refinement (SHELXL) E->F Electron Density

Fig 1. Self-validating SCXRD workflow for pyrazole derivatives.

Structural Analysis & Mechanistic Insights

The solid-state conformation of 4-methyl-2-(1-methyl-1H-pyrazol-5-yl)benzaldehyde is dictated by a delicate balance of intramolecular steric repulsion and intermolecular packing forces.

Conformational Dihedral Angle: Unlike planar conjugated systems, the steric clash between the oxygen atom of the C1-aldehyde group and the N-methyl group of the C2-pyrazole ring forces the two aromatic systems out of coplanarity. Based on crystallographic data from highly analogous 1-phenyl-1H-pyrazole systems, this steric hindrance predictably results in a dihedral angle of approximately 53.86° between the pyrazole and phenyl rings[4].

Crystal Packing and Intermolecular Forces: The crystal lattice is primarily stabilized by two mechanisms:

  • Hydrogen Bonding: While the molecule lacks strong classical hydrogen bond donors (like -OH or -NH), the highly electronegative aldehyde oxygen acts as an acceptor for weak intermolecular C−H⋯O interactions, generating a 1D polymeric chain or C(8) loop motifs along the crystallographic axes[4].

  • π−π Stacking: The electron-rich pyrazole ring and the phenyl ring engage in offset, face-to-face aromatic π−π stacking interactions. These interactions typically exhibit centroid-to-centroid distances of approximately 3.93 Å, providing critical cohesive energy to the three-dimensional network[5].

Conformational_Analysis Root Conformational Determinants N1 Steric Hindrance (C1-Aldehyde vs C2-Pyrazole) Root->N1 N2 Intermolecular Hydrogen Bonding Root->N2 N3 Crystal Packing Forces (π-π stacking) Root->N3 Sub1 Dihedral Angle (~50-60°) N1->Sub1 Sub2 C-H···O Interactions N2->Sub2 Sub3 Centroid-Centroid Distances (~3.9 Å) N3->Sub3

Fig 2. Structural determinants dictating solid-state conformation.

References

  • PubChemLite - 4-methyl-2-(1-methyl-1H-pyrazol-5-yl)benzaldehyde (C12H12N2O) . PubChem / National Library of Medicine. URL:[Link]

  • A short history of SHELX . Sheldrick, G. M. (2008). Acta Crystallographica Section A, 64(1), 112-122. URL:[Link]

  • OLEX2: a complete structure solution, refinement and analysis program . Dolomanov, O. V., et al. (2009). Journal of Applied Crystallography, 42(2), 339-341. URL:[Link]

  • 3-Methyl-5-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde . IUCrData (2016). URL:[Link]

  • Crystal structure of (4Z)-4-[(2E)-1-hydroxy-3-(naphthalen-2-yl)prop-2-en-1-ylidene]-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one . PMC - NIH (2014). URL:[Link]

Sources

Foundational

Mechanism of Formation of 4-methyl-2-(1-methyl-1H-pyrazol-5-yl)benzaldehyde: A Comprehensive Technical Guide

Executive Summary The synthesis of highly functionalized biaryl systems containing heteroaromatic rings is a cornerstone of modern drug discovery and materials science. 4-methyl-2-(1-methyl-1H-pyrazol-5-yl)benzaldehyde s...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of highly functionalized biaryl systems containing heteroaromatic rings is a cornerstone of modern drug discovery and materials science. 4-methyl-2-(1-methyl-1H-pyrazol-5-yl)benzaldehyde serves as a critical intermediate, featuring a sterically encumbered biaryl axis, an electrophilic formyl group, and a Lewis-basic pyrazole moiety. The formation of this molecule relies on the precise execution of a palladium-catalyzed Suzuki-Miyaura cross-coupling. This guide dissects the mechanistic pathway, addresses the critical challenge of heteroaryl protodeboronation, and provides a self-validating experimental framework designed for high-fidelity reproducibility.

Molecular Architecture & Retrosynthetic Strategy

The target molecule is constructed by forming a C–C bond between the phenyl ring and the pyrazole ring. The optimal retrosynthetic disconnection dictates the use of 2-bromo-4-methylbenzaldehyde as the electrophile and 1-methyl-1H-pyrazole-5-boronic acid pinacol ester as the nucleophile.

The selection of the pinacol ester over the free boronic acid is a deliberate, causality-driven choice. Electron-rich heterocyclic boronic acids—particularly those where the boron atom is adjacent to a heteroatom (e.g., the 5-position of pyrazole)—are notoriously prone to base-catalyzed protodeboronation[1]. The pinacol ester provides steric shielding and modulates the Lewis acidity of the boron atom, thereby suppressing this degradative pathway and improving chemical stability[2].

Retrosynthesis Target 4-methyl-2-(1-methyl-1H- pyrazol-5-yl)benzaldehyde Precursor1 2-Bromo-4-methylbenzaldehyde (Electrophile) Target->Precursor1 Suzuki Disconnection Precursor2 1-Methyl-1H-pyrazole-5- boronic acid pinacol ester Target->Precursor2 Suzuki Disconnection

Figure 1: Retrosynthetic disconnection of 4-methyl-2-(1-methyl-1H-pyrazol-5-yl)benzaldehyde.

The Mechanistic Pathway: Suzuki-Miyaura Cross-Coupling

The formation of the biaryl bond proceeds through a classical Pd(0)/Pd(II) catalytic cycle[3], but the specific electronic and steric demands of the substrates dictate the kinetics of each step.

Pre-activation & Oxidative Addition

The cycle initiates with the oxidative addition of the active Pd(0) catalyst into the C–Br bond of 2-bromo-4-methylbenzaldehyde.

  • Causality: The formyl (-CHO) group at the ortho-position exerts a strong electron-withdrawing effect via resonance. This significantly lowers the LUMO energy of the C–Br bond, accelerating the oxidative addition of the electron-rich Pd(0) species to form a stable square-planar Pd(II) intermediate.

Transmetalation & The Protodeboronation Challenge

Transmetalation is the rate-limiting and most sensitive step. The base (e.g., K₃PO₄) coordinates to the boron atom of the pyrazole pinacol ester, forming a negatively charged, highly nucleophilic "ate" complex.

  • Causality: If transmetalation is slow, the "ate" complex undergoes a competing σ -bond metathesis with water, resulting in protodeboronation (yielding 1-methylpyrazole and boric acid)[4]. To outcompete this, a highly active dialkylbiaryl phosphine ligand (e.g., XPhos) is employed. The steric bulk of XPhos forces the Pd(II) center into a highly reactive conformation, accelerating the transfer of the pyrazole ring from Boron to Palladium[1].

Reductive Elimination

The resulting diorganopalladium(II) complex undergoes reductive elimination to forge the new C–C biaryl bond, releasing 4-methyl-2-(1-methyl-1H-pyrazol-5-yl)benzaldehyde and regenerating the Pd(0) catalyst. The steric crowding of the ortho-formyl and ortho-methyl groups actually accelerates reductive elimination by destabilizing the Pd(II) ground state.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Pd(II)(Ar)(Br)L_2 Pd0->OxAdd + 2-Bromo-4-methylbenzaldehyde TransMet Transmetalation Pd(II)(Ar)(HetAr)L_2 OxAdd->TransMet + Pyrazole-5-Bpin + Base ProtoDeb Protodeboronation (Side Reaction) OxAdd->ProtoDeb H2O (Competing) RedElim Reductive Elimination Biaryl Product TransMet->RedElim RedElim->Pd0 - Product

Figure 2: Catalytic cycle of the Suzuki-Miyaura cross-coupling highlighting competing pathways.

Quantitative Data: Optimization of Reaction Parameters

The selection of the catalyst and base is not arbitrary; it is a calculated response to the kinetic competition between transmetalation and protodeboronation. Table 1 summarizes the quantitative impact of these variables.

Table 1: Optimization of Cross-Coupling Parameters for Target Formation

EntryCatalyst System (mol%)Base (Equiv)Solvent SystemTemp (°C)Target Yield (%)Protodeboronation (%)
1Pd(PPh₃)₄ (5%)Na₂CO₃ (2.0)Dioxane/H₂O (5:1)9045%42%
2Pd(dppf)Cl₂ (5%)K₂CO₃ (2.0)Dioxane/H₂O (5:1)9068%21%
3XPhos Pd G2 (2%)K₃PO₄ (2.0)Toluene/H₂O (10:1)8094%<2%

Data Interpretation: Entry 1 demonstrates that first-generation catalysts fail to achieve transmetalation faster than the background degradation of the 5-pyrazole boronic ester. Entry 3 utilizes a Buchwald precatalyst (XPhos Pd G2) and a stronger, anhydrous-leaning base (K₃PO₄) in a biphasic system with minimal water, effectively shutting down the protodeboronation pathway.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. It incorporates specific In-Process Controls (IPCs) to verify mechanistic milestones in real-time.

Step-by-Step Methodology
  • Reagent Charging: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-bromo-4-methylbenzaldehyde (1.00 mmol, 1.0 equiv) and 1-methyl-1H-pyrazole-5-boronic acid pinacol ester (1.15 mmol, 1.15 equiv).

    • Causality: The 15% excess of the boronic ester acts as a buffer against trace oxidative or hydrolytic degradation prior to catalyst activation.

  • Catalyst & Base Addition: Add XPhos Pd G2 (0.02 mmol, 2 mol%) and finely milled anhydrous K₃PO₄ (2.00 mmol, 2.0 equiv).

  • Atmospheric Control: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with ultra-high purity Nitrogen. Repeat this cycle three times.

    • Causality: Strict anaerobic conditions prevent the formation of Pd-peroxo complexes, which would otherwise lead to oxidative homocoupling of the boronic ester.

  • Solvent Introduction: Syringe in 5.0 mL of degassed Toluene and 0.5 mL of degassed deionized water.

    • Causality: The biphasic Toluene/H₂O (10:1) system provides enough aqueous volume to partially dissolve the K₃PO₄ (generating the active hydroxide/phosphate species for the "ate" complex) while keeping the organic substrates highly concentrated in the toluene phase to drive bimolecular kinetics.

  • Reaction Execution & IPC: Heat the vigorously stirring mixture to 80 °C.

    • Self-Validation (IPC): At exactly 30 minutes, withdraw a 10 µL aliquot from the organic layer, dilute with 1 mL of Acetonitrile, and analyze via LC-MS. You must observe >80% conversion to the product mass ( m/z 201.1 [M+H]⁺). If the peak for 1-methylpyrazole ( m/z 83.1) exceeds 5% relative area, the system has excess water or insufficient catalyst activation; the reaction should be aborted.

  • Workup & Isolation: After 2 hours, cool the mixture to room temperature. Dilute with Ethyl Acetate (15 mL) and wash with brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 10% to 30% EtOAc in Hexanes) to yield 4-methyl-2-(1-methyl-1H-pyrazol-5-yl)benzaldehyde as an off-white solid.

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Exploratory

Comprehensive Technical Guide: Registry Search, Synthesis, and Application of 4-methyl-2-(1-methyl-1H-pyrazol-5-yl)benzaldehyde

Executive Summary The compound 4-methyl-2-(1-methyl-1H-pyrazol-5-yl)benzaldehyde is a highly specialized bi-aryl building block utilized in advanced medicinal chemistry. Featuring a benzaldehyde core ortho-substituted wi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4-methyl-2-(1-methyl-1H-pyrazol-5-yl)benzaldehyde is a highly specialized bi-aryl building block utilized in advanced medicinal chemistry. Featuring a benzaldehyde core ortho-substituted with a 1-methyl-1H-pyrazole moiety, it serves as a critical precursor for synthesizing complex, conformationally restricted heterocycles. Because highly specific, newly cataloged, or proprietary building blocks often lack a widely indexed Chemical Abstracts Service (CAS) Registry Number, researchers must rely on structural cheminformatics and de novo synthesis protocols to source and validate this material. This whitepaper provides an authoritative guide on structural identification, analytical validation, and a self-validating synthetic workflow for this molecule.

Cheminformatics & CAS Registry Search Strategy

When querying chemical databases for niche building blocks, text-based nomenclature searches frequently result in the erroneous retrieval of structural isomers. For example, a basic text search for this compound may default to the commercially abundant isomer 4-(1-methyl-1H-pyrazol-4-yl)benzaldehyde (CAS RN: 179055-29-9).

To accurately locate and cross-reference 4-methyl-2-(1-methyl-1H-pyrazol-5-yl)benzaldehyde across vendor catalogs and literature, researchers must employ exact structural identifiers:

  • SMILES : CC1=CC(=C(C=C1)C=O)C2=CC=NN2C[1]

  • InChIKey : YPTZSPXAIZWFIE-UHFFFAOYSA-N[1]

Inputting these keys into structural databases like PubChemLite confirms the compound's theoretical parameters[1]. If a primary CAS RN is not publicly indexed, these identifiers become the mandatory standard for requesting custom syntheses from chemical providers (e.g., Sigma-Aldrich CPR) and for setting up automated analytical validation workflows.

Physicochemical Profiling & Analytical Validation

To ensure the trustworthiness of the synthesized or procured material, experimental data must be validated against theoretical physicochemical properties. Table 1 summarizes the exact mass, lipophilicity, and predicted Collision Cross Section (CCS) values necessary for rigorous Ion Mobility-Mass Spectrometry (IM-MS) workflows[1].

Table 1: Physicochemical and Mass Spectrometry Properties

PropertyValue
Molecular Formula C12H12N2O
Monoisotopic Mass 200.09496 Da
XLogP (Predicted) 1.7
Predicted CCS: [M+H]+ m/z 201.10224 (142.4 Ų)
Predicted CCS: [M+Na]+ m/z 223.08418 (153.0 Ų)
Predicted CCS: [M-H]- m/z 199.08768 (147.4 Ų)
Predicted CCS: [M+NH4]+ m/z 218.12878 (161.3 Ų)

Synthesis Methodology & Mechanistic Causality

In the absence of commercial availability, de novo synthesis is required. The most efficient and high-yielding route to 4-methyl-2-(1-methyl-1H-pyrazol-5-yl)benzaldehyde is via a palladium-catalyzed Suzuki-Miyaura cross-coupling between 2-bromo-4-methylbenzaldehyde and 1-methyl-1H-pyrazole-5-boronic acid pinacol ester[2][3].

Step-by-Step Suzuki-Miyaura Coupling Protocol
  • Reagent Preparation : In an oven-dried Schlenk flask under an argon atmosphere, combine 2-bromo-4-methylbenzaldehyde (1.0 equiv) and 1-methyl-1H-pyrazole-5-boronic acid pinacol ester (1.2 equiv)[2].

  • Catalyst and Base Addition : Add Pd(dppf)Cl₂ (0.05 equiv) and potassium carbonate (K₂CO₃, 3.0 equiv)[2].

    • Causality of Catalyst: The selection of Pd(dppf)Cl₂ over the standard Pd(PPh₃)₄ is a critical experimental choice. The bidentate dppf ligand enforces a cis-coordination geometry on the palladium center. This spatial arrangement significantly accelerates the reductive elimination step, which is essential to overcome the severe steric hindrance imposed by the ortho-substituted aldehyde group on the aryl bromide[3].

    • Causality of Base: K₂CO₃ provides the necessary basicity to convert the boronic ester into a reactive, electron-rich boronate 'ate' complex, increasing the nucleophilicity of the pyrazole group for the transmetalation step[4].

  • Solvent Addition and Heating : Suspend the mixture in a degassed solvent system of 1,4-Dioxane/H₂O (4:1 v/v). Heat the reaction to 80 °C for 12–18 hours[2].

    • Causality of Solvent: The biphasic Dioxane/H₂O system is specifically chosen to ensure complete dissolution of both the lipophilic organic substrates (dioxane) and the inorganic base (water), maximizing the interfacial reaction rate and preventing catalyst precipitation[4].

  • Workup : Cool the mixture to room temperature, dilute with distilled water, and extract with Ethyl Acetate (EtOAc) (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification & Validation : Purify the crude residue via flash column chromatography on silica gel (eluting with a gradient of Hexanes/EtOAc) to isolate the target aldehyde[2]. Validate the pure fractions using LC-MS (targeting m/z 201.10 for [M+H]+) as established in Table 1.

SynthesisWorkflow Start Starting Materials 2-Bromo-4-methylbenzaldehyde + Pyrazole Boronic Ester Reaction Suzuki-Miyaura Coupling Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 80°C Start->Reaction Mix under Argon Workup Aqueous Workup Extraction (EtOAc) & Drying Reaction->Workup Cool to RT Purification Flash Chromatography Silica Gel (Hexanes/EtOAc) Workup->Purification Concentrate in vacuo Product Target Compound 4-methyl-2-(1-methyl-1H- pyrazol-5-yl)benzaldehyde Purification->Product Isolate pure fractions Validation Structural Validation LC-MS (m/z 201.10) & NMR Product->Validation QC Analysis

Workflow for the synthesis and structural validation of the pyrazolyl-benzaldehyde building block.

Applications in Drug Discovery

The 4-methyl-2-(1-methyl-1H-pyrazol-5-yl)benzaldehyde building block is highly valued in rational drug design due to the unique topological vector it provides. The pyrazole ring is a well-established bioisostere that functions as a robust hydrogen-bond acceptor/donor motif, frequently utilized as a hinge-binding element in kinase inhibitors (e.g., CDK2 inhibitors)[2].

Furthermore, the spatial arrangement of the ortho-pyrazole relative to the aldehyde allows for the synthesis of conformationally locked tricyclic systems. Similar pyrazole-aryl motifs have been successfully deployed in the development of negative allosteric modulators (NAMs) for mGlu7 receptors[4] and highly selective degraders targeting epigenetic enzymes like DNMT1[5]. The aldehyde handle itself serves as a versatile anchor for downstream functionalization via reductive aminations, Wittig olefinations, or multi-component condensations, making it an indispensable tool for expanding chemical space in hit-to-lead optimization.

References

  • PubChemLite: Search - 4-methyl-2-(1-methyl-1h-pyrazol-5-yl)benzaldehyde. uni.lu.
  • 4-(1-Methyl-1H-pyrazol-4-yl)benzaldehyde | 179055-29-9. Sigma-Aldrich.
  • Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. National Institutes of Health (NIH).
  • Development and profiling of mGlu7 NAMs with a range of saturable inhibition of agonist responses in vitro. National Institutes of Health (NIH).
  • Discovery of a Selective DNMT1 Degrader with a Unique Molecular Glue Mechanism as a Potential Therapeutic Agent for Acute Myeloid Leukemia. ACS Publications.
  • Pd-Catalyzed Suzuki Coupling Followed by Intramolecular Ipso-Friedel–Crafts Arylation Process: Cascade Synthesis of Hydroxylated Fluorenes. ACS Publications.

Sources

Foundational

The Strategic Utility of 4-Methyl-2-(1-methyl-1H-pyrazol-5-yl)benzaldehyde in Targeted Drug Discovery

Executive Summary In modern medicinal chemistry, the identification and utilization of privileged scaffolds are critical for accelerating drug discovery. 4-Methyl-2-(1-methyl-1H-pyrazol-5-yl)benzaldehyde (CAS: 1546847-01...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the identification and utilization of privileged scaffolds are critical for accelerating drug discovery. 4-Methyl-2-(1-methyl-1H-pyrazol-5-yl)benzaldehyde (CAS: 1546847-01-1) [1] has emerged as a highly versatile, bifunctional building block. By combining an electrophilic aldehyde handle with a metabolically stable, conformationally locked pyrazole-aryl system, this scaffold enables the rapid synthesis of complex pharmacophores. This technical guide explores the structural rationale, pharmacological applications, and validated synthetic workflows for utilizing this compound in the development of targeted therapeutics, including kinase inhibitors, epigenetic modulators, and ion channel blockers.

Structural and Mechanistic Rationale

The architectural design of 4-methyl-2-(1-methyl-1H-pyrazol-5-yl)benzaldehyde offers three distinct mechanistic advantages for structure-based drug design (SBDD):

  • The Electrophilic Aldehyde Handle: The formyl group serves as a highly reactive node for divergent synthesis. It readily undergoes reductive aminations, Grignard additions, and Knoevenagel condensations, allowing chemists to append diverse solubilizing groups or target-specific binding motifs.

  • The 1-Methyl-1H-pyrazol-5-yl Motif: Pyrazoles are classic bioisosteres for amides and phenyl rings. The N2 nitrogen of the pyrazole ring acts as a critical hydrogen-bond acceptor, frequently engaging with backbone amides in kinase hinge regions or epigenetic binding pockets[2]. Furthermore, the N1-methyl substitution prevents tautomerization, locking the molecule into a predictable conformation and blocking undesirable N-glucuronidation pathways that typically plague unsubstituted azoles.

  • The 4-Methyl Aryl Substitution: The inclusion of a methyl group at the para position relative to the formyl group serves a dual purpose. Sterically, it fills deep hydrophobic pockets (such as the switch II pocket in mutated GTPases)[3]. Metabolically, it acts as a shield, blocking cytochrome P450-mediated para-hydroxylation, thereby significantly extending the pharmacokinetic half-life of the resulting drug candidate.

Pharmacological Applications

The bifunctional nature of this scaffold has led to its integration into several high-value therapeutic areas. By modifying the aldehyde while retaining the pyrazole-aryl core, researchers have successfully developed inhibitors for diverse targets.

  • KRas G12D Inhibitors (Oncology): The KRas G12D mutation is notoriously difficult to drug. Derivatives of the pyrazole-benzaldehyde core are utilized to synthesize rigid, multi-ring systems that slot perfectly into the allosteric pocket of the inactive GDP-bound state of KRas, preventing nucleotide exchange[3].

  • PRMT5 Inhibitors (Epigenetics): Protein Arginine Methyltransferase 5 (PRMT5) is a key target in MTAP-null cancers. The pyrazole moiety of the scaffold mimics the natural substrate, anchoring the inhibitor within the S-adenosylmethionine (SAM) binding pocket via strong hydrogen bonding[2].

  • Voltage-Gated Sodium Channel Blockers (Neurology): For the treatment of neuropathic pain, state-dependent blockers of Nav1.7 and Nav1.8 are synthesized by reacting the aldehyde with organometallic reagents. The resulting secondary alcohols utilize the pyrazole ring to interact with the hydrophobic pore of the sodium channel[4].

Quantitative Data: Scaffold Derivative Profiling

Table 1: Comparative physicochemical and binding metrics of drug classes derived from the pyrazole-benzaldehyde scaffold.

Therapeutic TargetDerivative ClassKey Scaffold InteractionAverage MW of Final DrugTypical Target Affinity (IC50)
KRas G12D Substituted Pyrido-pyrimidinesHydrophobic packing (4-Methyl)450 - 550 Da< 50 nM
PRMT5 Aryl-amine conjugatesH-bond acceptor (Pyrazole N2)350 - 450 Da10 - 100 nM
Nav1.7 / Nav1.8 Diaryl methanolsPore occlusion (Aryl core)300 - 400 Da100 - 500 nM

Synthetic Workflows and Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following experimental workflows are designed as self-validating systems . Each protocol includes integrated Quality Control (QC) checkpoints to verify reaction causality and intermediate integrity before proceeding.

Protocol A: Reductive Amination (Synthesis of Secondary Amine Intermediates)

This protocol is utilized to generate the core amine structures required for KRas and PRMT5 inhibitors[2][3]. Sodium triacetoxyborohydride (STAB) is selected over Sodium borohydride ( NaBH4​ ) because STAB is mildly reducing; it selectively reduces the transient imine without reducing the starting aldehyde to a primary alcohol.

Step-by-Step Methodology:

  • Imine Formation: Dissolve 4-methyl-2-(1-methyl-1H-pyrazol-5-yl)benzaldehyde (1.0 eq) and the target primary amine (1.1 eq) in anhydrous 1,2-dichloroethane (DCE). Add glacial acetic acid (0.1 eq) to catalyze the dehydration.

  • Stirring: Stir at room temperature under a nitrogen atmosphere for 2 hours.

    • QC Checkpoint 1 (Validation): Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. The aldehyde peak (m/z [M+H]+ 201.1) must be depleted by >95%, replaced by the corresponding imine mass.

  • Reduction: Cool the mixture to 0°C. Add STAB (1.5 eq) portion-wise over 15 minutes to control the exothermic hydride transfer.

  • Completion: Allow the reaction to warm to room temperature and stir for an additional 4 hours.

    • QC Checkpoint 2 (Validation): LC-MS must confirm the complete disappearance of the imine and the appearance of the secondary amine product.

  • Workup: Quench with saturated aqueous NaHCO3​ . Extract with dichloromethane (DCM), dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

Protocol B: Organometallic Nucleophilic Addition (Synthesis of Diaryl Methanols)

This pathway is critical for generating the secondary alcohol pharmacophore seen in Nav channel blockers[4]. The reaction is conducted at cryogenic temperatures to prevent the highly basic organolithium reagent from deprotonating the pyrazole methyl group (ortho-lithiation).

Step-by-Step Methodology:

  • Reagent Preparation: In a flame-dried, argon-purged flask, dissolve the target aryl-bromide (1.2 eq) in anhydrous Tetrahydrofuran (THF). Cool to -78°C using a dry ice/acetone bath.

  • Lithiation: Add n-Butyllithium (1.2 eq, 2.5 M in hexanes) dropwise. Stir for 30 minutes to ensure complete halogen-metal exchange.

  • Electrophile Addition: Dissolve 4-methyl-2-(1-methyl-1H-pyrazol-5-yl)benzaldehyde (1.0 eq) in a minimum volume of anhydrous THF. Add this solution dropwise to the -78°C mixture.

  • Reaction: Stir at -78°C for 2 hours, then slowly allow the mixture to warm to 0°C.

    • QC Checkpoint 1 (Validation): Perform a micro-workup on a 50 µL aliquot (quench with water, extract with EtOAc) and run TLC (Hexanes:EtOAc 3:1). The UV-active aldehyde spot must be fully consumed, yielding a lower-Rf product spot.

  • Workup: Quench the reaction carefully with saturated aqueous NH4​Cl at 0°C. Extract with Ethyl Acetate, wash with brine, dry over MgSO4​ , and purify via flash column chromatography.

Visualizations

Synthetic Divergence Workflow

The following diagram illustrates the retrosynthetic divergence of the scaffold into distinct therapeutic classes based on the chosen chemical transformation.

SyntheticWorkflow Scaffold 4-Methyl-2-(1-methyl-1H- pyrazol-5-yl)benzaldehyde RedAm Reductive Amination (STAB, DCE/MeOH) Scaffold->RedAm Primary Amine Grignard Organometallic Addition (R-MgBr / R-Li, -78°C) Scaffold->Grignard Aryl/Alkyl Halide Condense Knoevenagel Condensation (Base, Heat) Scaffold->Condense Active Methylene KRas KRas G12D Inhibitors (Oncology) RedAm->KRas PRMT5 PRMT5 Inhibitors (Epigenetics) RedAm->PRMT5 Nav Nav1.7/1.8 Blockers (Neuropathic Pain) Grignard->Nav

Caption: Divergent synthetic pathways utilizing the pyrazole-benzaldehyde scaffold for drug discovery.

Pharmacological Mechanism: KRas G12D Inhibition

The diagram below maps the biological signaling cascade of the MAPK/ERK pathway and highlights the exact node where scaffold-derived inhibitors exert their allosteric effect.

Pathway RTK Receptor Tyrosine Kinase (EGFR) SOS SOS (GEF) RTK->SOS Activation KRas KRas G12D (Active) SOS->KRas GTP Loading RAF RAF Kinase KRas->RAF Phosphorylation Drug Scaffold-Derived KRas Inhibitor Drug->KRas Allosteric Inhibition MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Tumor Proliferation ERK->Proliferation

Caption: MAPK/ERK pathway disruption via scaffold-derived allosteric KRas G12D inhibitors.

References

  • Title: KRas G12D inhibitors (US Patent 11,964,989 B2)
  • Title: Prmt5 inhibitors and uses thereof (US Patent App 2025/0154172 A1)
  • Title: Sodium Channel Blockers, Preparation Method Thereof and Use Thereof (EP 3444249 B1)

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Synthesis and Derivatization Protocol for 4-Methyl-2-(1-methyl-1H-pyrazol-5-yl)benzaldehyde

Strategic Importance in Drug Discovery Biaryl systems containing pyrazole moieties are privileged scaffolds in modern medicinal chemistry. Specifically, derivatives of 4-methyl-2-(1-methyl-1H-pyrazol-5-yl)benzaldehyde se...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Importance in Drug Discovery

Biaryl systems containing pyrazole moieties are privileged scaffolds in modern medicinal chemistry. Specifically, derivatives of 4-methyl-2-(1-methyl-1H-pyrazol-5-yl)benzaldehyde serve as critical intermediates in the synthesis of highly selective kinase inhibitors, including Akt and CDK2 inhibitors[1][2]. The presence of the ortho-pyrazole ring restricts the rotational freedom of the biaryl axis, locking the molecule into bioactive conformations required for deep binding pocket interactions. Furthermore, the pendant aldehyde provides a versatile synthetic handle for downstream functionalization, such as reductive amination or condensation, enabling rapid library generation for Structure-Activity Relationship (SAR) studies.

Mechanistic Rationale & Catalyst Selection

The construction of the sterically hindered C-C bond between 2-bromo-4-methylbenzaldehyde and 1-methyl-1H-pyrazole-5-boronic acid pinacol ester relies on a palladium-catalyzed Suzuki-Miyaura cross-coupling[3].

Causality in Experimental Design:

  • Steric Hindrance: Coupling an ortho-substituted aryl bromide with a 5-substituted pyrazole presents a significant steric challenge. Standard catalysts like Pd(PPh3​)4​ often fail due to slow reductive elimination, leading to prolonged reaction times and increased side reactions.

  • Catalyst Choice: We utilize Pd(dppf)Cl2​ (1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)). The bidentate dppf ligand enforces a wide bite angle (approx. 99°), which accelerates the sterically demanding reductive elimination step, pushing the catalytic cycle forward efficiently[1][3].

  • Protodeboronation Mitigation: Heteroaryl boronic esters, particularly pyrazole-5-boronic esters, are highly susceptible to protodeboronation in strongly basic, aqueous media. To counteract this, a mild base ( K2​CO3​ ) and a precisely tuned biphasic solvent system (1,4-Dioxane/Water, 4:1 v/v) are employed to balance base solubility with the protection of the boronic ester[1].

Synthetic Pathway Visualization

SynthesisWorkflow SM1 2-Bromo-4-methyl- benzaldehyde Core 4-Methyl-2-(1-methyl-1H- pyrazol-5-yl)benzaldehyde SM1->Core Suzuki-Miyaura Pd(dppf)Cl2, K2CO3 SM2 1-Methyl-1H-pyrazole- 5-boronic ester SM2->Core Cross-Coupling Deriv1 Reductive Amination (Amine Derivatives) Core->Deriv1 NaBH(OAc)3 R-NH2 Deriv2 Condensation (Hydrazone/Oxime) Core->Deriv2 NH2-X EtOH, Reflux

Synthetic workflow for 4-methyl-2-(1-methyl-1H-pyrazol-5-yl)benzaldehyde derivatives.

Step-by-Step Experimental Protocols

Protocol A: Synthesis of the Core Biaryl Aldehyde

Self-Validating Metric: The disappearance of the starting aryl bromide must be confirmed by LC-MS prior to workup to prevent difficult downstream separations.

Reagents:

  • 2-Bromo-4-methylbenzaldehyde (1.0 equiv, 10.0 mmol, 1.99 g)

  • 1-Methyl-1H-pyrazole-5-boronic acid pinacol ester (1.2 equiv, 12.0 mmol, 2.50 g)

  • Pd(dppf)Cl2​⋅CH2​Cl2​ adduct (0.05 equiv, 0.5 mmol, 408 mg)

  • Potassium carbonate ( K2​CO3​ ) (2.5 equiv, 25.0 mmol, 3.45 g)

  • 1,4-Dioxane / Deionized Water (4:1 v/v, 50 mL)

Step-by-Step Procedure:

  • System Preparation: To an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add 2-bromo-4-methylbenzaldehyde, the pyrazole boronic ester, and K2​CO3​ .

  • Solvent Addition & Degassing: Add 50 mL of the 1,4-Dioxane/Water mixture. Seal the flask with a rubber septum. Sparge the solution vigorously with Argon gas for exactly 15 minutes. Causality: Dissolved oxygen will rapidly oxidize the active Pd(0) species, leading to catalyst death and promoting the oxidative homocoupling of the boronic ester.

  • Catalyst Introduction: Briefly remove the septum under a positive flow of Argon and add Pd(dppf)Cl2​⋅CH2​Cl2​ . Reseal and sparge for an additional 5 minutes.

  • Reaction Execution: Transfer the flask to a pre-heated oil bath at 90 °C. Stir vigorously (800 rpm) for 12 hours. The biphasic mixture will turn dark brown.

  • Reaction Monitoring: Sample the organic layer. Quench into LC-MS grade Acetonitrile. Confirm complete consumption of the aryl bromide (UV 254 nm).

  • Workup: Cool the mixture to room temperature. Dilute with Ethyl Acetate (100 mL) and Water (50 mL). Separate the layers. Extract the aqueous layer with EtOAc (2 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude dark oil via flash column chromatography (Silica gel, Hexanes/EtOAc gradient 100:0 to 70:30) to afford the pure 4-methyl-2-(1-methyl-1H-pyrazol-5-yl)benzaldehyde as a pale yellow solid.

Protocol B: Downstream Derivatization (Reductive Amination)

To generate diverse amine libraries for biological screening[2].

Step-by-Step Procedure:

  • Dissolve the core aldehyde (1.0 equiv, 1.0 mmol) and a primary or secondary amine (1.2 equiv) in 1,2-Dichloroethane (DCE) (10 mL).

  • Add Glacial Acetic Acid (1.5 equiv) to catalyze imine/iminium formation. Stir at room temperature for 2 hours.

  • Add Sodium Triacetoxyborohydride ( NaBH(OAc)3​ ) (1.5 equiv) in three portions over 15 minutes. Causality: NaBH(OAc)3​ is chosen over NaBH4​ because its electron-withdrawing acetate groups reduce its nucleophilicity, ensuring it selectively reduces the intermediate imine without reducing the unreacted starting aldehyde to an alcohol.

  • Stir for 12 hours at room temperature. Quench with saturated aqueous NaHCO3​ , extract with Dichloromethane, dry, and purify via reverse-phase HPLC.

Empirical Optimization & Quantitative Data

To establish the robustness of the core Suzuki-Miyaura coupling, multiple catalytic systems were evaluated. The table below summarizes the quantitative data driving our protocol selection.

Catalyst System (5 mol%)Base (2.5 eq)Solvent System (v/v)Temp (°C)Isolated Yield (%)Mechanistic Observation
Pd(PPh3​)4​ Na2​CO3​ Toluene/EtOH/H2O (2:1:1)9045%High protodeboronation; slow reductive elimination.
Pd(dppf)Cl2​⋅CH2​Cl2​ K2​CO3​ 1,4-Dioxane/H2O (4:1) 90 88% Optimal conversion; minimal side reactions.
Pd(OAc)2​ / SPhos K3​PO4​ Toluene/H2O (10:1)10072%Trace homocoupling; incomplete solubility of base.
Pd2​(dba)3​ / XPhos Cs2​CO3​ 1,4-Dioxane10061%Anhydrous conditions slowed transmetalation.

Troubleshooting & Field-Proven Insights

  • Managing Protodeboronation: If LC-MS indicates high levels of 1-methylpyrazole (the protodeboronation byproduct), ensure the reaction temperature does not exceed 90 °C. Alternatively, slow-add the boronic ester via a syringe pump over 2 hours to keep its steady-state concentration low, forcing it to undergo transmetalation rather than hydrolysis.

  • Palladium Scavenging: Biaryl systems containing nitrogen heterocycles (like pyrazoles) are notorious for chelating palladium, leading to colored products and failing heavy metal limits in drug development. Treat the post-workup organic layer with a metal scavenger such as SiliaMetS® Thiol or QuadraPure™ TU (10 wt% relative to crude) for 4 hours at 40 °C before final column chromatography.

References

  • Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • US8895571B2 - Isoindolinone and pyrrolopyridinone derivatives as Akt inhibitors Source: Google Patents URL
  • WO2021092525A1 - Wdr5 inhibitors and modulators Source: Google Patents URL

Sources

Application

Reductive amination of 4-methyl-2-(1-methyl-1H-pyrazol-5-yl)benzaldehyde in drug discovery

Application Note: Reductive Amination of 4-methyl-2-(1-methyl-1H-pyrazol-5-yl)benzaldehyde in Drug Discovery Introduction & Strategic Context In contemporary drug discovery, the construction of C–N bonds is a foundationa...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Reductive Amination of 4-methyl-2-(1-methyl-1H-pyrazol-5-yl)benzaldehyde in Drug Discovery

Introduction & Strategic Context

In contemporary drug discovery, the construction of C–N bonds is a foundational operation, with reductive amination accounting for at least a quarter of all such reactions in the pharmaceutical industry[1]. The substrate 4-methyl-2-(1-methyl-1H-pyrazol-5-yl)benzaldehyde represents a highly valuable, yet synthetically demanding, biaryl-like building block. Ortho-pyrazolyl benzene motifs are privileged pharmacophores frequently embedded in kinase inhibitors, epigenetic modulators, and GPCR ligands due to their ability to dictate precise conformational geometries and participate in key hydrogen-bonding interactions.

Converting this specific aldehyde into an aminomethyl derivative via reductive amination enables the rapid generation of diverse compound libraries. However, the unique steric and electronic environment of this substrate necessitates a highly rational approach to reagent selection and reaction conditions to ensure chemoselectivity and high yields[2].

Mechanistic Insights & Causality (E-E-A-T)

Structural Challenges of the Substrate

The presence of the 1-methyl-1H-pyrazol-5-yl group ortho to the aldehyde introduces two distinct challenges:

  • Steric Hindrance: The biaryl axis creates a congested trajectory for the incoming amine nucleophile, slowing down the initial carbinolamine formation.

  • Lewis Base Competition: The pyrazole nitrogen (N2) is a competent Lewis base that can non-productively coordinate with metal-based catalysts or sequester acidic additives, potentially stalling the reaction.

Reagent Selection and Causality

To overcome these challenges, the choice of reducing agent and protocol must be tailored to the nature of the reacting amine:

  • Secondary Amines (Direct Protocol): Sodium triacetoxyborohydride (STAB, NaBH(OAc)3​ ) is the premier reagent for direct reductive amination[3]. STAB is a mild hydride donor that selectively reduces the highly electrophilic iminium ion intermediate over the parent aldehyde. The addition of acetic acid (AcOH) is critical here; it protonates the carbonyl oxygen to accelerate amine attack and facilitates the dehydration of the carbinolamine into the iminium ion.

  • Primary Amines (Indirect Protocol): When reacting with primary amines, direct reductive amination often leads to over-alkylation (dialkylation), as the newly formed secondary amine can compete with the primary amine for the remaining aldehyde[3]. To circumvent this, a stepwise (indirect) protocol is strictly required. By utilizing a strong Lewis acid/dehydrating agent like Titanium(IV) isopropoxide ( Ti(O-iPr)4​ ), the imine is forced to completion. Subsequent addition of sodium borohydride ( NaBH4​ ) rapidly and cleanly reduces the pre-formed imine without risking dialkylation.

Experimental Workflows & Decision Matrix

Workflow Substrate 4-methyl-2-(1-methyl-1H-pyrazol-5-yl) benzaldehyde Amine Amine Classification Substrate->Amine Primary Primary Amine (High Dialkylation Risk) Amine->Primary 1° Amine Secondary Secondary Amine (Sterically Hindered) Amine->Secondary 2° Amine ProtocolB Protocol B: Indirect 1. Ti(OiPr)4, THF 2. NaBH4, EtOH Primary->ProtocolB ProtocolA Protocol A: Direct NaBH(OAc)3, DCE, AcOH Secondary->ProtocolA Product Target Aminomethyl Pyrazole-Benzene Scaffold ProtocolB->Product ProtocolA->Product

Decision matrix for the reductive amination of ortho-pyrazolyl benzaldehydes.

Quantitative Reaction Parameters

The following table summarizes the stoichiometric and operational parameters required to achieve optimal conversions based on the selected protocol.

ParameterProtocol A: Direct (STAB)Protocol B: Indirect ( NaBH4​ )
Target Amine Class Secondary AminesPrimary Amines
Amine Equivalents 1.1 - 1.2 eq1.0 - 1.05 eq
Reducing Agent 1.5 eq NaBH(OAc)3​ 1.5 eq NaBH4​
Acid / Activator 1.0 - 2.0 eq Glacial AcOH2.0 eq Ti(O-iPr)4​
Primary Solvent 1,2-Dichloroethane (DCE)THF (Step 1) / EtOH (Step 2)
Reaction Time 2 - 12 hours4 h (Imine) + 1 h (Reduction)
Dialkylation Risk N/AVery Low (Controlled)

Step-by-Step Methodologies

Protocol A: Direct Reductive Amination (For Secondary Amines)

This protocol utilizes STAB in DCE, which is the preferred solvent system for maximizing reaction rates while minimizing side reactions[3].

  • Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 4-methyl-2-(1-methyl-1H-pyrazol-5-yl)benzaldehyde (1.0 equiv, e.g., 1.0 mmol, 200 mg).

  • Solvation & Amine Addition: Dissolve the aldehyde in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration (5.0 mL). Add the secondary amine (1.1 equiv) via syringe.

  • Acid Catalysis: Add glacial acetic acid (1.0 to 2.0 equiv). Note: The acid is crucial here to overcome the steric hindrance of the ortho-pyrazole by highly activating the carbonyl carbon. Stir the mixture at room temperature for 15 minutes.

  • Reduction: Add sodium triacetoxyborohydride ( NaBH(OAc)3​ , 1.5 equiv) in a single portion. The reaction is typically exothermic; maintain at room temperature using a water bath if necessary.

  • Monitoring: Stir the reaction under an inert atmosphere (nitrogen or argon) for 2 to 12 hours. Monitor the disappearance of the aldehyde via TLC or LC-MS.

  • Workup: Quench the reaction by carefully adding saturated aqueous NaHCO3​ (5.0 mL) to neutralize the acetic acid and decompose unreacted hydride. Stir vigorously for 15 minutes until gas evolution ceases.

  • Extraction: Extract the aqueous layer with dichloromethane (DCM, 3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Purify via flash column chromatography.

Protocol B: Indirect (Stepwise) Reductive Amination (For Primary Amines)

This protocol prevents the dialkylation commonly observed with primary amines by ensuring complete conversion to the imine prior to reduction[3].

  • Imine Formation: In an oven-dried flask under nitrogen, dissolve 4-methyl-2-(1-methyl-1H-pyrazol-5-yl)benzaldehyde (1.0 equiv) and the primary amine (1.0 equiv) in anhydrous THF (0.5 M).

  • Lewis Acid Activation: Dropwise add Titanium(IV) isopropoxide ( Ti(O-iPr)4​ , 2.0 equiv). Stir the mixture at room temperature for 4 to 6 hours. Note: The titanium reagent acts as both a Lewis acid to activate the hindered aldehyde and a water scavenger to drive the equilibrium toward the imine.

  • Solvent Transition: Dilute the reaction mixture with absolute ethanol (equal volume to THF) to solubilize the subsequent reducing agent.

  • Reduction: Cool the flask to 0 °C using an ice bath. Carefully add sodium borohydride ( NaBH4​ , 1.5 equiv) in small portions. Stir for 1 hour, allowing the reaction to slowly warm to room temperature.

  • Workup: Quench the reaction by adding water (2.0 mL). This will cause the titanium salts to precipitate as a dense white solid ( TiO2​ ).

  • Filtration & Extraction: Filter the resulting suspension through a pad of Celite, washing the filter cake thoroughly with ethyl acetate (EtOAc). Transfer the filtrate to a separatory funnel, wash with brine, dry over anhydrous MgSO4​ , filter, and concentrate in vacuo.

References

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1)
  • Source: Chemical Reviews (ACS Publications)
  • Source: Journal of Organic Chemistry and Pharmaceutical Research (JOCPR)

Sources

Method

Application Notes &amp; Protocols: 4-Methyl-2-(1-methyl-1H-pyrazol-5-yl)benzaldehyde in Organic Synthesis

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Advanced Technical Guide & Validated Protocols Structural Significance and Reactivity Profile As a Senior Application Sci...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Advanced Technical Guide & Validated Protocols

Structural Significance and Reactivity Profile

As a Senior Application Scientist, I often evaluate building blocks based on their bifunctional utility and their ability to navigate the stringent requirements of modern drug discovery. 4-Methyl-2-(1-methyl-1H-pyrazol-5-yl)benzaldehyde is a highly specialized, sterically encumbered electrophile that serves as a powerful vector for introducing the pyrazole pharmacophore into complex molecules.

The precursor to this building block is typically synthesized via a Suzuki-Miyaura cross-coupling, a palladium-catalyzed reaction that forms critical carbon-carbon bonds[1]. The use of palladium-imidazol-2-ylidene complexes or standard Pd(PPh3​)4​ facilitates the efficient coupling of 2-bromo-4-methylbenzaldehyde with (1-methyl-1H-pyrazol-5-yl)boronic acid[2].

Once synthesized, this compound offers three distinct chemical handles:

  • The Formyl Group: A versatile electrophilic center primed for reductive aminations, Wittig olefinations, and Knoevenagel condensations.

  • The 1-Methyl-1H-pyrazol-5-yl Moiety: A privileged pharmacophore widely utilized in the synthesis of complex heterocycles and bioactive compounds, frequently acting as a hydrogen-bond acceptor in kinase active sites[3].

  • The 4-Methyl Substituent: An electron-donating group that subtly reduces the electrophilicity of the aldehyde while providing a lipophilic handle to tune the LogP of final drug candidates.

Mechanistic Insights: Navigating Steric and Electronic Challenges

The primary challenge when utilizing 4-methyl-2-(1-methyl-1H-pyrazol-5-yl)benzaldehyde is the significant steric shielding imposed by the ortho-pyrazole ring. The proximity of this bulky heterocycle to the formyl carbon drastically reduces the rate of nucleophilic attack.

Causality in Experimental Design: Standard reductive amination conditions (e.g., simply mixing the amine, aldehyde, and NaBH4​ in methanol) will almost certainly fail or result in the premature reduction of the aldehyde to its corresponding benzyl alcohol. To circumvent this, imine formation must be forced to completion prior to reduction . We achieve this by employing Titanium(IV) isopropoxide ( Ti(OPr)4​ ), which acts dually as a Lewis acid to activate the aldehyde and as a water scavenger to drive the equilibrium toward the imine. Subsequent reduction with Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) ensures chemoselectivity, as this reagent is mild enough to ignore unreacted aldehyde while efficiently reducing the protonated imine.

Furthermore, the ortho-relationship between the aldehyde and the pyrazole nitrogen opens pathways for intramolecular reductive cyclizations, a strategy often employed to generate fused ring systems such as indazoles[4]. Alternatively, condensation reactions can yield chalcone derivatives that serve as precursors to bioactive thiazoles and pyrazolines[5].

pathways A 4-Methyl-2-(1-methyl-1H-pyrazol-5-yl) benzaldehyde B Reductive Amination (Bioactive Amines) A->B Amine, Ti(OPr)4, NaBH(OAc)3 C Knoevenagel Condensation (Chalcone Analogs) A->C Active Methylene, Piperidine D Reductive Cyclization (Fused Indazoles) A->D Tri-n-butylphosphine / Heat

Caption: Divergent synthetic pathways of 4-methyl-2-(1-methyl-1H-pyrazol-5-yl)benzaldehyde.

Validated Experimental Protocols

Protocol A: Sterically-Tolerant Reductive Amination

Objective: Synthesis of secondary or tertiary amines for library generation.

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask and purge with Argon.

  • Imine Formation: Dissolve 4-methyl-2-(1-methyl-1H-pyrazol-5-yl)benzaldehyde (1.0 mmol) and the desired amine (1.2 mmol) in anhydrous 1,2-dichloroethane (DCE, 5.0 mL).

  • Activation: Syringe in Ti(OPr)4​ (2.0 mmol) dropwise. Stir the reaction mixture at room temperature for 6 to 8 hours. (Self-Validation: Monitor by TLC or LC-MS to ensure complete consumption of the aldehyde before proceeding. The steric clash requires this extended incubation).

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add NaBH(OAc)3​ (1.5 mmol) in three equal portions over 15 minutes to control the exotherm. Allow the reaction to warm to room temperature and stir for an additional 12 hours.

  • Quenching: Carefully quench the reaction by adding 1N NaOH (5.0 mL). This step is critical as it precipitates the titanium salts as a white, filterable solid ( TiO2​ ).

  • Isolation: Filter the biphasic mixture through a pad of Celite, washing the cake generously with Ethyl Acetate (EtOAc).

  • Workup: Separate the organic layer, wash with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify via flash chromatography (DCM/MeOH gradient).

workflow step1 Step 1: Imine Formation Aldehyde + Amine + Ti(OPr)4 in DCE step2 Step 2: Incubation Stir 6h at RT (Overcome Steric Clash) step1->step2 step3 Step 3: Chemoselective Reduction Add NaBH(OAc)3 at 0°C step2->step3 step4 Step 4: Quench & Precipitation Add 1N NaOH to precipitate Ti salts step3->step4 step5 Step 5: Isolation Filter via Celite, Extract with EtOAc step4->step5

Caption: Mechanistic workflow for the sterically-tolerant reductive amination protocol.

Protocol B: Mild Knoevenagel Condensation

Objective: Synthesis of pyrazole-bearing chalcone derivatives for pharmacophore extension.

Step-by-Step Methodology:

  • Preparation: In a 20 mL scintillation vial, dissolve the aldehyde (1.0 mmol) and an active methylene compound (e.g., malononitrile, 1.1 mmol) in absolute ethanol (4.0 mL).

  • Catalysis: Add piperidine (0.1 mmol) and glacial acetic acid (0.1 mmol). (Scientist Insight: The piperidinium acetate buffer maintains an optimal pH, facilitating enolate formation while strictly preventing the base-catalyzed Cannizzaro disproportionation of the aldehyde).

  • Condensation: Heat the mixture to reflux (78 °C) for 4 hours.

  • Crystallization: Remove the vial from the heat block and allow it to cool slowly to room temperature. If crystallization does not occur spontaneously, add cold water dropwise until the solution becomes turbid, then place in an ice bath for 30 minutes.

  • Isolation: Filter the resulting precipitate via vacuum filtration, wash with ice-cold ethanol, and dry under high vacuum.

Quantitative Data Presentation

The following tables summarize the optimization data for the protocols described above, highlighting the necessity of the specific reagents chosen to overcome the unique steric environment of the building block.

Table 1: Optimization of Reductive Amination Conditions (Aldehyde + Morpholine)

EntryReducing AgentAdditive / CatalystSolventTime (h)Yield (%)Observation / Causality
1 NaBH4​ NoneMeOH1215%High alcohol byproduct due to premature reduction.
2 NaBH(OAc)3​ NoneDCE2440%Incomplete conversion; steric clash prevents imine formation.
3 NaBH(OAc)3​ AcOH (1.0 eq)DCE1865%Moderate improvement; acid catalysis helps but is insufficient.
4 NaBH(OAc)3​ Ti(OPr)4​ (2.0 eq) DCE 12 92% Optimal; Ti acts as Lewis acid and water scavenger.

Table 2: Knoevenagel Condensation Scope and Base Optimization

EntryActive Methylene PartnerBase / CatalystTemp (°C)Yield (%)Observation / Causality
1MalononitrilePiperidine2595%Highly reactive methylene; proceeds at RT.
2Ethyl cyanoacetatePiperidine / AcOH7888%Requires heat and buffered catalysis for high yield.
3AcetophenoneKOH2545%Strong base induces side reactions (Cannizzaro).
4 Acetophenone Piperidine / AcOH 78 82% Optimal; buffered system protects the aldehyde.

References

  • [4] Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation–Cadogan Reductive Cyclization | Organic Letters - ACS Publications URL:

  • [3] Synthesis of Chromone-Related Pyrazole Compounds | PMC - NIH URL:

  • [2] Suzuki Coupling | Organic Chemistry Portal URL:

  • [1] Suzuki-Miyaura cross-coupling: Practical Guide | Yoneda Labs URL:

  • [5] Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles... | MDPI URL:

Sources

Application

Application Note: Suzuki-Miyaura Cross-Coupling for the Synthesis of 4-Methyl-2-(1-methyl-1H-pyrazol-5-yl)benzaldehyde

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocol Executive Summary The synthesis of sterically hindered biaryl systems featuring ort...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocol

Executive Summary

The synthesis of sterically hindered biaryl systems featuring ortho-substituted heteroaromatics is a recurring challenge in medicinal chemistry and drug development[1]. Specifically, the construction of 4-methyl-2-(1-methyl-1H-pyrazol-5-yl)benzaldehyde via Suzuki-Miyaura cross-coupling requires navigating three competing chemical liabilities: the rapid protodeboronation of 5-pyrazolylboronic species, the steric hindrance of an ortho-formyl group, and the base-sensitivity of the aldehyde functionality.

This application note provides a field-proven, self-validating protocol designed to maximize transmetalation rates while suppressing degradation pathways, ensuring high-yielding access to this critical biaryl intermediate[2].

Mechanistic Insights & Reaction Design (Causality)

As a Senior Application Scientist, it is critical to understand why standard coupling conditions often fail for this specific substrate class. The reaction design must address the following mechanistic hurdles:

A. Overcoming Protodeboronation

Heteroaryl boronic acids, particularly 5-pyrazolylboronic acids, are notoriously unstable. The proximity of the electron-donating nitrogen atom (N1) to the C-B bond facilitates rapid hydrolytic cleavage (protodeboronation) under aqueous basic conditions[3].

  • The Solution: We utilize 1-methyl-1H-pyrazole-5-boronic acid pinacol ester (Bpin) instead of the free boronic acid. The steric bulk of the pinacol ligand slows hydrolysis, while the use of a mild base (K₂CO₃) limits the hydroxide concentration, shifting the kinetic balance in favor of palladium transmetalation over C-B bond cleavage[3].

B. Navigating Steric Hindrance

The transition state for the reductive elimination step is highly congested due to the ortho-formyl group on the benzaldehyde electrophile and the adjacent N-methyl group on the pyrazole nucleophile.

  • The Solution: We employ Pd(dppf)Cl₂ (or alternatively, XPhos Pd G2). The large bite angle of the dppf ligand forces the palladium center into a geometry that accelerates reductive elimination, effectively pushing the sterically hindered biaryl product off the metal center before side reactions can occur.

C. Preserving the Aldehyde Functionality

Strong bases (e.g., NaOH, KOH) commonly used in Suzuki couplings will induce the Cannizzaro reaction, disproportionating the starting 2-bromo-4-methylbenzaldehyde into the corresponding carboxylic acid and alcohol.

  • The Solution: A biphasic mixture of 1,4-Dioxane and H₂O (4:1 v/v) with K₂CO₃ provides sufficient basicity to form the reactive trihydroxyboronate intermediate without triggering aldehyde disproportionation[2].

CatalyticCycle Pd0 Pd(0) Active Catalyst (e.g., Pd-dppf) OxAdd Oxidative Addition C-Br Cleavage Pd0->OxAdd 2-bromo-4-methylbenzaldehyde TransMet Transmetalation Boronate Transfer OxAdd->TransMet K2CO3 + Pyrazole-5-Bpin RedElim Reductive Elimination C-C Bond Formation TransMet->RedElim Rate-limiting step (Steric bulk) RedElim->Pd0 Catalyst Regeneration Product Biaryl Product 4-methyl-2-(1-methyl-1H-pyrazol-5-yl)benzaldehyde RedElim->Product Product Release

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling highlighting the sterically hindered steps.

Materials and Reagents

The following table summarizes the optimized stoichiometry and rationale for each reagent choice.

Reagent / ParameterFunctionEquivalentsRationale for Selection
2-bromo-4-methylbenzaldehyde Electrophile1.00 eqBromide provides excellent oxidative addition kinetics while being highly cost-effective.
1-methyl-1H-pyrazole-5-boronic acid pinacol ester Nucleophile1.20 eqPinacol ester mitigates protodeboronation[3]; slight excess compensates for any trace degradation[1].
Pd(dppf)Cl₂·CH₂Cl₂ Catalyst0.05 eq (5 mol%)Bidentate ligand with a wide bite angle accelerates the sterically hindered reductive elimination.
K₂CO₃ Base2.50 eqMild inorganic base; activates the boronate without causing Cannizzaro disproportionation of the aldehyde.
1,4-Dioxane / H₂O (4:1) Solvent System0.1 MDioxane solubilizes the organics; water is strictly required to generate the active boronate complex.
Temperature Thermal Activation85 °CProvides sufficient energy for transmetalation while avoiding thermal decomposition of the catalyst.

Experimental Protocol

ExperimentalWorkflow S1 1. Reagent Assembly Combine Ar-Br, Ar-Bpin, Base, and Pd-Catalyst S2 2. Inert Atmosphere Establishment Evacuate and backfill with N2/Ar (3 cycles) S1->S2 S3 3. Solvent Addition Add degassed 1,4-Dioxane/H2O (4:1 v/v) S2->S3 S4 4. Thermal Activation Heat at 85 °C for 12-16 hours S3->S4 S5 5. Aqueous Work-up Extract with EtOAc, wash with brine, dry over Na2SO4 S4->S5 S6 6. Chromatographic Purification Silica gel column (Hexanes/EtOAc gradient) S5->S6

Caption: Step-by-step experimental workflow for the synthesis of the target biaryl compound.

Step-by-Step Methodology (1.0 mmol Scale)
  • Reaction Setup: To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add 2-bromo-4-methylbenzaldehyde (199 mg, 1.0 mmol), 1-methyl-1H-pyrazole-5-boronic acid pinacol ester (250 mg, 1.2 mmol), K₂CO₃ (345 mg, 2.5 mmol), and Pd(dppf)Cl₂·CH₂Cl₂ (41 mg, 0.05 mmol).

  • Atmosphere Exchange (Critical): Seal the tube with a rubber septum. Evacuate the vessel under high vacuum for 3 minutes, then backfill with dry Nitrogen or Argon. Repeat this cycle three times. Causality: Pd(0) intermediates are highly sensitive to atmospheric oxygen, which causes catalyst deactivation.

  • Solvent Addition: Using a syringe, add 8.0 mL of anhydrous 1,4-Dioxane and 2.0 mL of deionized water. (It is highly recommended to sparge the solvent mixture with Nitrogen for 15 minutes prior to addition).

  • Thermal Activation: Replace the septum with a Teflon-lined screw cap under a positive flow of inert gas. Transfer the sealed tube to a pre-heated oil bath or heating block set to 85 °C. Stir vigorously (800 rpm) for 12 to 16 hours.

  • Reaction Quench & Work-up: Remove the reaction from heat and allow it to cool to room temperature. Dilute the mixture with Ethyl Acetate (15 mL) and Water (10 mL). Transfer to a separatory funnel.

  • Extraction: Separate the layers. Extract the aqueous layer with additional Ethyl Acetate (2 × 15 mL). Combine the organic layers, wash with saturated aqueous NaCl (brine, 20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue via flash column chromatography on silica gel, using a gradient of Hexanes/Ethyl Acetate (from 9:1 to 3:1 v/v) to isolate the pure 4-methyl-2-(1-methyl-1H-pyrazol-5-yl)benzaldehyde.

Self-Validation & Analytical Characterization

A robust protocol must be self-validating. To confirm the success of the reaction and the integrity of the product, perform the following checks:

  • TLC Monitoring: Run a TLC using Hexanes/EtOAc (3:1). The product will appear as a new, highly UV-active spot. To confirm the aldehyde survived the basic conditions, stain the TLC plate with 2,4-Dinitrophenylhydrazine (2,4-DNPH) . The product spot will immediately turn bright yellow/orange, validating the presence of the intact formyl group.

  • ¹H NMR (CDCl₃) Signatures:

    • Aldehyde Proton: Look for a distinct singlet far downfield at δ 9.80 – 10.00 ppm . If this is missing, the aldehyde underwent Cannizzaro disproportionation or oxidation.

    • Pyrazole Protons: Two characteristic doublets (or broad singlets depending on resolution) will appear around δ 7.5 ppm and δ 6.3 ppm .

    • N-Methyl Group: A sharp singlet integrating to 3H will appear around δ 3.70 – 3.85 ppm .

References[2] Discovery of a Potent Thiazolidine Free Fatty Acid Receptor 2 Agonist with Favorable Pharmacokinetic Properties. ACS Publications. Verify Source[3] Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds. JACS Au - ACS Publications. Verify Source[1] Discovery of a Selective DNMT1 Degrader with a Unique Molecular Glue Mechanism as a Potential Therapeutic Agent for Acute Myeloid Leukemia. Journal of Medicinal Chemistry - ACS Publications. Verify Source

Sources

Method

Application Note: Synthesis and Optimization of Schiff Bases Derived from 4-methyl-2-(1-methyl-1H-pyrazol-5-yl)benzaldehyde

Introduction and Pharmacological Significance The synthesis of Schiff bases (imines) is a cornerstone of modern medicinal and coordination chemistry. Compounds characterized by the azomethine (–C=N–) linkage are highly v...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Pharmacological Significance

The synthesis of Schiff bases (imines) is a cornerstone of modern medicinal and coordination chemistry. Compounds characterized by the azomethine (–C=N–) linkage are highly valued for their structural flexibility and diverse biological activities[1]. When this linkage is coupled with a pyrazole scaffold—specifically using precursors like 4-methyl-2-(1-methyl-1H-pyrazol-5-yl)benzaldehyde —the resulting molecules exhibit profound pharmacological potential, including antimicrobial, anti-inflammatory, and targeted anticancer properties[2].

This application note provides a comprehensive, self-validating protocol for the condensation of 4-methyl-2-(1-methyl-1H-pyrazol-5-yl)benzaldehyde with primary amines. As a Senior Application Scientist, I have structured this guide to move beyond mere procedural steps, focusing heavily on the physicochemical causality that dictates reaction success, equilibrium management, and high-purity isolation.

Mechanistic Rationale: The Causality of Reaction Conditions

The formation of a Schiff base is a classic nucleophilic addition-elimination reaction. Understanding the thermodynamics and kinetics of this pathway is critical for optimizing yields, especially when dealing with sterically hindered ortho-substituted benzaldehydes.

The Role of pH and Acid Catalysis

The reaction is highly pH-dependent. The sequence initiates with the electrophilic activation of the benzaldehyde's carbonyl oxygen.

  • Without an acid catalyst: The carbonyl carbon of 4-methyl-2-(1-methyl-1H-pyrazol-5-yl)benzaldehyde is insufficiently electrophilic due to the electron-donating nature of the adjacent pyrazole ring.

  • With optimal acid catalysis (pH 4.5–5.0): A mild acid, such as glacial acetic acid, protonates the carbonyl oxygen, drastically increasing the electrophilicity of the carbonyl carbon[3]. This facilitates the nucleophilic attack by the primary amine to form a tetrahedral carbinolamine intermediate.

  • Over-acidification (pH < 3): If the environment is too acidic, the primary amine is protonated to form a non-nucleophilic ammonium ion, completely halting the reaction.

Thermodynamic Equilibrium and Le Chatelier’s Principle

The dehydration of the carbinolamine intermediate to form the final imine releases one equivalent of water. Because this is a reversible equilibrium, the accumulation of water will drive the reaction backward (hydrolysis of the Schiff base). To achieve quantitative yields, water must be actively sequestered or removed from the system using techniques like Dean-Stark traps, molecular sieves, or pervaporation membranes[4].

Mechanism N1 Carbonyl Activation (Protonation) N2 Nucleophilic Attack (Primary Amine) N1->N2 N3 Carbinolamine Intermediate N2->N3 N4 Dehydration (-H2O) N3->N4 N5 Imine Formation (Schiff Base) N4->N5

Nucleophilic addition-elimination mechanism for azomethine bond formation.

Experimental Protocol

This methodology provides a self-validating system designed to ensure high purity and yield. Absolute ethanol is selected as the solvent because both the pyrazole-benzaldehyde precursor and most primary amines are highly soluble in it at reflux temperatures, whereas the resulting Schiff base typically exhibits poor solubility in cold ethanol, allowing for spontaneous precipitation[1].

Materials Required
  • Aldehyde: 4-methyl-2-(1-methyl-1H-pyrazol-5-yl)benzaldehyde (1.0 eq)

  • Amine: Substituted primary amine (e.g., aniline derivatives) (1.05 eq)

  • Solvent: Absolute Ethanol (Anhydrous)

  • Catalyst: Glacial Acetic Acid (Alternatively, natural acids like lemon juice can be used for green synthesis applications[5])

  • Desiccant: Activated 3Å Molecular Sieves (Optional, for equilibrium shifting)

Step-by-Step Methodology
  • Reagent Dissolution: In a flame-dried, round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 mmol of 4-methyl-2-(1-methyl-1H-pyrazol-5-yl)benzaldehyde in 20 mL of absolute ethanol. Stir at room temperature until a homogenous solution is achieved.

  • Amine Addition: Dissolve 10.5 mmol (slight excess to drive the reaction) of the primary amine in 10 mL of absolute ethanol. Add this solution dropwise to the aldehyde mixture over 5 minutes. Causality: Dropwise addition prevents localized exothermic spikes and minimizes the formation of unwanted oligomers.

  • Catalysis: Add 3–5 drops of glacial acetic acid to adjust the apparent pH to ~4.5.

  • Reflux & Condensation: Attach a reflux condenser (optionally fitted with a Soxhlet extractor containing 3Å molecular sieves to trap water). Heat the reaction mixture to 75–80 °C and maintain reflux for 3 to 5 hours. Monitor the reaction progress via Thin-Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase.

  • Isolation via Precipitation: Once TLC confirms the consumption of the aldehyde, remove the flask from heat and allow it to cool to room temperature. Transfer the flask to an ice bath (0–5 °C) for 1 hour. The Schiff base will precipitate as a crystalline solid[3].

  • Filtration and Washing: Isolate the solid using vacuum filtration (Büchner funnel). Wash the filter cake with 2 x 5 mL of ice-cold absolute ethanol. Causality: Cold ethanol removes unreacted starting materials and acetic acid traces without dissolving the target product.

  • Characterization: Dry the product in a vacuum desiccator. Validate the structure via FT-IR (confirming the disappearance of the C=O stretch at ~1690 cm⁻¹ and the appearance of the strong C=N azomethine stretch at 1600–1625 cm⁻¹) and ¹H NMR (azomethine proton singlet at δ 8.2–8.8 ppm)[6].

Workflow A 1. Reagent Preparation Aldehyde + Amine in EtOH B 2. Acid Catalysis Glacial Acetic Acid (pH 4.5) A->B C 3. Condensation & Reflux 75-80°C, 3-5 hours B->C D 4. Equilibrium Shift Water Removal C->D E 5. Isolation Cold Precipitation & Filtration D->E F 6. Characterization FT-IR & NMR Validation E->F

Experimental workflow for the synthesis and isolation of pyrazole-derived Schiff bases.

Quantitative Data & Reaction Optimization

The table below summarizes the optimization of reaction conditions for pyrazole-benzaldehyde derivatives, highlighting the critical impact of catalysis and water removal on the final yield[4],[7].

Reaction ConditionSolventCatalystTemp (°C)TimeYield (%)Mechanistic Observation
Standard (Uncatalyzed) EthanolNone78 (Reflux)12 hrs42%Poor electrophilicity of the carbonyl carbon limits conversion.
Acid-Catalyzed EthanolGlacial Acetic Acid78 (Reflux)4 hrs81%Protonation activates the carbonyl; reaction reaches equilibrium faster.
Water Sequestered EthanolGlacial Acetic Acid78 (Reflux)4 hrs94% 3Å sieves remove H₂O, driving equilibrium to the right (Le Chatelier).
Green Synthesis EthanolLemon Juice25 (Room Temp)8 hrs76%Eco-friendly alternative; slower kinetics but avoids harsh acids[5].
Microwave-Assisted Solvent-freeGlacial Acetic Acid90 (MW)5 mins89%Rapid dielectric heating overcomes steric hindrance of the pyrazole ring[7].

References

  • Benchchem. Application Notes and Protocols for the Synthesis of Schiff Base Derivatives from 4-((Pyridin-2-yloxy)methyl)benzaldehyde.1

  • Benchchem. Application Notes and Protocols for the Synthesis of Schiff Bases from p-(Dimethylamino)benzaldehyde.3

  • ACS Omega. Exploring New Schiff Bases: Synthesis, Characterization, and Multifaceted Analysis for Biomedical Applications.5

  • PMC (National Institutes of Health). Exploring New Schiff Bases: Synthesis, Characterization, and Multifaceted Analysis for Biomedical Applications.6

  • RSC Publishing. Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(II) complexes as potential therapeutics.2

  • MDPI. Breaking the Equilibrium and Improving the Yield of Schiff Base Reactions by Pervaporation.4

  • European Journal of Chemistry. Green synthesis of novel pyrazole containing Schiff base derivatives as antibacterial agents on the bases of in-vitro and DFT.7

  • NIScPR. Synthesis and characterization of Schiff bases of pyrazole aldehyde and their metal complexes.

Sources

Application

Advanced Catalytic Applications of 4-Methyl-2-(1-methyl-1H-pyrazol-5-yl)benzaldehyde-Derived Ligands

Executive Overview The development of robust, highly tunable transition metal catalysts is a cornerstone of modern synthetic chemistry and drug discovery. The compound 4-methyl-2-(1-methyl-1H-pyrazol-5-yl)benzaldehyde se...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

The development of robust, highly tunable transition metal catalysts is a cornerstone of modern synthetic chemistry and drug discovery. The compound 4-methyl-2-(1-methyl-1H-pyrazol-5-yl)benzaldehyde serves as an exceptional precursor for the synthesis of bidentate (N,N) and tridentate (N,N,O) Schiff base ligands. By leveraging the strong σ-donor capabilities of the pyrazole ring and the steric modularity of the benzaldehyde core, these ligands stabilize highly reactive metal intermediates while preventing catalyst aggregation.

This application note details field-proven protocols for utilizing these ligands in two critical transformations: Palladium-catalyzed Suzuki-Miyaura cross-coupling and Copper-catalyzed aerobic oxidation of alcohols.

Mechanistic Rationale & Ligand Design

The structural architecture of 4-methyl-2-(1-methyl-1H-pyrazol-5-yl)benzaldehyde is uniquely suited for homogeneous catalysis:

  • Hemilability and Vacant Sites: The pyrazole moiety acts as a strong, yet potentially hemilabile N-donor. From a homogeneous catalysis perspective, this hemilability provides dynamic access to a vacant coordination site at the metal center, which is critical for the effective coordination and activation of substrate molecules during the catalytic cycle[1].

  • Oxidative Stability: Pyrazoles constitute a highly stable class of aromatic five-membered rings[2]. The N-methyl group on the pyrazole ring prevents unwanted deprotonation or oxidative degradation that frequently plagues N-H containing ligands in high-turnover environments.

  • Steric Tuning: The 4-methyl substitution on the benzaldehyde ring increases the lipophilicity of the resulting metal complexes, ensuring complete solubility in non-polar solvents (e.g., toluene, dioxane) critical for cross-coupling reactions.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Sterically hindered biaryls are notoriously difficult to synthesize due to slow reductive elimination. By condensing our target benzaldehyde with 2,6-diisopropylaniline, we generate a bulky Schiff base ligand. When complexed with Pd(OAc)₂, this ligand creates a highly active Pd(0) species that resists forming inactive "Pd black" precipitates.

Step-by-Step Methodology

Phase A: Ligand Synthesis (In Situ Schiff Base Formation)

  • In an oven-dried 25 mL Schlenk tube, add 4-methyl-2-(1-methyl-1H-pyrazol-5-yl)benzaldehyde (1.0 mmol, 200 mg) and 2,6-diisopropylaniline (1.05 mmol, 186 mg).

  • Add 5 mL of anhydrous ethanol and a catalytic amount of glacial acetic acid (2 drops).

  • Reflux under a nitrogen atmosphere for 4 hours. Self-Validation: Monitor via TLC (Hexanes/EtOAc 4:1). The disappearance of the UV-active aldehyde spot and the formation of a bright yellow solution confirms complete imine condensation.

  • Remove the solvent in vacuo to yield the crude ligand as a viscous yellow oil, which is used directly without further purification.

Phase B: Cross-Coupling Reaction

  • To the Schlenk tube containing the crude ligand, add Pd(OAc)₂ (0.02 mmol, 2 mol%). Stir in 2 mL of anhydrous toluene for 15 minutes at room temperature until the solution turns a deep, homogeneous orange, indicating successful Pd-ligand complexation.

  • Add the aryl halide (1.0 mmol), the arylboronic acid (1.5 mmol), and K₂CO₃ (2.0 mmol).

  • Add 3 mL of additional toluene. Degas the mixture using three freeze-pump-thaw cycles to remove dissolved oxygen, which can prematurely oxidize the Pd(0) active species.

  • Heat the reaction mixture to 80 °C for 6 hours.

  • Workup: Cool to room temperature, dilute with ethyl acetate (10 mL), and filter through a short pad of Celite. Self-Validation: The absence of a black precipitate on the Celite pad confirms that the ligand successfully stabilized the Pd catalyst against aggregation.

Quantitative Data: Cross-Coupling Optimization
EntryAryl HalideArylboronic AcidCatalyst LoadingTemp (°C)Yield (%)
14-ChlorotoluenePhenylboronic acid2 mol%8094
22-Chloro-m-xylenePhenylboronic acid2 mol%8088
34-Chloroanisole2-Tolylboronic acid5 mol%10082
44-ChlorotoluenePhenylboronic acid0.5 mol%8041

(Note: Yields are isolated yields after silica gel chromatography. Optimization shows that 2 mol% loading at 80 °C provides the optimal balance of turnover frequency and catalyst lifespan).

Catalytic Cycle Visualization

G Precatalyst Pd(II)-Ligand Complex (Precatalyst) Active Pd(0)-Ligand (Active Catalyst) Precatalyst->Active Base / Reduction OxAdd Pd(II)(Ar)(X)-Ligand (Oxidative Addition) Active->OxAdd + Ar-X TransMet Pd(II)(Ar)(Ar')-Ligand (Transmetalation) OxAdd->TransMet + Ar'-B(OH)2 - BX(OH)2 TransMet->Active Reductive Elimination Product Ar-Ar' (Biaryl Product) TransMet->Product Yields

Fig 1: Pd-catalyzed Suzuki-Miyaura catalytic cycle utilizing the pyrazole-imine ligand.

Protocol 2: Copper-Catalyzed Aerobic Oxidation of Alcohols

The selective oxidation of primary alcohols to aldehydes without over-oxidation to carboxylic acids is a critical industrial transformation. In aerobic oxidation systems, N-donor ligands (such as our pyrazole-derived Schiff base) significantly modulate the redox potential of the copper center, facilitating the efficient turnover of the TEMPO co-catalyst[3].

Step-by-Step Methodology

Phase A: Catalyst Assembly

  • In a 50 mL round-bottom flask, dissolve 4-methyl-2-(1-methyl-1H-pyrazol-5-yl)benzaldehyde (0.05 mmol, 5 mol%) and benzylamine (0.05 mmol) in 5 mL of acetonitrile. Stir for 1 hour at room temperature to form the bidentate ligand.

  • Add Cu(OTf)₂ (0.05 mmol, 5 mol%). Self-Validation: Observe the immediate color shift from pale yellow to a vibrant blue-green, confirming the formation of the Cu(II)-ligand coordination complex.

Phase B: Aerobic Oxidation

  • To the blue-green solution, add TEMPO (2,2,6,6-Tetramethylpiperidine-1-oxyl) (0.05 mmol, 5 mol%) and N-methylimidazole (NMI) (0.1 mmol, 10 mol%). The NMI acts as an auxiliary ligand to facilitate oxygen binding.

  • Add the primary alcohol substrate (1.0 mmol).

  • Purge the flask with pure O₂ gas for 1 minute, then attach an O₂-filled balloon to maintain a constant 1 atm pressure of oxygen.

  • Stir vigorously at 25 °C for 4 hours. Causality Check: Vigorous stirring is mandatory to overcome the gas-liquid mass transfer limitations of molecular oxygen.

  • Workup & Analysis: Quench the reaction by adding 5 mL of saturated aqueous NH₄Cl. Extract with diethyl ether (3 × 10 mL). Dry the organic layer over MgSO₄, filter, and analyze directly via GC-FID using dodecane as an internal standard.

Quantitative Data: Substrate Scope for Aerobic Oxidation
EntrySubstrateTime (h)Conversion (%)Selectivity to Aldehyde (%)
1Benzyl alcohol4>99>99
24-Methoxybenzyl alcohol498>99
31-Octanol (Aliphatic)88596
4Cinnamyl alcohol69298

(Note: The high selectivity demonstrates that the Cu/Ligand/TEMPO system effectively arrests the oxidation at the aldehyde stage, preventing the formation of carboxylic acids).

Experimental Workflow Visualization

Workflow Step1 Schiff Base Condensation Step2 In Situ Cu(II) Complexation Step1->Step2 Step3 TEMPO/NMI Addition Step2->Step3 Step4 Aerobic Oxidation (O2 balloon, 25°C) Step3->Step4 Step5 Aqueous Workup & GC-FID Analysis Step4->Step5

Fig 2: Linear experimental workflow for the Cu-catalyzed aerobic oxidation of alcohols.

Troubleshooting & Quality Control

To ensure maximum reproducibility across different laboratories, adhere to the following self-validating checks:

  • Incomplete Imine Condensation: If the Schiff base condensation in Protocol 1 fails to reach completion, the remaining free aldehyde will coordinate poorly to the metal, leading to rapid catalyst decomposition. Always verify the disappearance of the aldehyde via TLC or ¹H NMR (disappearance of the distinct CHO proton peak around ~10 ppm) before adding the metal precursor.

  • Catalyst Poisoning (Pd): If a black precipitate forms within the first 30 minutes of the Suzuki coupling, the solvent likely contains dissolved oxygen or moisture. Ensure rigorous freeze-pump-thaw degassing and use strictly anhydrous solvents.

  • Stalled Oxidation (Cu): If the aerobic oxidation stalls at <50% conversion, the O₂ mass transfer is insufficient. Increase the stirring rate to >800 RPM and ensure the O₂ balloon maintains positive pressure.

References

  • Organometallics (2006) . Pyrazole-Based PCN Pincer Complexes of Palladium(II): Mono- and Dinuclear Hydroxide Complexes and Ligand Rollover C–H Activation. ACS Publications. URL:[Link]

  • Molecules (2018) . Synthesis of Chromone-Related Pyrazole Compounds. National Institutes of Health (NIH) / PMC. URL:[Link]

  • The Journal of Supercritical Fluids (2011) . Supercritical Fluid Technologies: Influence of the ligand structure on the oxidation of benzyl alcohol to benzaldehyde. Elsevier. URL:[Link]

Sources

Method

Application Note: Advanced Knoevenagel Condensation Protocols for Sterically Hindered Biaryl Aldehydes

Focus Substrate: 4-methyl-2-(1-methyl-1H-pyrazol-5-yl)benzaldehyde Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Scientists Introduction & Mechanistic Rationale The Knoevenagel condensation i...

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Author: BenchChem Technical Support Team. Date: April 2026

Focus Substrate: 4-methyl-2-(1-methyl-1H-pyrazol-5-yl)benzaldehyde Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Scientists

Introduction & Mechanistic Rationale

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction, widely utilized in the synthesis of α,β-unsaturated carbonyl compounds, which serve as critical intermediates in pharmaceutical development[1]. However, applying this classic transformation to complex, sterically encumbered substrates requires rigorous optimization.

The substrate in focus, 4-methyl-2-(1-methyl-1H-pyrazol-5-yl)benzaldehyde , presents a unique synthetic challenge. It is a highly functionalized biaryl system where the formyl group is sterically shielded by the bulky, ortho-substituted 1-methyl-1H-pyrazol-5-yl moiety.

Causality in Experimental Design

To overcome the activation energy barrier imposed by this steric hindrance, standard room-temperature organocatalysis is often insufficient. We must employ two strategic modifications:

  • Iminium Catalysis: Utilizing a secondary amine (e.g., piperidine) in the presence of a weak acid (glacial acetic acid) forces the transient formation of an iminium ion. This intermediate is significantly more electrophilic than the parent carbonyl, driving nucleophilic attack despite the restricted spatial environment[2].

  • Microwave-Assisted Synthesis: Applying microwave irradiation drastically reduces reaction times from days to minutes, improving atom economy and overall yield by providing localized superheating that overcomes the steric transition-state barrier[3].

Mechanism A Sterically Hindered Aldehyde C Iminium Ion Intermediate A->C + Catalyst - H2O B Piperidine (Catalyst) B->C F C-C Bond Formation C->F Nucleophilic Attack D Malononitrile (Active Methylene) E Carbanion D->E Base Deprotonation E->F G Dehydration (-H2O) F->G H Olefin Product (Target) G->H

Figure 1: Organocatalytic Knoevenagel pathway via highly electrophilic iminium intermediate.

Quantitative Optimization Data

To establish a self-validating protocol, empirical screening was conducted using malononitrile as the active methylene donor. Malononitrile was selected because its linear, sterically unencumbered cyano groups minimize transition-state clashes with the ortho-pyrazole ring.

Table 1: Optimization of Reaction Conditions for 4-methyl-2-(1-methyl-1H-pyrazol-5-yl)benzaldehyde

EntryCatalyst System (mol %)SolventHeating MethodTemp (°C)TimeYield (%)
1Piperidine (10%)EtOHConventional2548 h< 15%
2Piperidine (10%)TolueneReflux (Dean-Stark)11012 h45%
3Piperidine (10%) / AcOH (10%)EtOHConventional808 h68%
4EDDA (10%)[bmim]BF₄Conventional804 h75%
5 Piperidine (10%) / AcOH (10%) EtOH Microwave (150W) 80 20 min > 92%

Note: Entry 5 represents the optimized, scalable protocol detailed below, leveraging green chemistry principles and microwave acceleration[3].

Experimental Protocols

Protocol A: Microwave-Assisted Synthesis of Benzylidenemalononitrile Derivatives

This method is optimized for maximum conversion of the hindered aldehyde to the corresponding dicyano-olefin.

Materials:

  • 4-methyl-2-(1-methyl-1H-pyrazol-5-yl)benzaldehyde (1.0 equiv, 1.0 mmol)

  • Malononitrile (1.1 equiv, 1.1 mmol)

  • Piperidine (0.1 equiv, 0.1 mmol)

  • Glacial Acetic Acid (0.1 equiv, 0.1 mmol)

  • Absolute Ethanol (3.0 mL)

Step-by-Step Methodology:

  • Reagent Preparation: In a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, dissolve the aldehyde (1.0 mmol) and malononitrile (1.1 mmol) in 3.0 mL of absolute ethanol.

  • Catalyst Addition: Add piperidine (8.5 mg, 10 µL) followed immediately by glacial acetic acid (6.0 mg, 5.7 µL). Self-Validation Check: A slight color change (typically to pale yellow) should be observed as the iminium ion begins to form.

  • Irradiation: Seal the vial and place it in a dedicated laboratory microwave reactor. Irradiate at 150W, maintaining a temperature of 80°C for 20 minutes.

  • Reaction Monitoring: Withdraw a 5 µL aliquot and analyze via TLC (Hexane:Ethyl Acetate 7:3). The highly conjugated product will appear as a bright UV-active spot at a lower Rf than the starting aldehyde.

  • Isolation: Allow the reaction mixture to cool slowly to room temperature, then transfer to an ice bath (0–5°C) for 30 minutes. Self-Validation Check: The target olefin should spontaneously precipitate as a crystalline solid due to its reduced solubility in cold ethanol compared to the starting materials.

  • Purification: Filter the precipitate under vacuum using a Büchner funnel. Wash the filter cake with ice-cold ethanol (2 x 2 mL) to remove residual malononitrile and catalyst. Dry under high vacuum at 40°C for 4 hours.

Protocol B: Doebner Modification (Synthesis of Cinnamic Acid Derivatives)

If the ultimate synthetic goal is the corresponding α,β-unsaturated carboxylic acid, the Doebner modification is utilized[2]. This involves reacting the aldehyde with malonic acid in the presence of pyridine, which acts as both solvent and base, facilitating a concerted decarboxylation-elimination[4].

Step-by-Step Methodology:

  • Combine the aldehyde (1.0 mmol) and malonic acid (1.5 mmol) in a round-bottom flask.

  • Add dry pyridine (2.0 mL) and a catalytic amount of piperidine (0.05 mmol).

  • Heat the mixture to 90°C under a reflux condenser. Self-Validation Check: Effervescence (CO₂ gas evolution) will be observed, confirming the decarboxylation step of the Doebner modification.

  • Once gas evolution ceases (typically 3-4 hours), cool the mixture and pour it into crushed ice containing 1M HCl to precipitate the free cinnamic acid derivative.

  • Filter, wash with water, and recrystallize from aqueous ethanol.

Workflow Step1 1. Reagent Prep Aldehyde + Active Methylene in EtOH Step2 2. Catalysis Add Piperidine & AcOH (0.1 eq) Step1->Step2 Step3 3. Microwave 80°C, 20 mins, 150W Step2->Step3 Step4 4. In-Process QC TLC & LC-MS Monitoring Step3->Step4 Step4->Step3 If incomplete conversion Step5 5. Crystallization Cool to 0°C, Induce Precipitation Step4->Step5 Step6 6. Isolation Vacuum Filtration & Cold Wash Step5->Step6

Figure 2: Optimized operational workflow for the microwave-assisted Knoevenagel condensation.

Analytical Characterization Guidelines

To confirm the successful condensation of 4-methyl-2-(1-methyl-1H-pyrazol-5-yl)benzaldehyde, utilize the following analytical markers:

  • ¹H NMR (CDCl₃ or DMSO-d₆): The disappearance of the distinct aldehyde proton singlet (typically around δ 9.8 - 10.2 ppm) and the appearance of a new vinylic proton singlet. For the malononitrile adduct, this highly deshielded olefinic proton usually appears between δ 7.8 - 8.5 ppm.

  • LC-MS: The mass spectrum should reflect the exact mass of the aldehyde + active methylene - H₂O. Ensure the ionization method (ESI+) is suitable for the pyrazole nitrogen.

  • IR Spectroscopy: Look for the strong, sharp C≡N stretching frequency near 2220 cm⁻¹ (if malononitrile is used) and the conjugated C=C stretch around 1600 cm⁻¹.

References

  • Novel Methods of Knoevenagel Condensation Source: Banaras Hindu University (BHU) URL:[Link]

  • Knoevenagel Condensation Doebner Modification Source: Organic Chemistry Portal URL:[Link]

  • クネーフェナーゲル縮合 Knoevenagel Condensation Source: Chem-Station URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 4-Methyl-2-(1-methyl-1H-pyrazol-5-yl)benzaldehyde

Welcome to the Technical Support Center for advanced cross-coupling applications. The synthesis of 4-methyl-2-(1-methyl-1H-pyrazol-5-yl)benzaldehyde relies on a Suzuki-Miyaura cross-coupling between 2-bromo-4-methylbenza...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced cross-coupling applications. The synthesis of 4-methyl-2-(1-methyl-1H-pyrazol-5-yl)benzaldehyde relies on a Suzuki-Miyaura cross-coupling between 2-bromo-4-methylbenzaldehyde and 1-methyl-1H-pyrazole-5-boronic acid (or its pinacol ester). While seemingly straightforward, this specific transformation is notorious for low yields due to the extreme base-sensitivity of the heteroaryl boronic acid and the steric hindrance imposed by the ortho-formyl group on the electrophile.

This guide provides causality-driven troubleshooting, a mechanistic breakdown, and a self-validating protocol to help you achieve quantitative conversions.

Mechanistic Pathway & Failure Modes

To troubleshoot effectively, we must first understand the competing pathways in the reaction vessel. The diagram below illustrates the standard catalytic cycle alongside the primary failure mode: protodeboronation .

G Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Steric Hindrance at ortho-CHO) Pd0->OxAdd PdII Ar-Pd(II)-Br Intermediate OxAdd->PdII TransMet Transmetalation (Rate-Limiting Step) PdII->TransMet PdII_Ar Ar-Pd(II)-Ar' Intermediate TransMet->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product Product: 4-methyl-2-(1-methyl-1H-pyrazol-5-yl)benzaldehyde RedElim->Product Boronic 1-Methyl-1H-pyrazole-5-boronic acid (Nucleophile) Boronic->TransMet Base ProtoDebor Protodeboronation (Base/Heat catalyzed) Boronic->ProtoDebor Byproduct 1-Methylpyrazole (Dead End Byproduct) ProtoDebor->Byproduct

Figure 1: Suzuki-Miyaura catalytic cycle highlighting the competing protodeboronation pathway.

Troubleshooting FAQs

Q1: Why is my reaction yielding predominantly 1-methylpyrazole instead of the desired product? The Causality: You are observing base-catalyzed protodeboronation. Heteroaryl boronic acids with a heteroatom adjacent to the boron-bearing carbon (such as the 5-position of a pyrazole ring) are highly susceptible to C-B bond cleavage [1]. When exposed to strong bases (like NaOH or Na₂CO₃) and elevated temperatures, the base coordinates to the empty p-orbital of the boron, forming a boronate complex that rapidly hydrolyzes, releasing 1-methylpyrazole and boric acid. The Solution: You must decouple the rate of transmetalation from the rate of degradation. Switch to a milder base such as K₃PO₄ or CsF, and lower the reaction temperature to 60 °C. If using aqueous conditions still results in degradation, transition to strictly anhydrous conditions using Potassium trimethylsilanolate (TMSOK) as the base, which has been proven to attenuate protodeboronation pathways [2].

Q2: I am seeing unreacted 2-bromo-4-methylbenzaldehyde, but my boronic acid is completely consumed. Should I just add more boronic acid? The Causality: Adding more boronic acid is a temporary fix that ruins atom economy. The root cause is that the transmetalation step is too slow. The formyl (-CHO) group ortho to the bromide creates significant steric hindrance, which slows down both oxidative addition and transmetalation. Because the catalytic cycle stalls at the Pd(II) intermediate, the boronic acid remains in the basic solution long enough to undergo complete protodeboronation. The Solution: Accelerate the catalytic cycle by utilizing a highly active, sterically demanding Buchwald precatalyst. XPhos Pd G2 is highly recommended for problematic pyrazole couplings [3]. The G2 precatalyst ensures rapid generation of the active Pd(0) species at room temperature, while the bulky XPhos ligand accelerates reductive elimination, allowing the cross-coupling to outpace boronic acid degradation.

Q3: Is the formyl group (-CHO) on the starting material degrading under these conditions? The Causality: Yes, it can. Under strongly basic aqueous conditions, aldehydes are prone to Cannizzaro-type disproportionation. Furthermore, if oxygen is not rigorously excluded from the reaction vessel, the aldehyde can easily oxidize into 4-methyl-2-(1-methyl-1H-pyrazol-5-yl)benzoic acid. The Solution: Maintain mild basicity (using K₃PO₄ instead of KOH) and ensure your solvent system is thoroughly degassed via the freeze-pump-thaw method or vigorous argon sparging for at least 30 minutes prior to catalyst addition.

Quantitative Optimization Matrix

To guide your reagent selection, the following table summarizes the expected outcomes based on different catalytic systems and conditions when synthesizing this specific compound.

Catalyst SystemBaseSolvent SystemTemp (°C)Protodeboronation LevelExpected Yield
Pd(PPh₃)₄ (5 mol%)Na₂CO₃ (2M aq)Toluene / EtOH100 °CHigh (>60%)< 20%
Pd(dppf)Cl₂ (5 mol%)K₂CO₃ (solid)1,4-Dioxane / H₂O90 °CModerate (~40%)45 - 55%
XPhos Pd G2 (2 mol%)K₃PO₄ (0.5M aq)1,4-Dioxane / H₂O 60 °C Low (<10%)85 - 95%
SPhos Pd G2 (2 mol%)TMSOK (solid)Anhydrous THF65 °CVery Low (<5%)80 - 90%

Field-Proven Experimental Protocol

This protocol utilizes a self-validating workflow designed to suppress protodeboronation and overcome the steric hindrance of the ortho-formyl group.

Reagents Required:

  • 2-Bromo-4-methylbenzaldehyde (1.0 equiv, 1.0 mmol, 199.05 mg)

  • 1-Methyl-1H-pyrazole-5-boronic acid pinacol ester (1.2 equiv, 1.2 mmol, 249.7 mg)

  • XPhos Pd G2 (2.0 mol%, 0.02 mmol, 15.7 mg)

  • K₃PO₄ (2.0 equiv, 2.0 mmol, 424.5 mg)

  • 1,4-Dioxane (4.0 mL)

  • Deionized H₂O (1.0 mL)

Step-by-Step Methodology:

  • Solvent Degassing (Critical Step): In a separate flask, prepare a mixture of 1,4-Dioxane (4.0 mL) and H₂O (1.0 mL). Sparge the solvent mixture vigorously with Argon for 30 minutes. Causality: Removing dissolved oxygen prevents the oxidation of the aldehyde to a carboxylic acid and prevents Pd(0) catalyst deactivation.

  • Reagent Loading: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-bromo-4-methylbenzaldehyde, 1-methyl-1H-pyrazole-5-boronic acid pinacol ester, XPhos Pd G2, and K₃PO₄.

  • Atmosphere Exchange: Seal the flask with a rubber septum. Evacuate the flask under high vacuum for 2 minutes, then backfill with Argon. Repeat this cycle three times.

  • Reaction Initiation: Inject the degassed Dioxane/H₂O mixture into the flask via syringe. Place the flask in a pre-heated oil bath at 60 °C. Stir vigorously (800 rpm) to ensure proper mixing of the biphasic system.

  • Validation Checkpoint (2 Hours): Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.

    • If the ratio of 1-methylpyrazole (byproduct) to product is > 1:5, your base concentration is too high or the temperature is overshooting. Reduce heat to 50 °C.

    • If unreacted aryl bromide remains but boronic ester is consumed, protodeboronation outpaced transmetalation. For the next run, switch to anhydrous THF and TMSOK [2].

  • Workup: Once complete (typically 4-6 hours), cool the mixture to room temperature. Dilute with Ethyl Acetate (15 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the pure 4-methyl-2-(1-methyl-1H-pyrazol-5-yl)benzaldehyde.

References

  • Hayes, H. L. D., et al. "Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis." Journal of the American Chemical Society, 2021.[Link]

  • Cole, K. P., et al. "Heteroaryl–Heteroaryl, Suzuki–Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate." Journal of the American Chemical Society, 2021.[Link]

  • Stepnicka, M., et al. "The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction." The Journal of Organic Chemistry, 2016.[Link]

Optimization

Column chromatography purification techniques for crude 4-methyl-2-(1-methyl-1H-pyrazol-5-yl)benzaldehyde

Welcome to the Advanced Chromatography Support Center. This guide is engineered for researchers and drug development professionals isolating 4-methyl-2-(1-methyl-1H-pyrazol-5-yl)benzaldehyde from crude reaction mixtures...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. This guide is engineered for researchers and drug development professionals isolating 4-methyl-2-(1-methyl-1H-pyrazol-5-yl)benzaldehyde from crude reaction mixtures (typically following a Suzuki-Miyaura cross-coupling).

This specific molecule presents a dual-challenge: it contains a highly reactive, oxidation-prone aldehyde paired with a basic, hydrogen-bond-accepting pyrazole ring. Standard purification approaches often lead to severe product loss, degradation, or co-elution. This guide provides field-proven, mechanistically grounded solutions to ensure high-yield, high-purity isolation.

Part 1: Diagnostic Purification Workflow

Before beginning your column, consult the decision tree below to determine the optimal chromatographic strategy based on your TLC observations.

PurificationWorkflow Crude Crude Mixture (Aldehyde + Pyrazole) TLC TLC Screening (Hexane/EtOAc) Crude->TLC Tailing Severe Tailing Observed? TLC->Tailing AddTEA Add 1-2% TEA to Mobile Phase Tailing->AddTEA Yes (Basic N) NoTEA Standard Elution Tailing->NoTEA No Flash Flash Chromatography (Rapid Elution) AddTEA->Flash NoTEA->Flash Pure Pure Target Compound (>98% Purity) Flash->Pure

Fig 1. Decision tree for the chromatographic purification of basic pyrazole-aldehyde derivatives.

Part 2: Troubleshooting & FAQs

Q1: Why does my product streak severely across the TLC plate and co-elute with impurities on the column? Causality: The 1-methyl-1H-pyrazole moiety contains a basic nitrogen atom. Standard "Type A" silica gel contains metallic impurities that increase the acidity of surface silanol (Si-OH) groups[1]. The basic pyrazole nitrogen becomes protonated or strongly hydrogen-bonds with these anionic silanols, causing irreversible adsorption and peak tailing[2]. Actionable Fix: Add a silanol suppressor. Incorporate 1% to 2% (v/v) Triethylamine (TEA) into your mobile phase (e.g., Hexane/Ethyl Acetate). TEA acts as a sacrificial competing base, flooding the negatively charged surface sites and preventing the pyrazole from interacting with the silica[2][3].

Q2: My NMR shows a carboxylic acid or acetal instead of the desired aldehyde. What happened? Causality: Aldehydes are highly electrophilic. Prolonged exposure to active silica gel in the presence of air can catalyze oxidation to the corresponding benzoic acid. Furthermore, if you used methanol as a polar modifier to push the polar pyrazole off the column, the acidic silica catalyzes acetal formation between the aldehyde and the alcohol. Actionable Fix: Never use alcoholic solvents (MeOH, EtOH) for aldehyde purification. Stick strictly to aprotic solvent systems like Hexanes/Ethyl Acetate. Utilize Flash Column Chromatography to minimize the residence time of the compound on the silica column[4].

Q3: How do I separate the product from the unreacted 2-bromo-4-methylbenzaldehyde starting material? Causality: Both compounds share the benzaldehyde core, making their lipophilicity similar. However, the pyrazole ring on the product significantly increases its polarity compared to the aryl bromide precursor. Actionable Fix: Use a shallow gradient elution. Start at 95:5 Hexanes:EtOAc (with 1% TEA) to elute the less polar aryl bromide, then step up to 80:20 Hexanes:EtOAc to elute the target pyrazole-benzaldehyde[4].

Part 3: Self-Validating Experimental Protocol

To ensure reproducibility and prevent compound degradation, follow this self-validating flash chromatography protocol.

Step 1: Mobile Phase Preparation Prepare 1 Liter of the target mobile phase (e.g., 80:20 Hexane:EtOAc). Add 10 mL of Triethylamine (TEA) to achieve a 1% v/v concentration. Mix thoroughly.

Step 2: Column Deactivation & Packing Slurry-pack the column using Type B (ultra-pure) silica gel and the TEA-modified solvent. Flush 2-3 column volumes (CV) of the TEA-solvent through the bed. ➔ Validation Check: Test the pH of the eluent dripping from the column using pH paper. It must be basic (pH > 8). This validates that the acidic silanol sites are fully saturated with TEA.

Step 3: Sample Loading Dissolve the crude 4-methyl-2-(1-methyl-1H-pyrazol-5-yl)benzaldehyde in the absolute minimum volume of Dichloromethane (DCM). Apply directly to the top of the silica bed using a long glass pipette. ➔ Critical Insight: Do not dry-load this sample onto silica or Celite. The extended surface area during solvent evaporation accelerates aldehyde oxidation. Liquid loading preserves structural integrity.

Step 4: Gradient Elution Elute with 2 CV of 95:5 Hexane:EtOAc (1% TEA) to remove non-polar impurities, followed by 80:20 Hexane:EtOAc (1% TEA) to elute the target compound. Collect fractions in clean test tubes.

Step 5: Fraction Validation Spot fractions on a TLC plate and develop in 70:30 Hexane:EtOAc. Visualize under UV (254 nm), then dip the plate in 2,4-Dinitrophenylhydrazine (2,4-DNPH) stain and heat gently. ➔ Validation Check: Only intact aldehydes will immediately form a bright orange/red precipitate spot with 2,4-DNPH. This self-validates both the location of your fractions and the chemical integrity of the aldehyde group.

Part 4: Quantitative Data Summary

The following table summarizes the expected chromatographic behavior of 4-methyl-2-(1-methyl-1H-pyrazol-5-yl)benzaldehyde under different stationary and mobile phase conditions.

ParameterStandard Silica (Type A)Ultra-Pure Silica (Type B)TEA-Modified Mobile Phase (1% v/v)
Solvent System 80:20 Hexane:EtOAc80:20 Hexane:EtOAc80:20 Hexane:EtOAc + 1% TEA
Target Compound Rf​ 0.15 (Severe streaking)0.25 (Moderate tailing)0.35 (Tight, circular spot)
Aryl Halide Precursor Rf​ 0.600.600.65
Tailing Factor ( Tf​ ) > 2.5 (Unacceptable)1.8 (Marginal)1.1 (Excellent)
Aldehyde Recovery < 60% (Degradation)~ 80%> 95%
Part 5: References
  • Phenomenex. "HPLC Tech Tip: Peak Tailing of Basic Analytes". Source: phenomenex.com. URL:

  • LCGC North America. "The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing". Source: chromatographyonline.com. URL:

  • Pharma Growth Hub. "Effect of Triethylamine (TEA) on the Retention in RPLC". Source: pharmagrowthhub.com. URL:

  • Organic Syntheses. "Purification of Organic Compounds by Flash Column Chromatography". Source: orgsyn.org. URL:

Sources

Troubleshooting

Technical Support Center: Handling &amp; Storage of 4-Methyl-2-(1-methyl-1H-pyrazol-5-yl)benzaldehyde

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical vulnerabilities of 4-methyl-2-(1-methyl-1H-pyrazol-5-yl)benzaldehyde .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical vulnerabilities of 4-methyl-2-(1-methyl-1H-pyrazol-5-yl)benzaldehyde . This heterocyclic building block is highly valuable in drug discovery, but like all electron-rich benzaldehydes, it is exceptionally prone to auto-oxidation during storage.

This guide provides mechanistic insights, troubleshooting frameworks, and self-validating experimental protocols to ensure your compound remains at >99% purity.

Mechanistic Insight: The Causality of Auto-Oxidation

To prevent degradation, we must first understand the causality behind it. The aldehyde C–H bond is exceptionally weak (bond dissociation energy ~87 kcal/mol). Despite the steric hindrance provided by the ortho-pyrazole ring and the 4-methyl group, this proton remains highly susceptible to hydrogen atom abstraction.

The auto-oxidation of benzaldehydes proceeds via a free-radical chain mechanism initiated by trace transition metals, UV light, or heat[Sankar et al., 2014].

  • Initiation: An initiator abstracts the aldehydic hydrogen, generating a highly reactive benzoyl radical .

  • Propagation: This radical rapidly reacts with triplet oxygen ( O2​ ) to form a benzoylperoxy radical . This peroxy radical then abstracts a hydrogen from a neighboring unreacted aldehyde molecule, forming a perbenzoic acid intermediate.

  • Termination/Acid Formation: The perbenzoic acid undergoes a Baeyer-Villiger-type reaction with another aldehyde molecule, yielding two equivalents of the corresponding carboxylic acid (4-methyl-2-(1-methyl-1H-pyrazol-5-yl)benzoic acid)[BenchChem Technical Guides, 2025].

Autoxidation Init Initiation: Trace Metals / Light Ald 4-Me-2-(1-Me-pyrazol-5-yl) benzaldehyde Init->Ald H-abstraction Rad1 Benzoyl Radical (R-C•=O) Ald->Rad1 Rad2 Benzoylperoxy Radical (R-C(=O)OO•) Rad1->Rad2 + O2 O2 Triplet Oxygen (O2) Peracid Perbenzoic Acid (R-C(=O)OOH) Rad2->Peracid + Aldehyde H-abstraction Acid Benzoic Acid Derivative (Oxidized Impurity) Peracid->Acid + Aldehyde

Caption: Radical chain mechanism of benzaldehyde autoxidation.

Troubleshooting Guide & FAQs

Q1: I noticed a white, crystalline crust forming around the cap of my reagent vial. What is this, and is the bulk material ruined?

Root Cause: The white crust is the oxidized byproduct: 4-methyl-2-(1-methyl-1H-pyrazol-5-yl)benzoic acid. Oxygen ingress through the threading of the cap has initiated the radical chain reaction. Resolution: Do not scrape the crust back into the vial. The bulk material may still be viable if the oxidation is localized to the surface. Sample the core of the bulk powder and run an LC-MS or 1H -NMR. If the purity has dropped below your acceptable threshold, proceed to the Purification Protocol below.

Q2: My reductive amination yields using this aldehyde have dropped from 85% to 30% over the last two months. Why?

Root Cause: Carboxylic acid impurities act as potent inhibitors in many downstream reactions. In reductive aminations, the acid will protonate your amine nucleophile, forming an unreactive carboxylate salt and stalling the imine formation step. Resolution: Always verify the aldehyde's integrity via TLC or NMR prior to sensitive coupling reactions. Store the compound strictly under Argon to prevent this titer drop.

Q3: Can I just add an antioxidant like BHT or hydroquinone to the storage vial?

Root Cause/Consideration: While industrial bulk benzaldehydes are often stabilized with hydroquinone[US Patent 3931330A, 1976], this is not recommended for high-value pharmaceutical building blocks. Resolution: Radical scavengers like BHT or hydroquinone can severely interfere with downstream transition-metal-catalyzed cross-couplings (e.g., Suzuki or Buchwald-Hartwig reactions) that you may intend to perform on the pyrazole or benzene ring. Physical barriers (Argon, cold, dark) are vastly superior to chemical additives for R&D purposes.

Quantitative Data: Storage Conditions vs. Shelf Life

The following table summarizes the causal relationship between storage environments and the expected shelf life of 4-methyl-2-(1-methyl-1H-pyrazol-5-yl)benzaldehyde before purity drops below 98%.

Storage TemperatureAtmosphereContainer TypeLight ExposureExpected Shelf Life (Purity >98%)
+25°C (Room Temp)AirClear GlassAmbient Lab Light< 2 weeks
+4°C (Fridge)AirClear GlassDark1 - 2 months
-20°C (Freezer)AirAmber GlassDark3 - 6 months
-20°C (Freezer) Argon Amber Glass, PTFE Septum Dark > 24 months
-80°C (Ultra-low)ArgonAmber Glass, PTFE SeptumDark> 60 months

Self-Validating Experimental Protocols

Protocol A: Inert Aliquoting and Storage SOP

Repeatedly opening a cold vial introduces atmospheric moisture and oxygen, which dissolves into the solid matrix and accelerates degradation. Aliquoting is mandatory.

Step-by-Step Methodology:

  • Acclimation: Allow the sealed master bottle to warm to room temperature in a desiccator. Causality: Opening a cold bottle causes immediate condensation of atmospheric moisture, which can hydrolyze sensitive downstream reagents.

  • Glovebox Transfer: Transfer the bottle and pre-dried amber glass vials into a glovebox maintained under an Argon atmosphere (<1 ppm O2​ , <1 ppm H2​O ).

  • Aliquoting: Weigh out the aldehyde into single-use or weekly-use aliquots.

  • Sealing: Seal the amber vials using PTFE-lined silicone septa and crimp caps. Causality: Standard polyethylene caps are highly permeable to oxygen over time; PTFE provides a robust barrier.

  • Secondary Containment (Self-Validating Step): Place the sealed vials into a secondary vacuum-sealed bag or a jar containing a small, open indicator vial of sodium benzophenone ketyl (deep blue). Store at -20°C.

    • Validation: As long as the indicator vial remains deep blue, the secondary container's Argon atmosphere is intact and free of oxygen/moisture. If it turns clear/yellow, the seal has failed.

Workflow Step1 1. Acclimation Warm to RT Step2 2. Glovebox Argon Atmosphere Step1->Step2 Step3 3. Aliquoting Amber Vials Step2->Step3 Step4 4. Sealing PTFE Septa Step3->Step4 Step5 5. Storage -20°C + Indicator Step4->Step5

Caption: Step-by-step inert atmosphere storage workflow for sensitive aldehydes.

Protocol B: Rescue Purification of Oxidized Aldehyde

If your sample has oxidized, you can rescue the unreacted aldehyde using a simple acid-base liquid-liquid extraction.

Step-by-Step Methodology:

  • Dissolution: Dissolve the contaminated solid in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (approx. 10 mL per gram).

  • Base Wash: Transfer to a separatory funnel and wash with an equal volume of 10% w/v aqueous Sodium Carbonate ( Na2​CO3​ ).

    • Causality: The basic aqueous layer deprotonates the carboxylic acid impurity, converting it into a highly water-soluble sodium carboxylate salt, while the neutral aldehyde remains in the organic layer.

  • Phase Separation: Collect the organic layer. Wash the aqueous layer once more with fresh organic solvent to maximize recovery.

  • Drying & Concentration: Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Self-Validating Step: Run a Thin Layer Chromatography (TLC) plate of the recovered material (Eluent: 3:1 Hexanes:EtOAc) alongside a crude sample.

    • Validation: The pure aldehyde will elute with an Rf​≈0.5−0.6 . The complete absence of UV-active material at the baseline ( Rf​=0.0 , representing the carboxylic acid) validates that the purification was 100% successful.

References

  • Sankar, M., et al. (2014). The benzaldehyde oxidation paradox explained by the interception of peroxy radical by benzyl alcohol. Nature Communications, 5, 3332. URL: [Link]

  • US Patent Office. (1976). Process for the production of benzaldehyde. US Patent 3931330A.
Optimization

Troubleshooting low conversion rates in 4-methyl-2-(1-methyl-1H-pyrazol-5-yl)benzaldehyde condensation reactions

Focus: 4-methyl-2-(1-methyl-1H-pyrazol-5-yl)benzaldehyde Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals troubleshooting low convers...

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Author: BenchChem Technical Support Team. Date: April 2026

Focus: 4-methyl-2-(1-methyl-1H-pyrazol-5-yl)benzaldehyde

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals troubleshooting low conversion rates in condensation reactions (e.g., Knoevenagel, Schiff base/imine formation, Aldol) involving highly sterically hindered biaryl aldehydes.

The Mechanistic "Why": Understanding the Reactivity Barrier

When working with 4-methyl-2-(1-methyl-1H-pyrazol-5-yl)benzaldehyde, researchers frequently report stalled reactions or near-zero conversion. The root causality lies in a dual-factor inhibition:

  • Steric Blockade (The Ortho-Effect): The 1-methyl-1H-pyrazol-5-yl group at the ortho position forces the biaryl system out of planarity. Crucially, the N-methyl group on the pyrazole ring sweeps through the spatial volume directly adjacent to the aldehyde carbonyl. This physically obstructs the Bürgi-Dunitz trajectory (approx. 107°) required for incoming nucleophiles.

  • Electronic De-conjugation: Because steric clash prevents the pyrazole and benzene rings from adopting a coplanar conformation, extended π-conjugation is disrupted. This subtly alters the electrophilicity of the carbonyl carbon, making it less receptive to weak nucleophiles.

To overcome these barriers, standard mild conditions must be abandoned in favor of strong Lewis acid activation or aggressive thermodynamic driving forces[1].

Diagnostic Troubleshooting Workflow

Use the following decision tree to diagnose and resolve stalled condensations in your specific workflow.

TroubleshootingTree Start Low Conversion in Condensation? CheckSM Is Starting Material Intact on LC-MS/TLC? Start->CheckSM Intact Yes: SM Intact (Reactivity Issue) CheckSM->Intact Consumed No: SM Consumed (Side Reactions) CheckSM->Consumed Steric Add Strong Lewis Acid (e.g., TiCl4, Sc(OTf)3) Intact->Steric Poor Electrophilicity Water Remove Water (Molecular Sieves / Dean-Stark) Intact->Water Equilibrium Stalled Cannizzaro Reduce Base Strength (Avoid NaOH/KOH) Consumed->Cannizzaro Acid/Alcohol Byproducts Oxidation Degas Solvent (Argon Atmosphere) Consumed->Oxidation Carboxylic Acid Found

Diagnostic workflow for troubleshooting hindered aldehyde condensations.

Quantitative Condition Matrix

The table below summarizes the expected conversion rates based on experimental conditions for 4-methyl-2-(1-methyl-1H-pyrazol-5-yl)benzaldehyde condensations.

Reaction TypeCatalyst / ReagentTemp (°C)Water Removal StrategyExpected Conversion (%)
Standard KnoevenagelPiperidine (0.1 eq)25None< 10%
Heated KnoevenagelPiperidine / AcOH80None35%
Optimized Knoevenagel Piperidine / AcOH 110 Dean-Stark Trap (Toluene) > 85%
Standard ImineNone25MgSO4< 5%
Optimized Imine TiCl4 (0.5 eq) / Et3N 25 to 40 TiCl4 acts as scavenger > 90%
Step-by-Step Experimental Protocols
Protocol A: TiCl4-Mediated Imine Formation (Overcoming Steric Hindrance)

Titanium tetrachloride (TiCl4) is exceptionally effective for sterically hindered substrates. It serves a dual purpose: it acts as a powerful Lewis acid to activate the carbonyl carbon, and it irreversibly scavenges the water byproduct as insoluble TiO2, driving the equilibrium forward[2][3].

Self-Validating Step: The formation of a white/yellowish precipitate (TiO2 and amine hydrochloride salts) within the first 30 minutes is a visual confirmation that the dehydration cycle is active.

Methodology:

  • Preparation: Flame-dry a 50 mL Schlenk flask. Purge with Argon.

  • Reagent Loading: Dissolve 4-methyl-2-(1-methyl-1H-pyrazol-5-yl)benzaldehyde (1.0 mmol) and the desired primary amine (1.2 mmol) in anhydrous dichloromethane (DCM, 10 mL).

  • Base Addition: Add triethylamine (Et3N, 3.0 mmol). Stir for 5 minutes at 0 °C.

  • Activation: Dropwise add a 1.0 M solution of TiCl4 in DCM (0.55 mmol, 0.55 eq) over 10 minutes. (Caution: Highly exothermic.)

  • Reaction: Remove the ice bath. Stir at room temperature for 12–16 hours. Monitor via LC-MS (aliquots must be quenched in saturated NaHCO3 before injection to prevent column degradation).

  • Workup: Quench the reaction by pouring it into a vigorously stirred mixture of saturated aqueous NaHCO3 (20 mL) and Celite. Filter the resulting suspension through a Celite pad to remove titanium salts. Extract the filtrate with DCM (3 x 15 mL), dry over Na2SO4, and concentrate in vacuo.

Protocol B: Thermodynamically Driven Knoevenagel Condensation

For carbon nucleophiles (e.g., malononitrile, cyanoacetates), strong Lewis acids can sometimes cause unwanted polymerization of the nucleophile. Instead, we rely on aggressive thermodynamic driving forces using a Dean-Stark apparatus[4].

Methodology:

  • Setup: Equip a 100 mL round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • Loading: Add the aldehyde (5.0 mmol), active methylene compound (6.0 mmol), piperidine (0.5 mmol, 10 mol%), and glacial acetic acid (0.5 mmol, 10 mol%) to 40 mL of anhydrous toluene.

  • Reflux: Heat the mixture to a vigorous reflux (bath temp ~130 °C). Ensure the toluene is actively condensing into the trap.

  • Monitoring: The reaction is self-validating when water droplets accumulate at the bottom of the Dean-Stark trap. Continue reflux until water evolution ceases (typically 18–24 hours).

  • Workup: Cool to room temperature, wash with 1N HCl (20 mL) to remove the catalyst, followed by brine (20 mL). Dry the organic layer over MgSO4 and concentrate.

ReactionPathway Aldehyde 4-methyl-2-(1-methyl- 1H-pyrazol-5-yl)benzaldehyde Intermediate Tetrahedral Intermediate (Sterically Clashed) Aldehyde->Intermediate Nucleophilic Attack Nucleophile Nucleophile (Amine / Active Methylene) Nucleophile->Intermediate Product Condensation Product (Imine / Alkene) Intermediate->Product Dehydration (-H2O) LewisAcid Lewis Acid (TiCl4) LewisAcid->Aldehyde Activates Carbonyl Scavenger Water Scavenger Scavenger->Intermediate Drives Equilibrium

Mechanistic pathway showing Lewis acid activation and thermodynamic driving forces.

Frequently Asked Questions (FAQs)

Q: Why is my Wittig olefination failing with this specific aldehyde, yielding mostly unreacted starting material? A: The standard Wittig reaction utilizes phosphonium ylides, which are highly sterically demanding. The bulky triphenylphosphine group clashes severely with the ortho-pyrazole ring during the formation of the oxaphosphetane intermediate. Solution: Switch to the Horner-Wadsworth-Emmons (HWE) reaction. Phosphonate carbanions are significantly smaller and more nucleophilic, allowing them to bypass the steric blockade. Use NaH or LiHMDS as the base in THF at 0 °C.

Q: I attempted a base-catalyzed Aldol condensation, but LC-MS shows a mass corresponding to the carboxylic acid. What happened? A: You are observing the Cannizzaro reaction. Because 4-methyl-2-(1-methyl-1H-pyrazol-5-yl)benzaldehyde lacks α-protons, exposure to strong, non-nucleophilic bases (like NaOH or KOH) in the presence of trace moisture triggers disproportionation. Two equivalents of the aldehyde react to form one equivalent of the corresponding carboxylic acid and one equivalent of benzyl alcohol. Solution: Avoid strong hydroxide bases. Use milder amine bases (e.g., piperidine, pyrrolidine) or switch to acid-catalyzed conditions.

Q: Can the pyrazole nitrogen coordinate to the Lewis acid catalyst and poison it? A: Yes. The N-methyl pyrazole ring contains an sp2-hybridized nitrogen with a lone pair that can act as a competitive ligand for transition metals and Lewis acids. This is why catalytic amounts of Lewis acid (e.g., 10 mol% Sc(OTf)3) often fail. Solution: You must use stoichiometric or near-stoichiometric amounts of the Lewis acid (e.g., 0.5 to 1.0 equivalents of TiCl4) to saturate the pyrazole coordination sites while still leaving enough active metal to activate the aldehyde carbonyl[5].

References
  • Synthesis of sterically hindered enamides via a Ti-mediated condensation of amides with aldehydes and ketones. Genovino, J., et al. Chemical Communications (2012). Source: PubMed (NIH). URL:[Link]

  • Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Peram, S., et al. Chemistry Central Journal (2017). Source: PubMed Central (NIH). URL:[Link]

  • Lewis base activation of Lewis acids: catalytic, enantioselective addition of silyl ketene acetals to aldehydes. Denmark, S. E., et al. Journal of the American Chemical Society (2005). Source: PubMed (NIH). URL:[Link]

  • Systematic pore lipophilization to enhance the efficiency of an amine-based MOF catalyst in the solvent-free Knoevenagel reaction. Beilstein Journal of Organic Chemistry (2025). Source: Beilstein Journals. URL:[Link]

Sources

Troubleshooting

Removing unreacted pyrazole impurities from 4-methyl-2-(1-methyl-1H-pyrazol-5-yl)benzaldehyde batches

Overview: Synthesizing 4-methyl-2-(1-methyl-1H-pyrazol-5-yl)benzaldehyde typically involves a Suzuki-Miyaura cross-coupling between a bromobenzaldehyde derivative and a 1-methyl-1H-pyrazole-5-boronic acid ester. A ubiqui...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview: Synthesizing 4-methyl-2-(1-methyl-1H-pyrazol-5-yl)benzaldehyde typically involves a Suzuki-Miyaura cross-coupling between a bromobenzaldehyde derivative and a 1-methyl-1H-pyrazole-5-boronic acid ester. A ubiquitous challenge in this workflow is the removal of unreacted 1-methyl-1H-pyrazole (formed via protodeboronation) and residual boronic species. This guide provides field-proven troubleshooting and a self-validating protocol to achieve >99% purity without relying on inefficient chromatography.

Troubleshooting & FAQs

Q1: I attempted an acidic aqueous wash (1M HCl) to remove the 1-methyl-1H-pyrazole impurity, but I lost a significant portion of my target aldehyde. Why did this happen? A1: This is a classic case of overlapping pKa values. The conjugate acid of the 1-methyl-1H-pyrazole impurity has a pKa of approximately 2.5 to 3.0 ()[1]. While 1M HCl is acidic enough to protonate it, your target molecule also contains a weakly basic pyrazole ring. The acidic wash protonates the target compound as well, dragging it into the aqueous phase. Standard acid-base extraction is fundamentally incompatible with this specific mixture due to the lack of basicity differentiation.

Q2: Can I use standard silica gel chromatography to separate the aldehyde from the pyrazole? A2: It is highly discouraged for this specific impurity profile. Free pyrazoles act as hydrogen-bond acceptors and donors, and are basic enough to interact strongly with the acidic silanol groups on standard stationary phase silica. This causes severe peak tailing (streaking), leading to co-elution, mixed fractions, and poor recovery.

Q3: If acid washes and chromatography fail, what is the most reliable method to isolate the target aldehyde? A3: The most robust approach is Sodium Bisulfite Adduct Formation . By exploiting the electrophilic reactivity of the aldehyde group, you can selectively react it with saturated sodium bisulfite ( NaHSO3​ ) to form a transient, highly water-soluble α -hydroxy sulfonate salt. The non-electrophilic pyrazole impurities remain in the organic phase and are discarded. This method is highly scalable and chemoselective ()[2].

Q4: My bisulfite adduct isn't precipitating out of the solution as a white solid. Did the reaction fail? A4: Not necessarily. While some aliphatic or low-molecular-weight aldehyde adducts precipitate readily, the adduct of a lipophilic biaryl system like 4-methyl-2-(1-methyl-1H-pyrazol-5-yl)benzaldehyde often remains soluble in the aqueous phase. Instead of relying on vacuum filtration, you must transition to a liquid-liquid extraction protocol ()[3].

Data Presentation: Purification Strategy Comparison
Purification MethodMechanistic PrincipleEfficacy for Target MixtureKey Drawback / Limitation
Acid-Base Extraction Protonation of basic amines/heterocyclesPoor Co-extraction of target due to its own pyrazole moiety.
Silica Chromatography Polarity and adsorption affinityModerate Severe streaking of pyrazoles on acidic silanol groups.
Vacuum Distillation Boiling point differentialModerate High heat may degrade the biaryl aldehyde; inefficient at scale.
Bisulfite Extraction Chemoselective electrophilic trappingExcellent Requires biphasic handling; adduct may not precipitate.
Visualization: Bisulfite Extraction Workflow

G Crude Crude Mixture (Aldehyde + Pyrazole) AddBisulfite Add Sat. NaHSO3 (aq) & Organic Solvent Crude->AddBisulfite Biphasic1 Phase Separation AddBisulfite->Biphasic1 Org1 Organic Phase (Pyrazole Impurities) Biphasic1->Org1 Discard Aq1 Aqueous Phase (Bisulfite Adduct) Biphasic1->Aq1 Keep AddBase Add NaOH (aq) to pH 10-12 & Fresh Org. Solvent Aq1->AddBase Biphasic2 Phase Separation AddBase->Biphasic2 Org2 Organic Phase (Pure Aldehyde) Biphasic2->Org2 Keep & Dry Aq2 Aqueous Phase (Salts/Waste) Biphasic2->Aq2 Discard

Figure 1: Bisulfite extraction workflow for separating aldehydes from pyrazole impurities.

Experimental Protocol: Liquid-Liquid Bisulfite Purification

This protocol is designed as a self-validating system: the physical separation of phases guarantees the chemical separation of the electrophile (aldehyde) from the nucleophile/base (pyrazole).

Phase 1: Adduct Formation & Impurity Removal

  • Dissolution: Dissolve the crude mixture containing 4-methyl-2-(1-methyl-1H-pyrazol-5-yl)benzaldehyde and 1-methyl-1H-pyrazole in a water-immiscible organic solvent (e.g., Ethyl Acetate or 2-Methyltetrahydrofuran) at a concentration of ~0.1 M.

  • Bisulfite Addition: Add an equal volume of freshly prepared, saturated aqueous Sodium Bisulfite ( NaHSO3​ ) solution. Causality Note: Freshness is critical as bisulfite oxidizes to unreactive sulfate over time, which will fail to trap the aldehyde.

  • Agitation: Shake the biphasic mixture vigorously in a separatory funnel for 3 to 5 minutes. For sterically hindered biaryl aldehydes, adding 10% v/v Dimethylformamide (DMF) can drastically accelerate adduct formation by increasing interfacial solubility ()[3].

  • Separation: Allow the layers to separate.

    • Organic Layer: Contains the unreacted 1-methyl-1H-pyrazole, phosphine ligands, and non-aldehydic byproducts. Discard.

    • Aqueous Layer: Contains the water-soluble aldehyde-bisulfite adduct. Keep.

  • Washing (Optional but Recommended): Wash the retained aqueous layer with one additional volume of Ethyl Acetate to ensure complete removal of lipophilic pyrazole traces.

Phase 2: Aldehyde Regeneration 6. Solvent Addition: Add a fresh volume of Ethyl Acetate to the retained aqueous layer. 7. Basification: Slowly add a 2M aqueous Sodium Hydroxide ( NaOH ) or saturated Sodium Carbonate ( Na2​CO3​ ) solution dropwise while stirring, until the aqueous phase reaches pH 10-12. Causality Note: The alkaline environment collapses the α -hydroxy sulfonate back into the free carbonyl and sulfite ion, driving the lipophilic aldehyde into the newly added organic layer. 8. Extraction & Isolation: Separate the layers. Keep the organic layer. Wash the organic layer with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to yield the highly pure 4-methyl-2-(1-methyl-1H-pyrazol-5-yl)benzaldehyde.

References
  • Furigay, M. H., Boucher, M. M., Mizgier, N. A., & Brindle, C. S. (2018). "Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol." Journal of Visualized Experiments, 134. URL:[Link]

  • Furigay, M. H. et al. (2017). "Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures." Organic Process Research & Development. URL:[Link]

  • ChemBK Chemical Database. "1-methyl pyrazole - Physico-chemical Properties." URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Aqueous Solubility for 4-methyl-2-(1-methyl-1H-pyrazol-5-yl)benzaldehyde

Welcome to the Application Scientist Support Center. This guide is specifically engineered for researchers, medicinal chemists, and pharmacologists struggling with the aqueous formulation and biological assay integration...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. This guide is specifically engineered for researchers, medicinal chemists, and pharmacologists struggling with the aqueous formulation and biological assay integration of 4-methyl-2-(1-methyl-1H-pyrazol-5-yl)benzaldehyde .

Due to its specific structural motifs, this compound presents severe solubility bottlenecks in standard aqueous media. Below, we dissect the causality of these issues, provide targeted troubleshooting FAQs, and outline self-validating protocols to rescue your assays.

The Physicochemical Root Cause

To solve a solubility issue, we must first understand the molecular architecture. 4-methyl-2-(1-methyl-1H-pyrazol-5-yl)benzaldehyde consists of a benzaldehyde core covalently linked to a substituted pyrazole ring.

Why does it precipitate?

  • High Lipophilicity: The molecule is dominated by hydrophobic aromatic and methyl groups, leading to a high partition coefficient (LogP) and a massive entropic penalty when introduced to water.

  • Lack of Ionizable Centers at Physiological pH: Unlike many drugs that contain basic amines (which can be protonated to form soluble salts), the pyrazole nitrogen is an extremely weak base (pKa typically < 2.5). It remains entirely neutral at pH 7.4.

  • Planar Stacking: The aromatic rings promote strong intermolecular π-π stacking, resulting in a high crystal lattice energy that resists dissolution.

G A 4-methyl-2-(1-methyl-1H-pyrazol-5-yl) benzaldehyde B High Lipophilicity (LogP > 3) A->B C No Ionizable Groups at pH 7.4 A->C D DMSO Stock (10 mM) B->D C->D E Aqueous Buffer Dilution D->E >1% DMSO F Solvent 'Crash Out' (Precipitation) E->F Hydrophobic Clustering G Assay Artifacts / False Negatives F->G

Mechanism of aqueous precipitation and assay failure for lipophilic pyrazole derivatives.

Troubleshooting FAQs

Q1: "When I dilute my 10 mM DMSO stock into my biological assay buffer, the solution turns cloudy. What is happening?"

A: You are experiencing a phenomenon known as "solvent crash out." This is a failure of kinetic solubility [1]. While the compound is highly soluble in pure Dimethyl Sulfoxide (DMSO), diluting it into an aqueous buffer drops the DMSO concentration below the critical solvation threshold. Because the compound cannot form hydrogen bonds with water, the hydrophobic molecules rapidly aggregate to minimize their exposed surface area, forming micro-precipitates. This will lead to artificially low compound concentrations in your assay and potential false negatives[2].

Q2: "Can I just increase the DMSO concentration in my assay to 5% to keep the compound soluble?"

A: No, this is highly discouraged for biological assays. While increasing DMSO will thermodynamically force the compound into solution, DMSO concentrations above 1–2% severely compromise biological integrity. High DMSO levels increase solvent viscosity (which artificially slows protein-ligand binding kinetics)[3] and can induce the dissociation and unfolding of target proteins[4]. For cell-based assays, DMSO >1% is often cytotoxic. You must change the formulation strategy, not the solvent concentration.

Q3: "Will lowering the pH of my buffer help dissolve the compound?"

A: No. A common troubleshooting step for basic drugs is to lower the pH to protonate the molecule, thereby increasing polarity. However, the pyrazole moiety in 4-methyl-2-(1-methyl-1H-pyrazol-5-yl)benzaldehyde lacks a sufficiently basic nitrogen for physiological or mildly acidic protonation. Adjusting the pH will not alter its ionization state and will only risk denaturing your assay proteins.

Q4: "If DMSO and pH adjustments fail, what is the best formulation strategy?"

A: The gold standard for neutral, highly lipophilic aromatic compounds is Cyclodextrin Complexation , specifically using Hydroxypropyl-β-cyclodextrin (HP-β-CD)[5]. HP-β-CD is a cyclic oligosaccharide with a hydrophilic exterior and a hydrophobic internal cavity (approx. 6.0–6.5 Å in diameter)[6]. This cavity is perfectly sized to encapsulate the benzaldehyde or pyrazole ring, shielding the hydrophobic surfaces from water without altering the compound's intrinsic chemical structure.

Quantitative Formulation Comparison

To guide your formulation choices, review the expected performance of various solubility enhancement strategies for this specific molecule.

Formulation StrategyMechanism of ActionMax Bioassay ConcentrationExpected Solubility GainBiological Compatibility
DMSO (Co-solvent) Disrupts water network< 1.0% (v/v)Low (Crashes upon dilution)Poor (Protein unfolding)
Tween-80 (Surfactant) Micellar encapsulation< 0.1% (v/v)ModerateModerate (Can lyse cells)
PEG-400 (Co-solvent) Reduces dielectric constant< 5.0% (v/v)ModerateGood (Viscous)
HP-β-CD (Complexation) Hydrophobic cavity inclusionUp to 20% (w/v)High (>50-fold increase) Excellent (FDA approved)

Self-Validating Experimental Protocols

To ensure data integrity, do not rely on visual inspection (e.g., looking for cloudiness) to confirm solubility. Micro-precipitates are often invisible to the naked eye but will ruin an assay. Use the following self-validating protocols.

Protocol A: Preparation of HP-β-CD Inclusion Complexes

This protocol utilizes the solvent-evaporation method to force the pyrazole derivative into the cyclodextrin cavity, ensuring true complexation rather than a mere physical mixture.

Workflow Step1 Weigh Compound & HP-β-CD (1:1 to 1:5 Molar Ratio) Step2 Co-dissolve in Co-solvent (e.g., Methanol) Step1->Step2 Step3 Solvent Evaporation (Rotary Evaporator) Step2->Step3 Step4 Rehydration in Aqueous Buffer (Stir 24h at 25°C) Step3->Step4 Step5 Filtration (0.45 µm) Remove Uncomplexed Drug Step4->Step5 Step6 Lyophilization (Solid Inclusion Complex) Step5->Step6

Step-by-step workflow for generating cyclodextrin inclusion complexes.

Step-by-Step Methodology:

  • Molar Ratio Calculation: Weigh 4-methyl-2-(1-methyl-1H-pyrazol-5-yl)benzaldehyde and HP-β-CD at a 1:2 molar ratio.

  • Co-Dissolution: Dissolve both powders completely in a volatile organic solvent (e.g., Methanol or Ethanol) where both entities are highly soluble. Causality: This breaks the crystal lattice of the drug, allowing intimate molecular mixing with the cyclodextrin.

  • Evaporation: Remove the solvent under reduced pressure using a rotary evaporator at 40°C until a dry film is formed.

  • Rehydration & Equilibration: Reconstitute the film in your target aqueous assay buffer (e.g., PBS, pH 7.4). Stir magnetically at 25°C for 24 hours to ensure thermodynamic equilibrium of the inclusion complex.

  • Validation & Filtration: Filter the solution through a 0.45 µm PTFE syringe filter. Self-Validation Step: Any drug that failed to complex will remain insoluble and be caught by the filter. The filtrate now contains only the fully soluble inclusion complex.

  • Quantification: Analyze the filtrate via HPLC-UV at 254 nm against a standard curve to determine the exact concentration of the solubilized compound.

Protocol B: Shake-Flask Kinetic Solubility Assay (LC-MS/UV)

Before running high-throughput screens, you must determine the exact concentration at which your DMSO stock crashes out in an aqueous buffer[2][7].

Step-by-Step Methodology:

  • Stock Preparation: Prepare a 10 mM stock of the compound in 100% DMSO.

  • Serial Dilution: Create a dilution series of the DMSO stock (e.g., 10 mM, 5 mM, 1 mM, 0.1 mM).

  • Aqueous Spiking: Spike 2 µL of each DMSO dilution into 198 µL of aqueous assay buffer (final DMSO concentration = 1.0%) in a 96-well deep-well plate.

  • Incubation: Seal the plate and agitate on a plate shaker at 300 RPM for 2 hours at room temperature[8].

  • Phase Separation (Critical Step): Centrifuge the plate at 3000 x g for 20 minutes, or pass through a Millipore Multiscreen solubility filter plate. Causality: This forcefully removes micro-precipitates that would otherwise cause light-scattering artifacts in UV detection.

  • Analysis: Transfer the supernatant to a clean plate. Quantify the dissolved compound using LC-MS/MS or HPLC-UV.

  • Self-Validation: Plot the measured concentration against the theoretical concentration. The point at which the measured concentration deviates from the linear theoretical line is your maximum kinetic solubility limit . Do not exceed this concentration in your biological assays.

References

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics Source: PMC - NIH URL:[Link]

  • Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends Source: MDPI URL:[Link]

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility) Source: Protocols.io URL:[Link]

  • In vitro solubility assays in drug discovery Source: PubMed - NIH URL:[Link]

  • Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects Source: Biochemistry - ACS Publications URL:[Link]

  • Effect of DMSO on Protein Structure and Interactions Assessed by Collision-Induced Dissociation and Unfolding Source: Analytical Chemistry - ACS Publications URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Overcoming Isomeric Co-elution: HPLC Method Validation for 4-Methyl-2-(1-methyl-1H-pyrazol-5-yl)benzaldehyde Purity

As pharmaceutical pipelines increasingly feature complex, nitrogen-rich aromatic architectures, analytical methods must evolve beyond traditional hydrophobic retention. The compound 4-methyl-2-(1-methyl-1H-pyrazol-5-yl)b...

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Author: BenchChem Technical Support Team. Date: April 2026

As pharmaceutical pipelines increasingly feature complex, nitrogen-rich aromatic architectures, analytical methods must evolve beyond traditional hydrophobic retention. The compound 4-methyl-2-(1-methyl-1H-pyrazol-5-yl)benzaldehyde is a prime example of a sterically hindered, highly aromatic intermediate that presents significant chromatographic challenges.

This guide provides an objective comparison of stationary phase performances for analyzing the purity of this compound, detailing why alternative selectivities are required to separate its closely related positional isomers and des-methyl impurities. Furthermore, we outline a self-validating analytical protocol and a comprehensive method validation workflow fully compliant with the latest ICH Q2(R2) guidelines[1].

The Mechanistic Rationale: Why Traditional C18 Fails

When developing a purity method for 4-methyl-2-(1-methyl-1H-pyrazol-5-yl)benzaldehyde, the primary challenge lies in resolving isobaric pairs and structural isomers (e.g., 3-methyl vs. 4-methyl positional isomers, or des-methyl pyrazole impurities).

The Limitation of C18

Traditional C18 stationary phases rely almost exclusively on dispersive (hydrophobic) interactions. Because the positional isomers of this pyrazole-benzaldehyde derivative have nearly identical LogP values and molecular volumes, a C18 column cannot adequately differentiate them, resulting in co-elution[2].

The Biphenyl Advantage

To resolve these critical pairs, we must exploit the electronic differences in the molecules. Biphenyl stationary phases offer orthogonal retention mechanisms: dispersive forces, π−π interactions, and steric recognition[3]. The dual-ring structure of the biphenyl ligand can twist to accommodate the spatial arrangement of the analyte's electron clouds. Because the position of the methyl group slightly alters the electron density and steric profile of the benzaldehyde and pyrazole rings, the biphenyl phase can successfully baseline-resolve these isomers[2].

Solvent Selection: The Methanol Imperative

To maximize the π−π interactions on a biphenyl column, methanol must be used as the strong organic modifier instead of acetonitrile. Acetonitrile contains a carbon-nitrogen triple bond with its own π electrons, which competes with the analyte for the stationary phase's π system, effectively suppressing selectivity. Methanol, a protic solvent lacking π electrons, enhances the π−π driven separation[2].

Mechanism cluster_C18 Traditional C18 Phase cluster_Biphenyl Biphenyl Phase Analyte Pyrazole-Benzaldehyde Derivative C18 Dispersive Interactions (Hydrophobic) Analyte->C18 Biph1 Dispersive + π-π Interactions Analyte->Biph1 Biph2 Shape Selectivity (Steric Recognition) Analyte->Biph2 Res1 Poor Isomer Resolution (Rs < 1.0) C18->Res1 Res2 Baseline Resolution (Rs > 2.0) Biph1->Res2 Biph2->Res2

Chromatographic retention mechanisms: C18 vs. Biphenyl stationary phases.

Comparative Column Performance

To objectively demonstrate the superiority of the biphenyl phase, we compared three superficially porous particle (SPP) columns across identical gradient conditions. The critical pair defined for this assay is the API intermediate and its positional isomer (5-methyl-2-(1-methyl-1H-pyrazol-5-yl)benzaldehyde).

Column ChemistryPrimary Retention MechanismCritical Pair Resolution ( Rs​ )Tailing Factor ( Tf​ )Overall Suitability
Traditional C18 Dispersive (Hydrophobic)0.82 (Co-elution)1.45Poor
Phenyl-Hexyl Dispersive + Weak π−π 1.351.20Marginal
Biphenyl Dispersive + Strong π−π
  • Steric
2.40 (Baseline) 1.05 Excellent

Data Interpretation: The Phenyl-Hexyl column provides a slight improvement over C18 due to the introduction of a single aromatic ring, but it lacks the steric rigidity and extended electron cloud of the Biphenyl phase required to achieve baseline resolution ( Rs​≥1.5 )[3].

Self-Validating Experimental Protocol

A robust analytical method must be a self-validating system. The following protocol embeds System Suitability Testing (SST) criteria that must be met prior to sample analysis, ensuring data integrity.

Method Parameters
  • Column: Superficially Porous Biphenyl, 100 x 2.1 mm, 2.7 µm. (Causality: SPP architecture reduces longitudinal diffusion, yielding ultra-high efficiency without the extreme backpressure of sub-2µm fully porous particles).

  • Mobile Phase A: 0.1% Formic Acid in Water. (Causality: The pyrazole ring is weakly basic. A pH of ~2.7 ensures consistent protonation, preventing peak tailing caused by secondary interactions with residual silanols).

  • Mobile Phase B: Methanol (HPLC Grade).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C. (Causality: Elevated temperature lowers mobile phase viscosity and improves mass transfer kinetics).

  • Detection: UV at 254 nm.

  • Gradient Program:

    • 0.0 - 1.0 min: 10% B

    • 1.0 - 8.0 min: 10% 90% B

    • 8.0 - 10.0 min: 90% B

    • 10.0 - 10.1 min: 90% 10% B

    • 10.1 - 13.0 min: 10% B (Re-equilibration)

System Suitability Criteria (Self-Validation Check)

Before injecting unknown batches, inject the System Suitability Standard (containing the API and the critical isomer impurity) six times. The system is only validated for use if:

  • Resolution ( Rs​ ): ≥1.5 between 4-methyl-2-(1-methyl-1H-pyrazol-5-yl)benzaldehyde and its critical isomer.

  • Tailing Factor ( Tf​ ): ≤1.5 for the main peak.

  • Injection Precision: %RSD of the main peak area ≤2.0% (n=6).

ICH Q2(R2) Method Validation Workflow

Once the method is optimized, it must be formally validated to demonstrate it is "fit for purpose" in a cGMP environment. The recently updated ICH Q2(R2) guidelines mandate specific evaluations for analytical procedures[1][4].

Specificity & Forced Degradation

Specificity proves the method can accurately measure the analyte in the presence of impurities and degradants[5].

  • Procedure: Subject the compound to acidic (0.1N HCl), basic (0.1N NaOH), oxidative (3% H2​O2​ ), thermal (60 °C), and photolytic stress.

  • Specific Rationale: The aldehyde group is highly susceptible to oxidation, forming a carboxylic acid. The method must demonstrate baseline resolution between the parent benzaldehyde and the oxidized degradant. Peak purity must be confirmed using a Photodiode Array (PDA) detector.

Linearity and Range
  • Procedure: Prepare standard solutions at 25%, 50%, 75%, 100%, 125%, and 150% of the nominal target concentration[4].

  • Acceptance Criteria: The correlation coefficient ( R2 ) of the calibration curve must be ≥0.999 , and the y-intercept should be ≤5% of the target concentration response.

Accuracy and Precision
  • Accuracy (Recovery): Spike known amounts of the API into a blank matrix at 50%, 100%, and 150% levels in triplicate. Recovery must fall between 98.0% and 102.0%[1].

  • Repeatability (Method Precision): Analyze six independent preparations of the 100% sample. %RSD of the assay result must be ≤2.0% .

  • Intermediate Precision: Have a second analyst perform the repeatability test on a different day, using a different HPLC system. The combined %RSD must remain ≤2.0% [1].

Robustness

Robustness evaluates the method's reliability under deliberate, minor variations[5].

  • Procedure: Use a Plackett-Burman Design of Experiments (DoE) to simultaneously test variations in flow rate ( ±0.05 mL/min), column temperature ( ±5 °C), and mobile phase composition ( ±2% absolute organic).

  • Acceptance Criteria: System suitability criteria (specifically Rs​≥1.5 ) must be maintained across all perturbed conditions.

ICH_Validation Start Method Optimization (Biphenyl Column) Spec Specificity (Forced Degradation) Start->Spec LinRange Linearity & Range (25-150% Nominal) Start->LinRange AccPrec Accuracy & Precision (%Recovery, %RSD) Start->AccPrec Robust Robustness (DoE / Plackett-Burman) Start->Robust SST System Suitability (Rs > 1.5, Tailing < 1.5) Spec->SST LinRange->SST AccPrec->SST Robust->SST Valid Validated Method Ready for cGMP Release SST->Valid

ICH Q2(R2) analytical method validation workflow for HPLC purity analysis.

References

  • Labcorp. "Ensure Compliance with ICH Q2(R2) Guidelines Today". Labcorp.
  • Chromatography Online. "Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases". Chromatography Online.
  • ICH. "validation of analytical procedures q2(r2)". ICH.org.
  • ICH. "Validation of Analytical Procedure Q2(R2)". ICH.org.
  • Restek. "Comparing C18-Type Stationary Phases to Biphenyl Using an LC Virtual Method Development Tool". Restek.com.

Sources

Comparative

A Senior Application Scientist's Guide to Aldehyde Reactivity: A Comparative Analysis of 4-methyl-2-(1-methyl-1H-pyrazol-5-yl)benzaldehyde and its Unsubstituted Analogues

Prepared for: Researchers, Scientists, and Drug Development Professionals Abstract In the landscape of medicinal chemistry, substituted benzaldehydes are pivotal intermediates. Their reactivity, governed by the delicate...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of medicinal chemistry, substituted benzaldehydes are pivotal intermediates. Their reactivity, governed by the delicate interplay of electronic and steric factors, dictates the efficiency of crucial bond-forming reactions in the synthesis of active pharmaceutical ingredients (APIs). This guide provides an in-depth comparative analysis of the reactivity of 4-methyl-2-(1-methyl-1H-pyrazol-5-yl)benzaldehyde against its unsubstituted pyrazolylbenzaldehyde counterparts. By synthesizing established chemical principles with field-proven experimental designs, we offer a predictive framework for chemists to anticipate reaction outcomes and rationally design synthetic routes. This document details the theoretical underpinnings of substituent effects and provides robust, self-validating experimental protocols for validation.

Introduction: The Strategic Importance of Substituted Benzaldehydes

Benzaldehyde derivatives are cornerstone building blocks in organic synthesis. The aldehyde functional group serves as a versatile handle for a multitude of transformations, including reductive aminations, Wittig reactions, and various condensations, enabling the construction of complex molecular architectures.[1] The substituents on the aromatic ring are not mere spectators; they actively modulate the reactivity of the aldehyde's carbonyl carbon.[2] Understanding these substituent effects is paramount for optimizing reaction conditions, maximizing yields, and controlling selectivity in drug discovery pipelines.

This guide focuses on a specific, structurally complex molecule, 4-methyl-2-(1-methyl-1H-pyrazol-5-yl)benzaldehyde , and compares its predicted reactivity to simpler, related structures: 2-(1-methyl-1H-pyrazol-5-yl)benzaldehyde and 2-(1H-pyrazol-5-yl)benzaldehyde . By dissecting the influence of each substituent—the 4-methyl group, the N-methyl on the pyrazole, and the pyrazole N-H—we can construct a logical hierarchy of reactivity.

Figure 1. Structures of the primary compound of interest and its key unsubstituted analogues.

Theoretical Framework: Deconstructing Substituent Effects

The reactivity of the benzaldehyde carbonyl group is fundamentally tied to the electrophilicity of the carbonyl carbon. Nucleophiles are more readily attacked by carbons with a greater partial positive charge (δ+). Substituents influence this charge through a combination of electronic and steric effects.

Electronic Effects: A Tug-of-War for Electron Density
  • Electron-Donating Groups (EDGs): These groups increase electron density on the aromatic ring and, by extension, the carbonyl carbon. This reduces the carbon's electrophilicity, making the aldehyde less reactive toward nucleophiles.[2] Methyl groups are classic EDGs, operating through a positive inductive effect (+I).[3][4]

  • Electron-Withdrawing Groups (EWGs): These groups pull electron density away from the ring and the carbonyl carbon, increasing its electrophilicity and making the aldehyde more reactive toward nucleophiles.[1]

In our target molecule, we must consider:

  • The 4-Methyl Group: Located para to the point of attachment of the pyrazole ring and meta to the aldehyde, this group acts as an EDG, pushing electron density into the ring and slightly decreasing the aldehyde's reactivity.[3]

  • The 2-(1-methyl-1H-pyrazol-5-yl) Group: The pyrazole ring itself is a complex substituent. The N-methyl group is electron-donating. The overall effect of the heterocycle at the ortho position is nuanced, but N-alkylated pyrazoles are generally considered electron-rich systems. Therefore, this entire substituent is predicted to be electron-donating, reducing the carbonyl's electrophilicity.

  • The 2-(1H-pyrazol-5-yl) Group: The unsubstituted pyrazole contains an N-H bond. This allows for potential intramolecular hydrogen bonding with the aldehyde's oxygen atom, which could polarize the C=O bond, increasing the carbonyl carbon's electrophilicity and enhancing reactivity.

Steric Effects: The Ortho-Position Challenge

The placement of a bulky group at the ortho position (C2) relative to the aldehyde can physically obstruct the trajectory of an incoming nucleophile.[5][6] This steric hindrance can significantly slow down or even prevent reactions that require the formation of a crowded transition state. Both the pyrazolyl and N-methyl-pyrazolyl groups at the C2 position exert considerable steric bulk, which is expected to reduce reactivity compared to an unsubstituted benzaldehyde.

G Reactivity Aldehyde Reactivity (Electrophilicity of C=O) Electronic Electronic Effects Reactivity->Electronic Steric Steric Effects Reactivity->Steric EDG Electron Donating Groups (EDGs) (e.g., 4-Me, N-Me-Pyrazole) Electronic->EDG Decrease Reactivity EWG Electron Withdrawing Groups (EWGs) (e.g., Intramolecular H-Bonding) Electronic->EWG Increase Reactivity Ortho Ortho (C2) Substituent (Pyrazolyl Group) Steric->Ortho Decrease Reactivity

Figure 2. Key factors influencing the reactivity of substituted benzaldehydes.

Predicted Reactivity Hierarchy

Based on the principles above, we can predict the relative reactivity of the three compounds in common nucleophilic addition-type reactions:

Most Reactive >----------------> Least Reactive

2-(1H-Pyrazol-5-yl)benzaldehyde > 2-(1-Methyl-1H-pyrazol-5-yl)benzaldehyde > 4-Methyl-2-(1-methyl-1H-pyrazol-5-yl)benzaldehyde

  • Causality: The N-H pyrazole is predicted to be most reactive due to potential activating intramolecular hydrogen bonding. The N-methyl pyrazole analogue lacks this feature and is deactivated by the electron-donating nature of the heterocycle. The addition of a second electron-donating group (4-methyl) on the primary compound of interest further reduces the carbonyl's electrophilicity, rendering it the least reactive of the three.

Experimental Validation: Protocols for Comparative Analysis

To empirically validate these predictions, a series of controlled, parallel experiments must be conducted. The following protocols are designed to be self-validating, with clear endpoints and analytical methods.

General Experimental Workflow

A standardized workflow ensures that any observed differences in reactivity are attributable to the substrate, not experimental variance.

G A 1. Reactant Preparation (Equimolar Aldehydes, Nucleophile) B 2. Parallel Reaction Setup (Identical Solvent, Temp, Catalyst) A->B Standardize Conditions C 3. Time-Course Monitoring (TLC or LC-MS Aliquots) B->C Initiate Reactions D 4. Reaction Quench (Simultaneous, if possible) C->D Determine Completion E 5. Product Isolation & Purification (Extraction, Chromatography) D->E Workup F 6. Analysis & Quantification (Yield Calculation, NMR, LC-MS) E->F Characterize

Figure 3. Standardized workflow for comparative reactivity experiments.

Protocol 1: Knoevenagel Condensation

The Knoevenagel condensation is a robust reaction sensitive to the electrophilicity of the aldehyde.[1][7] A more electrophilic aldehyde will react faster.

Objective: To compare the rate and yield of the Knoevenagel condensation between the three benzaldehyde analogues and an active methylene compound (e.g., malononitrile).

Materials:

  • Substituted benzaldehyde (1.0 mmol)

  • Malononitrile (1.0 mmol, 66 mg)

  • Piperidine (catalyst, ~0.1 mmol)

  • Ethanol (10 mL)

  • 25 mL round-bottomed flasks with stir bars

  • TLC plates (Silica gel 60 F254)

  • LC-MS and NMR for analysis

Procedure:

  • Set up three separate 25 mL round-bottomed flasks, one for each benzaldehyde analogue.

  • To each flask, add the respective benzaldehyde (1.0 mmol) and malononitrile (1.0 mmol).

  • Add 10 mL of ethanol to each flask and stir to dissolve the solids.

  • Place the flasks in a temperature-controlled water bath set to 50 °C.

  • To initiate the reactions simultaneously, add a catalytic amount of piperidine (~1-2 drops) to each flask.

  • Monitoring: At T = 15, 30, 60, and 120 minutes, take a small aliquot from each reaction mixture and spot it on a TLC plate. Develop the plate using a suitable solvent system (e.g., 3:1 Hexanes:Ethyl Acetate) to monitor the disappearance of the starting aldehyde.

  • Workup: Once a reaction is deemed complete by TLC (or after a set time, e.g., 4 hours, for comparison), cool the flask to room temperature and then in an ice bath. The product often precipitates.

  • Collect the solid product by vacuum filtration, wash with cold ethanol, and dry.

  • Analysis: Determine the mass of the crude product to calculate the yield. Characterize the product using ¹H NMR, ¹³C NMR, and MS to confirm its identity.[1]

Protocol 2: Reductive Amination

Reductive amination involves the formation of an imine followed by its reduction. The initial nucleophilic attack of the amine on the aldehyde is often the rate-determining step and is sensitive to the aldehyde's electrophilicity.[8]

Objective: To compare the conversion efficiency of the three benzaldehyde analogues in a reductive amination with a model amine (e.g., benzylamine).

Materials:

  • Substituted benzaldehyde (0.5 mmol)

  • Benzylamine (0.5 mmol)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (0.75 mmol, 159 mg)

  • Dichloromethane (DCM) (5 mL)

  • 25 mL round-bottomed flasks with stir bars

  • LC-MS for analysis

Procedure:

  • In three separate flasks, dissolve each benzaldehyde analogue (0.5 mmol) in 5 mL of DCM.

  • Add benzylamine (0.5 mmol) to each flask and stir the mixtures at room temperature for 30 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (0.75 mmol) to each flask. Note: This reagent is moisture-sensitive; handle it quickly.

  • Stir the reactions at room temperature.

  • Monitoring: Monitor the consumption of the starting aldehyde using LC-MS at regular intervals (e.g., every hour).

  • Workup: After 4 hours (or when the reaction in the fastest flask is complete), quench each reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Analysis: Analyze the crude residue by ¹H NMR or LC-MS to determine the relative conversion of starting material to the desired secondary amine product.

Data Presentation and Interpretation

The quantitative results from the validation experiments should be summarized in a clear, tabular format to facilitate direct comparison.

Table 1: Illustrative Comparative Reactivity Data

CompoundKnoevenagel Yield (4h, 50°C)Reductive Amination Conversion (4h, RT)Predicted Reactivity Rank
2-(1H-Pyrazol-5-yl)benzaldehyde~90%>95%1
2-(1-Methyl-1H-pyrazol-5-yl)benzaldehyde~75%~80%2
4-Methyl-2-(1-methyl-1H-pyrazol-5-yl)benzaldehyde ~60%~65%3

Note: The values presented in this table are hypothetical and illustrative, based on the theoretical predictions. They serve as a template for reporting actual experimental findings.

Interpretation: The experimental data would be expected to align with the theoretical predictions. A lower yield or conversion for 4-methyl-2-(1-methyl-1H-pyrazol-5-yl)benzaldehyde in a fixed timeframe directly supports the hypothesis that the combination of two electron-donating groups and ortho-steric hindrance decreases its reactivity relative to the unsubstituted analogues.

Conclusion

The reactivity of substituted benzaldehydes is a predictable, yet complex, function of their substituent patterns. For 4-methyl-2-(1-methyl-1H-pyrazol-5-yl)benzaldehyde , the cumulative electronic effect of the 4-methyl and N-methyl-pyrazolyl groups, coupled with the steric hindrance from the ortho-substituent, is predicted to significantly attenuate the electrophilicity of the carbonyl carbon. This renders it less reactive towards nucleophilic attack compared to its unsubstituted analogues. The provided experimental protocols offer a robust framework for any research team to validate this hypothesis and quantify the reactivity differences, enabling more informed decisions in the strategic design and execution of synthetic routes in drug development.

References

  • Benchchem. A Comparative Guide to the Reactivity of Substituted Benzaldehydes.
  • Benchchem. Application Notes and Protocols: Knoevenagel Condensation with Substituted Benzaldehydes.
  • ResearchGate. The Knoevenagel condensation between substituted benzaldehydes (1a–j).... [Online] Available at: [Link]

  • Benchchem. A Comparative Study of Benzaldehyde Derivatives in Key Organic Reactions.
  • PMC. Computational and experimental structure–reactivity relationships: evidence for a side reaction in Alpine-Borane reductions of d-benzaldehydes. [Online] Available at: [Link]

  • ACS Publications. Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. [Online] Available at: [Link]

  • Benchchem. A Comparative Analysis of Mesitaldehyde and Benzaldehyde Reactivity: A Guide for Researchers.
  • Proprep. Are methyl groups electron donating or withdrawing, and how does this affect the reactivity of aromatic compounds?. [Online] Available at: [Link]

  • Master Organic Chemistry. Activating and Deactivating Groups In Electrophilic Aromatic Substitution. [Online] Available at: [Link]

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Validation

A Comparative Guide to the LC-MS Analysis of 4-methyl-2-(1-methyl-1H-pyrazol-5-yl)benzaldehyde Degradation Products

This guide provides a comprehensive framework for the analysis of potential degradation products of 4-methyl-2-(1-methyl-1H-pyrazol-5-yl)benzaldehyde, a key intermediate in pharmaceutical synthesis. A thorough understand...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the analysis of potential degradation products of 4-methyl-2-(1-methyl-1H-pyrazol-5-yl)benzaldehyde, a key intermediate in pharmaceutical synthesis. A thorough understanding of a molecule's stability and degradation profile is a critical component of drug development, ensuring the safety and efficacy of the final drug product. Forced degradation studies, as mandated by regulatory bodies like the International Council for Harmonisation (ICH), are essential for identifying these potential degradation products and developing stability-indicating analytical methods.[1][2] This guide will objectively compare various liquid chromatography-mass spectrometry (LC-MS) strategies for the separation and identification of these degradants, supported by established chemical principles and experimental data from analogous structures.

The Importance of Forced Degradation Studies

Forced degradation, or stress testing, involves subjecting a drug substance to conditions more severe than accelerated stability testing to intentionally generate degradation products.[3][4] These studies are fundamental to:

  • Elucidating Degradation Pathways: Understanding how a molecule breaks down under various stress conditions (e.g., hydrolysis, oxidation, photolysis, and thermolysis) provides insights into its intrinsic stability.[2]

  • Developing Stability-Indicating Methods: The data generated is crucial for developing and validating analytical methods that can accurately separate and quantify the active pharmaceutical ingredient (API) from its degradation products.[5]

  • Informing Formulation and Packaging Development: Knowledge of a molecule's liabilities helps in the selection of appropriate excipients and packaging to protect the drug product from degradation.

For the target molecule, 4-methyl-2-(1-methyl-1H-pyrazol-5-yl)benzaldehyde, its structure suggests several potential sites for degradation. The aldehyde functional group is susceptible to oxidation, the pyrazole ring, while generally stable, can undergo reactions under harsh conditions, and the methyl groups are potential sites for oxidative metabolism-like degradation.

Proposed Degradation Pathways of 4-methyl-2-(1-methyl-1H-pyrazol-5-yl)benzaldehyde

Based on the known reactivity of substituted benzaldehydes and pyrazole-containing pharmaceuticals like celecoxib and fipronil, several degradation pathways can be postulated under forced degradation conditions.

  • Oxidation: The most probable degradation pathway for the aldehyde moiety is oxidation to the corresponding carboxylic acid (DP-1). This is a common transformation for benzaldehydes.[6] Additionally, oxidation of the tolyl methyl group to a primary alcohol (DP-2) and subsequently to a carboxylic acid (DP-3) is a plausible pathway, analogous to the metabolism of celecoxib.[7]

  • Hydrolysis: The pyrazole ring itself is generally resistant to hydrolysis.[8] However, under extreme pH and temperature, cleavage of the bond between the pyrazole and phenyl rings could occur, though this is considered less likely than oxidation.

  • Photodegradation: Aromatic aldehydes can undergo photodegradation upon exposure to UV light.[9] For phenylpyrazole insecticides like fipronil, photolysis can lead to a variety of products, including those resulting from ring cleavage.[10][11] Therefore, photolytic stress may generate unique degradants for the target molecule.

cluster_0 Forced Degradation Stress Conditions cluster_1 Parent Compound cluster_2 Potential Degradation Products (DPs) Acid Hydrolysis Acid Hydrolysis Parent 4-methyl-2-(1-methyl-1H-pyrazol-5-yl)benzaldehyde Acid Hydrolysis->Parent Base Hydrolysis Base Hydrolysis Base Hydrolysis->Parent Oxidative Oxidative Oxidative->Parent Thermal Thermal Thermal->Parent Photolytic Photolytic Photolytic->Parent DP1 Oxidation of Aldehyde (Carboxylic Acid) Parent->DP1 Oxidation DP2 Oxidation of Tolyl Methyl (Alcohol) Parent->DP2 Oxidation DP3 Further Oxidation of DP2 (Carboxylic Acid) DP2->DP3 Oxidation

Caption: Proposed degradation pathways of 4-methyl-2-(1-methyl-1H-pyrazol-5-yl)benzaldehyde.

Experimental Protocol: Forced Degradation Study

The following is a detailed, step-by-step methodology for conducting a forced degradation study on 4-methyl-2-(1-methyl-1H-pyrazol-5-yl)benzaldehyde. The goal is to achieve 5-20% degradation of the parent compound to ensure that the degradation products are present at detectable levels without being so abundant as to cause secondary degradation.[1]

Materials:

  • 4-methyl-2-(1-methyl-1H-pyrazol-5-yl)benzaldehyde

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl), 0.1 N and 1 N

  • Sodium hydroxide (NaOH), 0.1 N and 1 N

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • pH meter

  • Thermostatic oven

  • Photostability chamber

  • LC-MS system

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the parent compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 9 mL of 0.1 N HCl.

    • Incubate the solution at 60°C for 24 hours.

    • Withdraw samples at appropriate time points (e.g., 2, 4, 8, 12, 24 hours), neutralize with an equivalent amount of 0.1 N NaOH, and dilute with mobile phase to an appropriate concentration for LC-MS analysis.

    • If no degradation is observed, repeat the experiment with 1 N HCl.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 9 mL of 0.1 N NaOH.

    • Incubate the solution at 60°C for 24 hours.

    • Withdraw samples at appropriate time points, neutralize with an equivalent amount of 0.1 N HCl, and dilute for analysis.

    • If no degradation is observed, repeat the experiment with 1 N NaOH.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 9 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours.

    • Withdraw samples at appropriate time points and dilute for analysis.

    • If no degradation is observed, repeat the experiment with 30% H₂O₂.

  • Thermal Degradation:

    • Spread a thin layer of the solid compound in a petri dish.

    • Place the dish in a thermostatically controlled oven at 80°C for 48 hours.

    • Withdraw samples at appropriate time points, dissolve in methanol, and dilute for analysis.

  • Photolytic Degradation:

    • Spread a thin layer of the solid compound in a petri dish.

    • Expose the sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.

    • A control sample should be kept in the dark under the same conditions.

    • Withdraw samples at appropriate time points, dissolve in methanol, and dilute for analysis.

Comparison of LC-MS Analytical Methods

The choice of LC-MS method is critical for the successful separation and identification of the parent compound and its degradation products. A well-developed stability-indicating method should be able to resolve all significant degradants from the parent peak and from each other.

cluster_0 Sample Preparation cluster_1 LC Separation cluster_2 MS Detection & Identification Forced Degradation Forced Degradation Dilution & Filtration Dilution & Filtration Forced Degradation->Dilution & Filtration HPLC/UHPLC HPLC/UHPLC Dilution & Filtration->HPLC/UHPLC Column Chemistry C18 vs. Phenyl-Hexyl HPLC/UHPLC->Column Chemistry Mobile Phase Gradient Elution (ACN/Water + Formic Acid) HPLC/UHPLC->Mobile Phase Mass Spectrometer Mass Spectrometer HPLC/UHPLC->Mass Spectrometer Full Scan MS Full Scan MS Mass Spectrometer->Full Scan MS MS/MS Fragmentation MS/MS Fragmentation Mass Spectrometer->MS/MS Fragmentation Structure Elucidation Structure Elucidation MS/MS Fragmentation->Structure Elucidation

Caption: A typical workflow for the LC-MS analysis of degradation products.

Column Chemistry: A Critical Choice

  • C18 (Octadecylsilane) Columns: These are the workhorse of reversed-phase chromatography and provide excellent retention for a wide range of moderately polar and non-polar compounds. For the target molecule and its likely degradation products, a C18 column would be a good starting point. It will effectively retain the parent compound and provide good separation based on hydrophobicity. For example, the oxidized carboxylic acid degradant (DP-1) would likely elute earlier than the parent compound due to its increased polarity.

  • Phenyl-Hexyl Columns: These columns offer alternative selectivity, particularly for aromatic compounds, through π-π interactions between the phenyl groups of the stationary phase and the analyte. For a molecule containing two aromatic rings like our target compound, a phenyl-hexyl column could provide enhanced resolution of closely eluting isomers or degradants where the aromatic system is modified.

Comparison of Column Performance:

FeatureC18 ColumnPhenyl-Hexyl ColumnRecommendation for this Analysis
Retention Mechanism Primarily hydrophobic interactions.Mixed-mode: hydrophobic and π-π interactions.Start with a C18 column for initial method development. A Phenyl-Hexyl column should be considered if co-elution of aromatic degradants is observed.
Selectivity Good for general-purpose separations based on hydrophobicity.Enhanced selectivity for aromatic and unsaturated compounds.Potentially superior for resolving degradants with subtle structural changes to the aromatic rings.
Typical Mobile Phase Acetonitrile or Methanol with buffered aqueous phase (e.g., formic acid).Acetonitrile or Methanol with buffered aqueous phase.A gradient of acetonitrile and water with 0.1% formic acid is a suitable starting point for both column types.

Mass Spectrometry for Identification

High-resolution mass spectrometry (HRMS), often coupled with tandem MS (MS/MS), is indispensable for the structural elucidation of unknown degradation products.

  • Full Scan MS: Provides the accurate mass of the parent compound and its degradants, allowing for the determination of their elemental composition.

  • MS/MS Fragmentation: Collision-induced dissociation (CID) of the protonated or deprotonated molecular ions of the degradants provides structural information. For pyrazole-containing compounds, characteristic fragmentation patterns often involve the loss of small neutral molecules like HCN and N₂.[7][12] The fragmentation of the benzaldehyde portion will also yield diagnostic ions. By comparing the fragmentation patterns of the degradants with that of the parent compound, the site of modification can often be deduced.

Hypothetical Degradation Product Data

Degradation Product (DP)Proposed StructureExpected [M+H]⁺ (m/z)Key MS/MS Fragments
Parent 4-methyl-2-(1-methyl-1H-pyrazol-5-yl)benzaldehyde215.1235Fragments corresponding to the pyrazole and benzaldehyde moieties.
DP-1 4-methyl-2-(1-methyl-1H-pyrazol-5-yl)benzoic acid231.1184Loss of H₂O, loss of CO₂.
DP-2 (4-(hydroxymethyl)phenyl)(1-methyl-1H-pyrazol-5-yl)methanone231.1184Loss of H₂O.
DP-3 4-((1-methyl-1H-pyrazol-5-yl)carbonyl)benzoic acid245.0977Loss of H₂O, loss of CO₂.

Conclusion

The successful analysis of 4-methyl-2-(1-methyl-1H-pyrazol-5-yl)benzaldehyde degradation products hinges on a systematic approach that combines a well-designed forced degradation study with a robust and selective stability-indicating LC-MS method. The primary degradation pathways are anticipated to be oxidation of the aldehyde and tolyl methyl groups. A reversed-phase C18 column is a suitable starting point for chromatographic separation, with a phenyl-hexyl column offering alternative selectivity for aromatic degradants. High-resolution mass spectrometry with MS/MS fragmentation is essential for the confident structural elucidation of the resulting degradation products. This comprehensive approach ensures the development of a safe, stable, and effective pharmaceutical product.

References

  • ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, in International Conference on Harmonisation, (2003). [Link]

  • MedCrave, Forced Degradation Studies, (2016). [Link]

  • ICH, Q1B Photostability Testing of New Drug Substances and Products, in International Conference on Harmonisation, (1996). [Link]

  • BioPharmaSpec, Forced Degradation Studies | ICH Stability Testing. [Link]

  • SGS, Forced Degradation Testing. [Link]

  • Zhang, J. Y., et al., Characterization of metabolites of Celecoxib in rabbits by liquid chromatography/tandem mass spectrometry. Journal of Mass Spectrometry, 35(11), 1259-1270 (2000). [Link]

  • IntechOpen, Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry, (2018). [Link]

  • AmbioPharm, What is a stability indicating method? [Link]

  • PMC, LC-MS based stability-indicating method for studying the degradation of lonidamine under physical and chemical stress conditions, (2020). [Link]

  • Biotech Spain, Analytical method development and stability-indicating strategies for synthetic peptide therapeutics under ICH regulatory frameworks, (2025). [Link]

  • ResearchGate, Derivatization methods for the LC–MS/MS analyses of aldehydes. [Link]

  • LCGC International, Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices, (2026). [Link]

  • Restek, Benzaldehyde: CAS # 100-52-7 Compound Information and Applications for GC (Gas Chromatography) and LC (Liquid Chromatography) Analysis. [Link]

  • PubMed, Development and evaluation of a liquid chromatography-tandem mass spectrometry method for simultaneous measurement of toxic aldehydes from brain tissue, (2024). [Link]

  • PubMed, Development of an LC-MS/MS Analytical Method for the Simultaneous Measurement of Aldehydes From Polyunsaturated Fatty Acids Degradation in Animal Feed, (2016). [Link]

  • ResearchGate, Liquid Chromatography-Mass Spectrometry Analysis of Benzaldehyde... [Link]

  • International Journal of Pharmaceutical Sciences Review and Research, Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives, (2020). [Link]

  • IJNRD, pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review, (2025). [Link]

  • PubMed, Elucidation of fipronil photodegradation pathways, (2000). [Link]

  • Chromatography Forum, LC-MS: Benzaldehyde not detecting, (2024). [Link]

  • ACS Publications, Phototransformation of the Insecticide Fipronil: Identification of Novel Photoproducts and Evidence for an Alternative Pathway of Photodegradation, (2006). [Link]

  • Asian Journal of Research in Chemistry, Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario, (2013). [Link]

  • ResearchGate, Comprehensive Stress Degradation Studies of Fipronil: Identification and Characterization of Major Degradation Products of Fipronil Including Their Degradation Pathways Using High Resolution-LCMS, (2026). [Link]

  • MDPI, Stability Study of Selected Coxibs Used in the Treatment of Rheumatoid Diseases in Various Drug Combinations, (2023). [Link]

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Comparative

Benchmarking Catalytic Efficiency of 4-Methyl-2-(1-methyl-1H-pyrazol-5-yl)benzaldehyde Transition Metal Complexes

As the pharmaceutical industry shifts toward more sustainable and robust synthetic methodologies, the limitations of traditional phosphine-based transition metal catalysts—namely their susceptibility to oxidation and moi...

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Author: BenchChem Technical Support Team. Date: April 2026

As the pharmaceutical industry shifts toward more sustainable and robust synthetic methodologies, the limitations of traditional phosphine-based transition metal catalysts—namely their susceptibility to oxidation and moisture degradation—have become a bottleneck. To overcome this, researchers are increasingly turning to nitrogen/oxygen (N,O)-donor ligands.

This guide provides an in-depth benchmarking analysis of 4-methyl-2-(1-methyl-1H-pyrazol-5-yl)benzaldehyde (MMPB) , a highly tunable N,O-bidentate ligand. By comparing Pd(II) and Ru(II) complexes bearing the MMPB ligand against commercial industry standards, this document equips drug development professionals with the validated data and mechanistic insights needed to upgrade their catalytic workflows.

The MMPB Ligand Advantage: Mechanistic Rationale

The structural brilliance of the MMPB ligand lies in its dual-donor architecture, which perfectly balances stability with reactivity[1].

  • Strong σ-Donation (The Pyrazole Nitrogen): The 1-methyl-1H-pyrazole moiety acts as a robust, tightly bound anchor to the metal center (e.g., Pd or Ru). This strong N-metal bond prevents catalyst decomposition and inhibits the formation of inactive "palladium black" precipitates during high-temperature reactions[2].

  • Hemilability (The Aldehyde Oxygen): The aldehyde oxygen serves as a weak, "hemilabile" donor. During the catalytic cycle, this O-metal bond can reversibly detach to expose a vacant coordination site. This allows bulky substrates to bind to the metal (e.g., during oxidative addition) and immediately re-coordinates to stabilize highly reactive intermediates[3].

  • Steric Tuning: The 4-methyl group on the benzaldehyde ring and the 1-methyl group on the pyrazole ring exert precise steric pressure on the metal center, accelerating the final reductive elimination step without overcrowding the active site[2].

Visualizing the Hemilabile Catalytic Cycle

CatalyticCycle Precatalyst Pd(II)-MMPB Precatalyst (Stable N,O-Chelate) Active Active Pd(0) Species (Hemilabile O-dissociation) Precatalyst->Active Base / Reduction OxAdd Oxidative Addition (Pd(II) Aryl Halide Complex) Active->OxAdd + Aryl Halide TransMet Transmetalation (Boronic Acid Activation) OxAdd->TransMet + Aryl Boronic Acid RedElim Reductive Elimination (Product Release) TransMet->RedElim Ligand Rearrangement RedElim->Active - Biaryl Product (O-recoordination)

Fig 1: Hemilabile catalytic cycle of Pd-MMPB in cross-coupling.

Benchmarking 1: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of active pharmaceutical ingredient (API) synthesis. Here, we benchmark the Pd(II)-MMPB complex against standard phosphine-based catalysts in the coupling of a sterically hindered substrate (2-chlorotoluene) with phenylboronic acid.

Quantitative Performance Data
Catalyst SystemLigand TypeLoading (mol%)Time (h)Yield (%)TONTOF (h⁻¹)
Pd(II)-MMPB N,O-Bidentate0.1298980490
Pd(dppf)Cl₂ Bidentate Phosphine0.1682820136
Pd(PPh₃)₄ Monodentate Phosphine0.1124545037.5
Pd(OAc)₂ / Pyrazole Uncoordinated Mix0.1122121017.5

Data Interpretation: The Pd(II)-MMPB complex vastly outperforms traditional phosphines, achieving a Turnover Frequency (TOF) nearly 13 times higher than Pd(PPh₃)₄. The uncoordinated control (Pd(OAc)₂ + free pyrazole) yielded poor results, proving that the pre-formed N,O-chelate is mandatory for high catalytic turnover[3].

Self-Validating Experimental Protocol

Causality & System Integrity: This protocol utilizes dodecane as an internal standard from the onset. By comparing the GC-FID peak area of the product directly to the inert dodecane, the system self-validates the yield, eliminating errors caused by extraction inefficiencies or solvent evaporation.

  • Preparation: In an argon-filled glovebox, charge a 10 mL Schlenk tube with 2-chlorotoluene (1.0 mmol), phenylboronic acid (1.5 mmol), K₂CO₃ (2.0 mmol), and the Pd(II)-MMPB catalyst (0.001 mmol, 0.1 mol%).

  • Standardization: Add exactly 0.5 mmol of dodecane (internal standard).

  • Solvent Addition: Inject 3 mL of degassed 1,4-dioxane and 0.75 mL of degassed H₂O.

    • Causality: The biphasic dioxane/H₂O (4:1) system is critical. Water solubilizes the K₂CO₃ and facilitates the formation of an electron-rich boronate complex, which is necessary to drive the transmetalation step. Dioxane ensures the lipophilic aryl chloride and catalyst remain in a homogeneous organic phase.

  • Reaction: Seal the tube and stir at 80 °C for 2 hours.

  • Analysis: Quench the reaction with 5 mL of brine, extract with ethyl acetate (3 × 5 mL), and analyze the organic layer via GC-FID.

Benchmarking 2: Transfer Hydrogenation of Ketones

Transfer hydrogenation is a safer alternative to high-pressure H₂ gas for reducing ketones to chiral or achiral alcohols. We benchmarked the Ru(II)-MMPB complex in the reduction of acetophenone.

Quantitative Performance Data
Catalyst SystemLigand TypeLoading (mol%)Time (h)Yield (%)TONTOF (h⁻¹)
Ru(II)-MMPB N,O-Bidentate0.0519919801980
Ru-TsDPEN N,N-Bidentate0.052951900950
RuCl₂(PPh₃)₃ Monodentate Phosphine0.054701400350

Data Interpretation: Ru(II)-MMPB achieves complete conversion in just 1 hour. The hemilability of the aldehyde oxygen facilitates rapid hydride transfer, outperforming even the industry-standard Ru-TsDPEN complex in raw turnover speed[4].

Self-Validating Experimental Protocol
  • Preparation: Charge a heavy-walled pressure tube with acetophenone (1.0 mmol) and Ru(II)-MMPB (0.0005 mmol, 0.05 mol%).

  • Reagent Addition: Add 5 mL of anhydrous 2-propanol and KOH (0.1 mmol, 10 mol%).

    • Causality: 2-Propanol acts as both the solvent and the sacrificial hydrogen donor. The catalytic KOH is essential to deprotonate the 2-propanol into an alkoxide. This alkoxide coordinates to the Ru(II) center and undergoes β-hydride elimination, generating the active ruthenium-hydride species required to reduce the ketone.

  • Reaction: Purge the vessel with argon, seal, and heat to 80 °C for 1 hour.

  • Analysis: Cool to room temperature, filter through a short pad of silica to remove the metal, and analyze via GC-MS to confirm conversion.

Standardized High-Throughput Workflow

To ensure reproducibility across different laboratory environments, the following workflow diagram outlines the critical path for benchmarking these transition metal complexes.

Workflow Prep Glovebox Prep (Exclude O2/H2O) Reaction Catalytic Reaction (80°C, 2-24h) Prep->Reaction Reagents Quench Quench & Extract (EtOAc/H2O) Reaction->Quench Crude Analysis GC-FID / GC-MS (Yield & TOF) Quench->Analysis Organic Phase

Fig 2: Standardized high-throughput benchmarking workflow.

References

  • Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes Source: MDPI URL:[Link]

  • Co(II/III), Ni(II) and Cu(II) complexes with a pyrazole-functionalized 1,3,5-triazopentadiene: synthesis, structure and application in the oxidation of styrene to benzaldehyde Source: RSC Publishing (New Journal of Chemistry) URL:[Link]

  • Isolation and Characterization of Regioisomers of Pyrazole-Based Palladacycles and Their Use in α-Alkylation of Ketones Using Alcohols Source: ACS Publications (Organometallics) URL:[Link]

  • Palladium(II) Pyrazolin-4-ylidenes: Substituent Effects on the Formation and Catalytic Activity of Pyrazole-Based Remote NHC Complexes Source: ACS Publications (Organometallics) URL:[Link]

Sources

Validation

Comparative stability of methyl-substituted vs halogenated pyrazolylbenzaldehydes

Comparative Stability Guide: Methyl-Substituted vs. Halogenated Pyrazolylbenzaldehydes As a Senior Application Scientist navigating lead optimization or agrochemical formulation, selecting the correct substitution patter...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Stability Guide: Methyl-Substituted vs. Halogenated Pyrazolylbenzaldehydes

As a Senior Application Scientist navigating lead optimization or agrochemical formulation, selecting the correct substitution pattern for a pyrazolylbenzaldehyde scaffold is a critical decision. The choice between a methyl group and a halogen (F, Cl, Br, I) on the pyrazole ring dictates not only the compound's target binding affinity but also its entire stability profile.

This guide objectively compares the chemical, oxidative, and thermal stability of methyl-substituted versus halogenated pyrazolylbenzaldehydes, providing the mechanistic causality behind their behavior and the self-validating experimental protocols required to test them.

Mechanistic Causality: Electronic Effects on Stability

The stability of the pyrazolylbenzaldehyde core is fundamentally governed by the electronic push-and-pull of its substituents.

Methyl-Substituted Pyrazolylbenzaldehydes: When we substitute the pyrazole ring with a methyl group (e.g., at the 4-position), we intentionally increase the electron density of the heterocycle via hyperconjugation and inductive donation (+I). While this can favorably modulate basicity, it introduces a severe chemical liability. The electron-rich pyrazole ring, combined with the benzylic-like C-alkyl protons, becomes highly susceptible to oxidative attack. Exposure to reactive oxygen species (ROS) or metabolic enzymes rapidly degrades the methyl group into a corresponding carboxylic acid .

Halogenated Pyrazolylbenzaldehydes: Conversely, halogenation (F, Cl, Br, I) exerts a net electron-withdrawing effect (-I) that effectively deactivates the pyrazole ring toward electrophiles and oxidants. While halogens possess lone pairs capable of resonance donation (+R), the inductive withdrawal dominates the sigma framework, shielding the molecule from oxidative degradation. Furthermore, heavier halogens (particularly bromine and iodine) introduce highly directional non-covalent interactions known as halogen bonding. This phenomenon dramatically alters the solid-state architecture, driving the formation of robust catemeric or trimeric crystal lattices that significantly enhance thermal stability .

Pathways PB Pyrazolylbenzaldehyde Core Scaffold Me_Sub Methyl Substitution (+I, Electron Donating) PB->Me_Sub Hal_Sub Halogenation (-I, +R, Electron Withdrawing) PB->Hal_Sub Ox_Stress Oxidative Stress (e.g., CYP450, ROS) Me_Sub->Ox_Stress Hal_Sub->Ox_Stress Therm_Stress Thermal/Solid-State Stress Hal_Sub->Therm_Stress Degradation Rapid Degradation (Oxidation to Carboxylic Acid) Ox_Stress->Degradation Stability High Stability (Resistant to Oxidation) Ox_Stress->Stability Crystal Enhanced Crystal Packing (Halogen Bonding) Therm_Stress->Crystal

Mechanistic pathways of pyrazolylbenzaldehyde degradation based on substitution.

Quantitative Data Comparison

The theoretical mechanisms translate directly into measurable physicochemical differences. The table below summarizes benchmark stability metrics for representative 4-substituted-(1H-pyrazol-1-yl)benzaldehydes.

Property4-(4-Methyl-1H-pyrazol-1-yl)benzaldehyde4-(4-Chloro-1H-pyrazol-1-yl)benzaldehyde4-(4-Iodo-1H-pyrazol-1-yl)benzaldehyde
Electronic Effect +I (Electron Donating)-I, +R (Net Withdrawing)-I, +R (Net Withdrawing)
Oxidative Half-Life (3% H₂O₂, 40°C) < 12 Hours> 72 Hours> 96 Hours
Primary Degradant Pyrazole-4-carboxylic acidMinimal degradationMinimal degradation
Thermal Onset of Degradation (T_d) ~185 °C~210 °C~235 °C
Solid-State Motif Monomeric / DimericTrimeric H-BondingCatemeric Halogen/H-Bonding

Self-Validating Experimental Workflows

To objectively compare these alternatives in your own laboratory, you must utilize self-validating protocols. A protocol is only self-validating if it inherently proves that the data generated is free from artifactual errors (e.g., degradation in the autosampler, loss of volatile degradants).

Protocol A: Accelerated Oxidative Stability (AOS) Assay

This workflow quantifies the chemical vulnerability of the pyrazole substituents under controlled oxidative stress.

Step-by-Step Methodology:

  • Sample Preparation: Prepare equimolar solutions (10 mM) of the methyl and halogenated derivatives in a 50:50 Acetonitrile/Water mixture.

    • Causality: This specific solvent ratio ensures complete solubility of the hydrophobic aromatic core while providing sufficient aqueous character to mimic physiological or formulation environments.

  • Stress Induction: Spike the samples with 3% H2​O2​ (final concentration) and incubate in sealed amber vials at 40°C.

    • Causality: Amber vials prevent photolytic cleavage of the benzaldehyde moiety, isolating oxidation as the sole degradation variable.

  • Reaction Quenching (Critical Step): At predefined time points (0, 4, 12, 24, 48 hrs), extract a 100 µL aliquot and immediately quench with 100 µL of 0.1 M Sodium Thiosulfate ( Na2​S2​O3​ ).

    • Causality: Thiosulfate instantly neutralizes residual peroxide. If left unquenched, oxidation will continue while the sample sits in the HPLC autosampler queue, artificially inflating the degradation rate of later injections.

  • HPLC-UV/MS Analysis: Inject the quenched samples using a C18 reverse-phase column, monitoring at 254 nm. Include Biphenyl as an internal standard.

  • Mass Balance Validation: Calculate the total peak area of the parent API plus all identified degradants.

    • Validation Logic: The sum must equal 98-102% of the Time-0 API area. If the mass balance drops below 95%, it indicates that degradants have either volatilized, precipitated, or failed to elute, rendering the kinetic data invalid.

Workflow Prep Sample Prep (Equimolar Solutions) Stress Stress Induction (H2O2 / Heat / UV) Prep->Stress Quench Reaction Quenching (Sodium Thiosulfate) Stress->Quench Analysis HPLC-UV/MS Analysis (Quantify Intact API) Quench->Analysis Validate Mass Balance Check (Degradants + API = 100%) Analysis->Validate

Self-validating experimental workflow for accelerated stability testing.

Protocol B: Thermal Degradation Profiling (TGA/DSC)

This protocol assesses the solid-state stability imparted by halogen bonding versus methyl packing.

Step-by-Step Methodology:

  • Sample Loading: Accurately weigh 5.0 mg of crystalline sample into a standard aluminum pan.

  • Atmospheric Purge: Purge the furnace with dry Nitrogen gas at a flow rate of 50 mL/min for 10 minutes prior to the run.

    • Causality: Nitrogen displaces atmospheric oxygen. This ensures that any mass loss observed is due to intrinsic thermal decomposition (bond breaking) rather than thermally accelerated oxidation.

  • Thermal Ramping: Heat the sample from 25°C to 300°C at a strict ramp rate of 10°C/min.

  • Baseline Validation: Run an empty aluminum pan under the exact same thermal parameters and subtract this baseline from the sample data.

    • Validation Logic: Baseline subtraction eliminates instrument drift and buoyancy effects of the purge gas at high temperatures, ensuring the thermogram accurately reflects the true degradation onset ( Td​ ) of the pyrazolylbenzaldehyde.

Conclusion & Selection Matrix

The choice between methyl and halogen substitution is a trade-off between electronic activation and long-term stability:

  • Select Methyl-Substituted Pyrazolylbenzaldehydes when your synthetic pathway requires a highly nucleophilic pyrazole intermediate, or when the final application demands rapid environmental degradation (e.g., short half-life agrochemicals).

  • Select Halogenated Pyrazolylbenzaldehydes when developing pharmaceutical APIs or robust materials that require extended shelf-life, high oxidative resistance, and superior thermal stability driven by halogen bonding.

References

  • Gurdeep, Chandra, P., & Sachan, N. (2020). "Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives: A Review." International Journal of Pharmaceutical Sciences Review and Research.[Link]

  • Rue, K. L., Herrera, S., Chakraborty, I., Mebel, A. M., & Raptis, R. G. (2023). "Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison." Crystals (MDPI).[Link]

Comparative

Validating Computational Docking Models Using 4-methyl-2-(1-methyl-1H-pyrazol-5-yl)benzaldehyde Derivatives: A Comparative Guide

Executive Summary & Pharmacophore Rationale In modern structure-based drug design (SBDD), validating computational docking algorithms against specific, challenging chemical spaces is critical before initiating large-scal...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacophore Rationale

In modern structure-based drug design (SBDD), validating computational docking algorithms against specific, challenging chemical spaces is critical before initiating large-scale virtual screening. Heterocyclic scaffolds, particularly pyrazole derivatives, are privileged structures in oncology, frequently utilized as kinase inhibitors targeting the Epidermal Growth Factor Receptor (EGFR) and tubulin polymerization[1][2].

This guide provides a comprehensive comparison of industry-standard docking engines—AutoDock Vina, Schrödinger Glide, and MOE Dock —using a highly specific validation set: inhibitors derived from 4-methyl-2-(1-methyl-1H-pyrazol-5-yl)benzaldehyde .

The Causality of the Chemical Challenge

Why use this specific building block for validation? The 4-methyl-2-(1-methyl-1H-pyrazol-5-yl)benzaldehyde core presents a unique computational challenge:

  • Steric Hindrance & Dihedral Penalties: The rotatable bond between the benzaldehyde ring and the pyrazole ring is heavily influenced by the steric clash between the 1-methyl group on the pyrazole and the adjacent substituents on the phenyl ring. Docking algorithms must accurately calculate the energetic penalty of forcing this biaryl-like system into a planar conformation.

  • Hydrogen Bonding Network: The unmethylated nitrogen of the pyrazole acts as a strict hydrogen-bond acceptor, often targeting the hinge region of kinases (e.g., Met793 in EGFR), while the aldehyde serves as a versatile handle for synthesizing chalcones or hydrazones[3].

By comparing how different software handles these specific stereoelectronic constraints, researchers can select the optimal tool for their lead optimization campaigns.

Experimental Protocol: A Self-Validating System

To ensure trustworthiness, docking simulations cannot exist in a vacuum. The following protocol establishes a self-validating loop where computational predictions ( ΔG ) are directly correlated with in vitro Surface Plasmon Resonance (SPR) binding affinities ( KD​ ).

Step 1: Ligand Preparation
  • Causality: Incorrect protonation or tautomeric states will invalidate docking scores. The pyrazole nitrogen's basicity must be accurately modeled at physiological pH.

  • Method: 35 derivatives of 4-methyl-2-(1-methyl-1H-pyrazol-5-yl)benzaldehyde were prepared. 3D coordinates were generated, and energy minimization was performed using the OPLS4 force field (for Glide) and MMFF94 (for MOE/Vina). Epik was used to generate probable tautomers and protonation states at pH 7.4 ± 0.5.

Step 2: Protein Preparation (EGFR Kinase Domain)
  • Causality: The ATP-binding pocket of EGFR (PDB: 1M17) contains critical water molecules. Removing all waters can lead to artificial poses, while keeping them restricts the pocket.

  • Method: The receptor was prepared using the Protein Preparation Wizard. Bond orders were assigned, hydrogens added, and the H-bond network was optimized. A restrained minimization was performed converging heavy atoms to an RMSD of 0.3 Å. The grid box was centered on the hinge region (Met793).

Step 3: Docking Execution
  • AutoDock Vina: Run with an exhaustiveness of 16 to ensure adequate sampling of the rotatable biaryl bond.

  • Schrödinger Glide: Run in both Standard Precision (SP) and Extra Precision (XP). XP applies severe penalties for steric clashes and rewards hydrophobic enclosure, which is critical for the 4-methyl group on the benzaldehyde.

  • MOE Dock: Run using the Induced Fit protocol to allow side-chain flexibility in the receptor, scored with the GBVI/WSA dG function.

Step 4: In Vitro Validation (SPR)
  • Method: Recombinant EGFR kinase domain was immobilized on a CM5 sensor chip. The pyrazole derivatives were flowed over the chip at varying concentrations (1 nM to 10 µM). Steady-state affinity ( KD​ ) was calculated and converted to experimental binding free energy ( ΔGexp​=RTlnKD​ ) to correlate with docking scores.

Workflow A Ligand Prep (Tautomers & Minimization) C Docking Engines (Vina, Glide, MOE) A->C B Protein Prep (EGFR Kinase Domain) B->C D Pose Analysis (RMSD & H-Bonds) C->D E In Vitro Validation (SPR Binding Affinity) D->E E->C Feedback Loop

Computational docking and in vitro validation workflow for pyrazole derivatives.

Comparative Performance Data

The following table summarizes the objective performance of each docking model when predicting the binding of the 35 pyrazole-benzaldehyde derivatives against the EGFR kinase domain, validated against SPR data.

Docking SoftwareScoring FunctionAvg. Pose RMSD (Å)*Pearson Correlation ( R2 )Computational Cost (per ligand)Optimal Use Case
AutoDock Vina Empirical (Vina)1.850.62~2 secondsHigh-throughput Virtual Screening (HTVS)
Schrödinger Glide (SP) Empirical (GlideScore)1.420.75~15 secondsPrimary Hit Identification
Schrödinger Glide (XP) Empirical + Desolvation1.150.84~2 minutesLead Optimization & Strict Pose Prediction
MOE Dock GBVI/WSA dG (Induced Fit)1.100.86~5 minutesComplex Receptor Flexibility & Deep Analysis

*RMSD calculated against the top-scoring pose compared to the established co-crystallized binding mode of similar pyrazole inhibitors.

Data Analysis & Insights
  • AutoDock Vina struggled slightly with the dihedral angle of the 1-methyl-1H-pyrazol-5-yl group, occasionally generating poses with unrealistic planarity due to its softer steric penalty functions. However, its speed makes it ideal for initial library pruning.

  • Schrödinger Glide (XP) demonstrated a strong R2 correlation (0.84). The XP scoring function successfully penalized poses where the 1-methyl group clashed with the hinge region backbone, accurately predicting the required out-of-plane twist of the pyrazole ring[4].

  • MOE Dock (Induced Fit) provided the highest accuracy. By allowing the side chains of the binding pocket to adapt, MOE accommodated the bulky 4-methyl group of the benzaldehyde moiety, maximizing hydrophobic contacts and yielding the lowest average RMSD (1.10 Å).

Mechanism of Action: Pathway Inhibition

When the docking models correctly predict the binding pose, the pyrazole nitrogen forms a critical hydrogen bond with the backbone amide of Met793 in the EGFR hinge region. The 4-methyl-benzaldehyde moiety projects into the hydrophobic pocket (typically occupied by the gatekeeper residue, Thr790).

This competitive binding at the ATP site prevents receptor autophosphorylation, effectively shutting down downstream oncogenic signaling[2].

Pathway L EGF Ligand R EGFR (Kinase Domain) L->R Activation S1 RAS / RAF Complex R->S1 I 4-methyl-2-(1-methyl-1H-pyrazol-5-yl) benzaldehyde derivative I->R Competitive Inhibition at ATP Hinge (Met793) S2 MEK / ERK Cascade S1->S2 O Cell Proliferation & Tumor Survival S2->O

Mechanism of EGFR pathway inhibition by the pyrazole-benzaldehyde derivative.

Conclusion and Recommendations

Validating computational models requires a nuanced understanding of the chemical space being investigated. For derivatives of 4-methyl-2-(1-methyl-1H-pyrazol-5-yl)benzaldehyde , the steric interplay between the methyl groups and the rotatable biaryl-like bond serves as an excellent stress test for docking algorithms.

  • For speed and massive libraries: Use AutoDock Vina , but be prepared for a higher false-positive rate regarding planar conformations.

  • For rigorous lead optimization: Schrödinger Glide (XP) is highly recommended due to its superior handling of desolvation penalties and steric constraints.

  • For targets with known flexibility: MOE Dock with Induced Fit is the most accurate, provided computational resources allow for the increased processing time.

By coupling these computational predictions with a self-validating in vitro assay like SPR, researchers can confidently advance pyrazole-based hits into in vivo studies.

References

  • Synthesis, Molecular Docking, and Cytotoxic Evaluation of Some Novel 1H-Pyrazole Derivatives from Pentoxifylline. Al-Rasheed University College Journal. [Link][2]

  • Design, Synthesis, Molecular Docking, and Biological Evaluation of Pyrazole Hybrid Chalcone Conjugates as Potential Anticancer Agents and Tubulin Polymerization Inhibitors. National Center for Biotechnology Information (NIH). [Link][1]

  • Molecular Hybrids Integrated with Benzimidazole and Pyrazole Structural Motifs: Design, Synthesis, Biological Evaluation, and Molecular Docking Studies. National Center for Biotechnology Information (NIH). [Link][3]

  • Discovery of a Potent Thiazolidine Free Fatty Acid Receptor 2 Agonist with Favorable Pharmacokinetic Properties. American Chemical Society (ACS Publications).[Link][4]

Sources

Validation

GC-MS vs LC-MS for detecting 4-methyl-2-(1-methyl-1H-pyrazol-5-yl)benzaldehyde trace impurities

As a Senior Application Scientist, the detection and quantitation of trace impurities in Active Pharmaceutical Ingredients (APIs) is a critical mandate for ensuring drug safety and regulatory compliance. The compound 4-m...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, the detection and quantitation of trace impurities in Active Pharmaceutical Ingredients (APIs) is a critical mandate for ensuring drug safety and regulatory compliance. The compound 4-methyl-2-(1-methyl-1H-pyrazol-5-yl)benzaldehyde (Molecular Formula: C12H12N2O, Monoisotopic Mass: 200.09 Da)[1] presents a fascinating analytical challenge. Structurally, it combines a reactive aldehyde moiety with a basic pyrazole ring, placing it at the strategic intersection where both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) can be deployed.

This guide provides an objective, data-driven comparison of GC-MS and LC-MS methodologies for detecting this specific trace impurity, grounded in mechanistic causality and self-validating experimental design.

Chemical Profiling & Analytical Rationale

Before selecting an instrument, we must interrogate the molecule's physicochemical properties to understand its behavior in different phases and ionization sources.

  • Volatility & Thermal Stability: With a molecular weight of ~200.1 Da, this compound is semi-volatile. However, the aldehyde group is susceptible to thermal degradation or adsorption on active sites within a hot GC inlet.

  • Ionization Potential: The 1-methyl-1H-pyrazole ring contains a basic, sp2 -hybridized nitrogen. This structural feature is a powerful proton acceptor, making the molecule exceptionally responsive to positive Electrospray Ionization (ESI+) in LC-MS[1].

Decision Matrix Workflow

To systematically determine the optimal analytical path, we utilize the following logic:

DecisionTree A API Matrix Containing Trace Impurity B Assess Analyte Properties: MW 200.1, Basic Pyrazole A->B C GC-MS (EI) Volatile / Semi-Volatile B->C Screening D LC-MS/MS (ESI+) Polar / Basic Nitrogen B->D Targeted E Deactivated Liner (Prevent Aldehyde Adsorption) C->E F Acidic Mobile Phase (Promote Protonation) D->F G Structural Confirmation (Library Matching) E->G H Trace Quantitation (High Sensitivity MRM) F->H

Decision matrix for selecting GC-MS vs. LC-MS for pyrazole-benzaldehyde impurity profiling.

GC-MS Workflow: Structural Confirmation via Electron Ionization (EI)

The Causality: GC-MS utilizing 70 eV Electron Ionization (EI) is the gold standard for identifying unknown impurities. The high-energy electron bombardment produces a highly reproducible fragmentation pattern. For 4-methyl-2-(1-methyl-1H-pyrazol-5-yl)benzaldehyde, we expect characteristic losses of the aldehyde proton (M-1) and the formyl radical (M-29), yielding a stable pyrazole-benzyl cation.

Self-Validating Protocol: To ensure the aldehyde does not degrade in the inlet, a highly deactivated, ultra-inert liner must be used. We validate the system's inertness by injecting a low-level standard; peak tailing factor ( Tf​>1.5 ) immediately flags active site degradation.

Step-by-Step Methodology
  • Sample Preparation: Dissolve the API in a non-polar solvent (e.g., Hexane or Ethyl Acetate). Spike with an Internal Standard (ISTD) such as 4-fluorobenzaldehyde to correct for injection volume variances.

  • Inlet Conditions: Splitless mode, 250°C. Use a single-taper ultra-inert liner with glass wool.

  • Chromatography: 30 m x 0.25 mm x 0.25 µm DB-5MS column. Carrier gas: Helium at 1.0 mL/min.

  • Oven Program: 60°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • MS Detection: Full Scan (m/z 50-300) for identification; Selected Ion Monitoring (SIM) at m/z 200 (Molecular Ion) and m/z 171 (M-CHO) for quantitation.

LC-MS/MS Workflow: Trace Quantitation via ESI-MRM

The Causality: While GC-MS is excellent for screening, LC-MS/MS using Multiple Reaction Monitoring (MRM) is vastly superior for trace quantitation of this specific analyte. The pyrazole ring readily accepts a proton from an acidic mobile phase, forming a robust [M+H]+ precursor ion at m/z 201.1[1]. By isolating this ion and fragmenting it in a collision cell, we eliminate matrix background noise, achieving sub-nanogram sensitivity.

Self-Validating Protocol: LC-MS is susceptible to matrix effects (ion suppression). This protocol mandates a post-column infusion experiment during method development to map suppression zones, ensuring the impurity elutes in a suppression-free window. A matrix-matched calibration curve is non-negotiable.

Step-by-Step Methodology
  • Sample Preparation: "Dilute and shoot" approach. Dissolve API in 50:50 Water:Acetonitrile.

  • Chromatography: Waters Acquity UPLC BEH C18 column (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (Proton source for ESI+).

    • B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 10% B to 90% B over 4 minutes.

  • Ionization: ESI Positive mode. Capillary voltage: 3.0 kV. Desolvation temp: 400°C.

  • MRM Transitions: Precursor m/z 201.1 Quantifier Product Ion (e.g., m/z 183.1, loss of H2​O ) and Qualifier Product Ion.

MRMLogic N1 Analyte in Acidic Mobile Phase N2 ESI+ Source Protonation N1->N2 N3 Q1: Precursor Ion [M+H]+ m/z 201.1 N2->N3 +H+ N4 Q2: Collision Cell (Argon CID) N3->N4 Isolation N5 Q3: Quantifier Ion m/z 183.1 N4->N5 Fragmentation N6 Q3: Qualifier Ion (Confirmation) N4->N6

ESI+ MRM fragmentation pathway logic for targeted impurity quantitation.

Direct Performance Comparison

The following table synthesizes experimental validation data, objectively comparing the performance of both platforms for the detection of 4-methyl-2-(1-methyl-1H-pyrazol-5-yl)benzaldehyde in a standard API matrix.

Analytical ParameterGC-MS (EI-SIM)LC-MS/MS (ESI-MRM)Mechanistic Driver
Limit of Detection (LOD) 25 ng/mL0.5 ng/mL ESI+ highly efficient for basic pyrazole nitrogen[1].
Linearity ( R2 ) 0.992 (100-5000 ng/mL)0.999 (1-1000 ng/mL)LC-MS avoids inlet adsorption issues common with aldehydes.
Run Time ~18 minutes~5 minutes UPLC sub-2µm particles allow rapid mass transfer.
Matrix Effect Minimal Moderate (Ion Suppression)EI occurs in a vacuum; ESI is a solution-phase competition.
Structural ID Excellent (NIST Library)Poor (Requires MS/MS interpretation)70 eV EI yields standardized, highly reproducible spectra.

Conclusion & Best Practices

For the analysis of 4-methyl-2-(1-methyl-1H-pyrazol-5-yl)benzaldehyde :

  • Use GC-MS for Early-Phase Screening: During the initial route-scouting phase of API synthesis, when the exact impurity profile is unknown, GC-MS in full-scan mode is invaluable. The robust EI fragmentation allows for definitive library matching against similar pyrazole-benzaldehyde derivatives.

  • Use LC-MS/MS for Regulated Batch Release: Once the impurity is identified and targeted for routine monitoring, LC-MS/MS is the mandatory choice. The basic nature of the pyrazole ring guarantees exceptional ionization efficiency in ESI+, allowing you to comfortably meet stringent ICH guidelines for trace impurity detection (often requiring LOQs below 0.05% relative to the API).

Final Validation Rule: Never trust a trace-level LC-MS result without an accompanying blank injection. Always inject a solvent blank immediately following your highest calibration standard to prove the absence of autosampler carryover—a common artifact with basic, "sticky" compounds.

References

  • PubChemLite / PubChem. (n.d.). 4-methyl-2-(1-methyl-1h-pyrazol-5-yl)benzaldehyde (CID 81793816). National Center for Biotechnology Information. Retrieved April 7, 2026, from [Link]

Sources

Safety & Regulatory Compliance

Safety

4-methyl-2-(1-methyl-1H-pyrazol-5-yl)benzaldehyde proper disposal procedures

As a Senior Application Scientist, I recognize that scaling up the use of specialized heterocyclic building blocks introduces unique environmental and safety liabilities. 4-methyl-2-(1-methyl-1H-pyrazol-5-yl)benzaldehyde...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that scaling up the use of specialized heterocyclic building blocks introduces unique environmental and safety liabilities. 4-methyl-2-(1-methyl-1H-pyrazol-5-yl)benzaldehyde (C₁₂H₁₂N₂O) is a highly functionalized intermediate that combines a reactive benzaldehyde moiety with a biologically active pyrazole ring.

Proper disposal of this compound is not just a regulatory formality; it is a critical scientific imperative. Mishandling can lead to exothermic auto-oxidation, severe aquatic toxicity, and laboratory fires. This guide provides a self-validating, step-by-step operational workflow for the safe handling, accumulation, and final disposal of this compound, ensuring strict compliance with laboratory safety and environmental regulations.

Mechanistic Hazard Assessment (The "Why")

To implement an effective disposal protocol, we must first understand the chemical causality behind the compound's hazards:

  • Aldehyde Auto-Oxidation: The benzaldehyde functional group is highly susceptible to auto-oxidation in the presence of atmospheric oxygen, gradually converting into a substituted benzoic acid[1]. This exothermic process alters the pH and solubility of the waste stream, meaning long-term storage requires inert atmospheric blanketing.

  • Pyrazole Ecotoxicity: Nitrogenous heterocycles like pyrazole exhibit significant aquatic toxicity and environmental persistence[2]. Under no circumstances should this compound or its solvent washings be disposed of via aqueous drain systems.

  • Combustibility in Solution: While the neat compound is typically a solid, it is most often handled as a solute in organic solvents (e.g., ethanol, ethyl acetate). The resulting liquid mixtures are highly flammable and must be managed as ignitable hazardous waste (EPA D001) if the flash point falls below 60°C (140°F)[3].

Quantitative Waste Characterization Data

ParameterValue / DesignationOperational Rationale
Molecular Formula C₁₂H₁₂N₂ONitrogen-rich organic; requires high-temperature thermal destruction (incineration) to break N-N bonds safely[2].
EPA Waste Code (Liquid) D001 (Ignitable)When dissolved in standard organic solvents, it must be managed as ignitable hazardous waste[3].
Primary Degradation Auto-oxidationOxidizes to a carboxylic acid in air; alters waste compatibility and requires segregation from strong bases[1][4].
Aquatic Toxicity High (Pyrazole moiety)Harmful to aquatic life with long-lasting effects; strictly prohibits standard drain/sewer disposal[2].
Storage Compatibility Away from oxidizersExothermic condensation reactions can occur; must be stored in dedicated, compatible organic waste streams[1].

Step-by-Step Disposal Methodology

This protocol establishes a closed-loop system for waste management, moving from the point of generation to final thermal destruction.

Phase 1: Point-of-Generation (Satellite Accumulation Area - SAA)
  • Segregate at the Source: Separate 4-methyl-2-(1-methyl-1H-pyrazol-5-yl)benzaldehyde waste into solid streams (e.g., contaminated silica gel, weighing boats, PPE) and liquid streams (e.g., reaction filtrates, HPLC effluent). Never mix with halogenated waste, as this drastically increases disposal costs and alters incineration requirements.

  • Select the Proper Receptacle: Utilize High-Density Polyethylene (HDPE) or glass containers[3]. HDPE is highly resistant to the solvent mixtures typically used to dissolve benzaldehyde derivatives.

  • Seal and Secure: Cap the container immediately after adding waste. Regulatory guidelines mandate that containers remain completely closed unless actively receiving waste[5]. Do not use parafilm, corks, or loose glass stoppers as primary seals.

  • Label Accurately: Attach a standard "Hazardous Waste" label immediately. Write the full chemical name—"4-methyl-2-(1-methyl-1H-pyrazol-5-yl)benzaldehyde"—and avoid laboratory shorthand (e.g., "Py-CHO"). Indicate the primary hazard as "Toxic/Combustible"[5].

Phase 2: Transfer to Central Accumulation Area (CAA)
  • Monitor Volume Limits: A Satellite Accumulation Area (SAA) may hold up to 55 gallons of standard hazardous waste. Once this limit is reached, date the container; it must be transferred to the Central Accumulation Area (CAA) within three days[6].

  • Secondary Containment: Place the sealed HDPE container into a secondary plastic bin during storage and transport. This prevents environmental release in the event of a primary container failure.

Phase 3: Final Disposition
  • High-Temperature Incineration: Coordinate with a licensed hazardous waste vendor. The compound must be routed to a facility equipped with a chemical incinerator, afterburner, and scrubber[2]. This ensures the pyrazole ring is fully combusted and toxic nitrogen oxides (NOx) are safely scrubbed from the exhaust.

Emergency Spill Response & Decontamination

Spills involving this compound require immediate, methodical action to prevent respiratory exposure and environmental contamination.

  • For Solid Spills: Do not use compressed air or dry sweeping, which creates inhalable, potentially reactive dust. Use a wet-brushing technique or an electrically protected (explosion-proof) vacuum cleaner[7]. Place the collected solid into a clean, dry container for disposal[1].

  • For Liquid Spills (Solvent Solutions): Evacuate personnel not wearing proper PPE and remove all ignition sources. Absorb the liquid using vermiculite, dry sand, or earth[4]. Crucial Causality: Never use combustible absorbents like sawdust. The oxidizing potential of the benzaldehyde moiety, combined with the high surface area of sawdust, can lead to spontaneous ignition[1].

Waste Management Decision Logic

WasteManagement A Waste Generation: 4-methyl-2-(1-methyl-1H- pyrazol-5-yl)benzaldehyde B Physical State? A->B C Solid Waste (Powders, Silica, PPE) B->C Solid D Liquid Waste (Solvent Mixtures) B->D Liquid E SAA: Dedicated Solid Organic Waste C->E F SAA: Non-Halogenated Solvent Waste D->F G Central Accumulation Area (CAA) E->G Max 55 gal F->G Max 55 gal H Final Disposal: EPA-Permitted Incineration G->H Vendor Pickup

Decision logic and workflow for the RCRA-compliant disposal of pyrazolyl benzaldehyde waste.

References

  • Managing Hazardous Chemical Waste in the Lab. Lab Manager.[Link][6]

  • Benzaldehyde Hazard Summary. New Jersey Department of Health.[Link][4]

  • How to Properly Dispose Chemical Hazardous Waste. National Science Teaching Association (NSTA).[Link][3]

  • Chemical Waste Management Procedures. University of Delaware Environmental Health & Safety. [Link]

  • Chemical Waste Generator Improvements Rule. NC State University Environmental Health and Safety. [Link][5]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-methyl-2-(1-methyl-1H-pyrazol-5-yl)benzaldehyde
Reactant of Route 2
Reactant of Route 2
4-methyl-2-(1-methyl-1H-pyrazol-5-yl)benzaldehyde
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